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Core Science & Biosynthesis

Foundational

physicochemical properties of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol

An In-Depth Technical Guide to the Physicochemical Properties of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol Introduction: Beyond the Structure In modern drug discovery, the journey from a promising molecular structure to a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol

Introduction: Beyond the Structure

In modern drug discovery, the journey from a promising molecular structure to a viable therapeutic agent is governed by a complex interplay of biochemical interactions and physical realities. A compound's efficacy is not merely a function of its ability to bind to a target; it is critically dependent on its physicochemical properties, which dictate its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive technical overview of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol, a molecule of interest within the broader class of amino alcohols which are prevalent in medicinal chemistry.[1]

This document moves beyond a simple data sheet to offer a deeper, field-proven perspective. We will explore the core physicochemical characteristics of this compound, explain the causality behind the experimental methods used for their determination, and frame this knowledge within the rigorous context of pharmaceutical quality control and drug development.[2][3] The objective is to equip researchers with the foundational knowledge required to make informed decisions about the potential of this and structurally related molecules.

Part 1: Core Molecular and Physical Identity

The foundational step in characterizing any potential drug candidate is to establish its unambiguous identity and fundamental physical properties. These data serve as the bedrock for all subsequent experimental work, from formulation to toxicological assessment.

Chemical Identity and Structure

2-[(3,5-Dichlorophenyl)amino]ethan-1-ol is an aromatic amino alcohol. Its structure features a dichlorinated phenyl ring linked via a secondary amine to an ethanol moiety. This specific arrangement of functional groups is key to its chemical behavior.

IdentifierValueSource
IUPAC Name 2-[(3,5-dichlorophenyl)amino]ethan-1-olN/A
CAS Number 1020955-30-9[4][5]
Molecular Formula C₈H₉Cl₂NO[5]
Molecular Weight 206.07 g/mol [5]
SMILES OCCNc1cc(Cl)cc(Cl)c1[5]
InChI InChI=1/C8H9Cl2NO/c9-6-3-7(10)5-8(4-6)11-1-2-12/h3-5,11-12H,1-2H2[5]

Note: It is critical to distinguish this compound from its isomers, such as 2-amino-1-(3,5-dichlorophenyl)ethan-1-ol[6] or 2-amino-2-(3,5-dichlorophenyl)ethan-1-ol, as the position of the functional groups dramatically alters physicochemical and biological properties.

Physical Properties

While specific, experimentally-verified data for the melting point and boiling point of this exact isomer are not widely published, data from closely related isomers suggest it exists as a solid powder at room temperature. These parameters are not merely trivial data points; the melting point, in particular, is an indicator of molecular packing and crystal lattice energy, which influences solubility and stability.[7] In a regulated drug development environment, this would be one of the first characteristics determined to define the material's physical state and handling requirements.

Part 2: Critical Physicochemical Descriptors for Drug Viability

The success of a drug candidate is heavily reliant on three key physicochemical parameters: solubility, lipophilicity, and ionization state (pKa). These properties govern how the molecule behaves in the physiological environment. Understanding and optimizing them is a cornerstone of preformulation and lead optimization.[8]

Aqueous Solubility

  • Why It Matters: Poor aqueous solubility is a primary cause of failure for new drug candidates. A drug must dissolve in the gastrointestinal fluid to be absorbed and enter circulation. Glycosylation of small molecules is one of many strategies that can significantly improve their water solubility.[7]

  • Experimental Rationale: The "gold standard" for solubility determination is the shake-flask method, which measures the equilibrium concentration of a compound in a saturated solution. This method is robust but can be time-consuming. In high-throughput screening, kinetic solubility assays are often employed to rapidly assess a large number of compounds, trading some precision for speed.[9]

G cluster_0 Solubility Determination Workflow A 1. Compound Preparation (Weigh solid) B 2. Solvent Addition (e.g., Water, Buffer) A->B Dissolve C 3. Equilibration (Shake at constant temp, 24-48h) B->C Incubate D 4. Phase Separation (Centrifugation/Filtration) C->D Isolate supernatant E 5. Concentration Analysis (HPLC, UV-Vis) D->E Quantify F 6. Calculate Solubility (mg/mL or M) E->F

Caption: Workflow for Equilibrium Solubility Measurement.

Lipophilicity (logP)

  • Why It Matters: Lipophilicity, the affinity of a compound for a non-polar environment, is a crucial predictor of its ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier. It is typically expressed as the octanol-water partition coefficient (logP). A delicate balance is required; too low a logP may result in poor absorption, while too high a logP can lead to poor aqueous solubility and high metabolic turnover.[9][10]

  • Experimental Rationale: Similar to solubility, the shake-flask method using octanol and water is the definitive technique. An aliquot of the compound is dissolved in a pre-saturated mixture of the two solvents, shaken to equilibrium, and the concentration in each phase is measured. For faster screening, reversed-phase high-performance liquid chromatography (RP-HPLC) is often used to estimate logP based on the compound's retention time.

Ionization Constant (pKa)

  • Why It Matters: The vast majority of drugs are weak acids or bases. The pKa is the pH at which the compound exists in a 50:50 ratio of its ionized and non-ionized forms. This is critical because the ionization state affects both solubility (ionized form is usually more soluble) and membrane permeability (non-ionized form is more permeable). The amine group in 2-[(3,5-dichlorophenyl)amino]ethan-1-ol is basic and will be protonated at physiological pH, significantly influencing its behavior.

  • Experimental Rationale: Potentiometric titration is a common and accurate method, where the compound is dissolved and titrated with a strong acid or base while monitoring the pH. Spectrophotometric methods are also widely used, leveraging the fact that the UV-Vis absorbance spectrum of a molecule often changes with its ionization state.

G cluster_1 Interplay of Key Physicochemical Properties Sol Solubility Abs Absorption & Permeability Sol->Abs LogP Lipophilicity (logP) LogP->Abs pKa Ionization (pKa) pKa->Sol affects pKa->LogP influences logD G cluster_2 Analytical QC Workflow for a New Chemical Entity Start Raw Material (New Batch) NMR Structure Confirmation (NMR Spectroscopy) Start->NMR Identity MS Molecular Weight Verification (Mass Spec) Start->MS Identity HPLC Purity & Assay (HPLC-UV) Start->HPLC Purity End Batch Release (Meets Specification) NMR->End MS->End HPLC->End >99% Pure Fail Investigation (Out of Spec) HPLC->Fail <99% Pure

Caption: A typical analytical workflow for batch release.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse of the QC lab. It is used to separate the main compound from any impurities, allowing for precise quantification of purity (e.g., area percent) and strength (assay vs. a reference standard). [3]* Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique provides an exact mass measurement, confirming the molecular weight and elemental composition of the compound and any detected impurities. [3]* Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure, confirming the identity and connectivity of atoms within the molecule. It is an unparalleled tool for unambiguous structure elucidation. [3]

Conclusion

The physicochemical profile of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol provides a critical lens through which its potential as a drug development candidate can be evaluated. While its structural features are intriguing, it is the compound's solubility, lipophilicity, and ionization state that will ultimately dictate its biological fate. This guide has outlined not only these core properties but also the rigorous, causality-driven experimental and quality control frameworks required to characterize them. For researchers and drug development professionals, a deep understanding of these principles is essential for navigating the path from chemical entity to clinical success, ensuring that promising molecules are built on a solid foundation of physicochemical viability.

References

  • Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC. (n.d.). National Center for Biotechnology Information.
  • 2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol | 372144-00-8. (n.d.). Merck.
  • 2-[(3,5-dichlorophenyl)amino]ethan-1-ol — Chemical Substance Information. (n.d.). NextSDS.
  • A Deep Dive into Quality Control in the Pharmaceutical Industry. (2026, January 23). DES Pharma.
  • 2-amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride | 2061980-48-9. (n.d.). Merck.
  • Comparative Physicochemical and Biochemical Characterization of Small-Molecule Glucosides. (2022, December 7). ACS Publications.
  • Physicochemical Principles Driving Small Molecule Binding to RNA. (2024, February 2). bioRxiv.
  • Quality Control During Drug Development. (2022, December 8). Technology Networks.
  • Characterization of Physicochemical Properties. (n.d.). Pace Analytical.
  • Guidelines: Quality control. (2025, April 15). Health products policy and standards.
  • Quality Guidelines. (n.d.). ICH.
  • 2-amino-1-(3,5-dichlorophenyl)ethan-1-ol. (n.d.). PubChemLite.
  • 2-[(3,5-dichlorophenyl)amino]ethan-1-ol | 1020955-30-9. (n.d.). Molport.
  • 2-amino-1-(3,5-dichlorophenyl)ethan-1-ol | 78982-78-2. (n.d.). Merck.
  • Selected amines and amino alcohols. (2023, May). Miljøstyrelsen.

Sources

Exploratory

An In-depth Technical Guide to the NMR Chemical Shift Data of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) chemical shift data for 2-[(3,5-dichlorophenyl)amino]ethan-1-ol. Designed for researchers, scientists, and professionals in d...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) chemical shift data for 2-[(3,5-dichlorophenyl)amino]ethan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the predicted ¹H and ¹³C NMR spectra, methodologies for spectral acquisition, and a thorough interpretation of the data, grounded in established scientific principles.

Introduction

2-[(3,5-Dichlorophenyl)amino]ethan-1-ol is a substituted N-phenylethanolamine. The structural elucidation of such molecules is fundamental in various stages of chemical research and development. NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. This guide presents a detailed predictive analysis of the ¹H and ¹³C NMR spectra of the title compound, in the absence of direct experimental data in publicly available databases. The predictions are based on a systematic analysis of the chemical shifts of its constituent structural fragments: the 3,5-dichloroaniline moiety and the ethanolamine side chain, supported by data from analogous compounds.

Predicted NMR Spectral Data

A detailed prediction of the ¹H and ¹³C NMR chemical shifts for 2-[(3,5-dichlorophenyl)amino]ethan-1-ol is presented below. These predictions are derived from the analysis of substituent effects on the known chemical shifts of ethanolamine and 3,5-dichloroaniline, and are provided for a standard deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol is expected to exhibit distinct signals for the aromatic and aliphatic protons. The integration of these signals will correspond to the number of protons in each environment.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Notes
H-2', H-6'~ 6.6 - 6.8d~ 2.0These two protons on the aromatic ring are chemically equivalent and will appear as a doublet due to coupling with H-4'.
H-4'~ 6.9 - 7.1t~ 2.0This proton will appear as a triplet due to coupling with the two equivalent H-2' and H-6' protons.
-NH-Variable (broad)br s-The chemical shift of the amine proton is highly dependent on solvent, concentration, and temperature. It may also exchange with residual water, leading to a broad signal or no observable signal.
-CH₂-N-~ 3.2 - 3.4t~ 5-7This methylene group is adjacent to the nitrogen and another methylene group, resulting in a triplet.
-CH₂-O-~ 3.7 - 3.9t~ 5-7This methylene group is adjacent to the hydroxyl group and the other methylene group, appearing as a triplet.
-OHVariable (broad)br s-Similar to the amine proton, the hydroxyl proton's chemical shift is variable and the signal is often broad.
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Notes
C-1' (C-N)~ 145 - 148The carbon atom directly attached to the nitrogen will be significantly deshielded.
C-2', C-6' (C-H)~ 112 - 115These equivalent aromatic carbons will be shielded relative to the unsubstituted benzene ring.
C-3', C-5' (C-Cl)~ 134 - 137The carbons bearing the chlorine atoms will be significantly deshielded.
C-4' (C-H)~ 118 - 121This aromatic carbon will be slightly deshielded compared to C-2' and C-6'.
-CH₂-N-~ 45 - 48The carbon atom adjacent to the nitrogen.
-CH₂-O-~ 60 - 63The carbon atom adjacent to the oxygen, which is more electronegative than nitrogen, will be more deshielded.

Experimental Protocol for NMR Data Acquisition

The following section outlines a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like 2-[(3,5-dichlorophenyl)amino]ethan-1-ol. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[1][2]

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the purified solid sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose an appropriate deuterated solvent. Deuterochloroform (CDCl₃) is a common choice for many organic molecules. If the compound has limited solubility in CDCl₃, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used. The choice of solvent can influence the chemical shifts, particularly for exchangeable protons (-NH and -OH).

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Internal Standard: For precise chemical shift referencing, an internal standard is recommended. Tetramethylsilane (TMS) is the standard for ¹H and ¹³C NMR in most organic solvents, with its signal defined as 0.00 ppm. A small amount of TMS is often already present in commercially available deuterated solvents.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube. The solution height should be approximately 4-5 cm.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to avoid compromising the magnetic field homogeneity.[2]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.

  • Temperature: 298 K (25 °C).

For ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is required, typically ranging from 1024 to 4096 scans.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): A range of 0 to 220 ppm is standard for most organic molecules.

  • Temperature: 298 K (25 °C).

Data Interpretation and Structural Verification

The interpretation of the acquired NMR spectra involves assigning the observed signals to the specific nuclei in the molecule. This process is aided by analyzing chemical shifts, signal multiplicities (splitting patterns), and integration values.

¹H NMR Spectrum Analysis
  • Aromatic Region: The aromatic region will provide key information about the substitution pattern on the phenyl ring. The expected doublet and triplet for the H-2'/H-6' and H-4' protons, respectively, with a small coupling constant (meta-coupling), would confirm the 3,5-disubstitution pattern.

  • Aliphatic Region: The two triplets corresponding to the -CH₂-N- and -CH₂-O- groups will confirm the ethanolamine side chain. The relative downfield shift of the methylene group attached to the oxygen is due to the higher electronegativity of oxygen compared to nitrogen.

  • Exchangeable Protons: The broad singlets for the -NH- and -OH protons can be confirmed by a D₂O exchange experiment. Adding a drop of D₂O to the NMR sample will result in the disappearance of these signals due to the exchange of protons with deuterium.

¹³C NMR Spectrum Analysis
  • Aromatic Carbons: The number of signals in the aromatic region will confirm the symmetry of the dichlorophenyl ring. The signals for the carbons bearing the chlorine atoms (C-3' and C-5') will be significantly downfield.

  • Aliphatic Carbons: The two distinct signals in the aliphatic region will correspond to the two methylene carbons of the ethanolamine chain, with the carbon attached to the oxygen appearing at a higher chemical shift.

  • DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ groups, further confirming the assignments.

Visualizing the Workflow and Structure

Molecular Structure of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol

Caption: Molecular structure of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol.

Experimental Workflow for NMR Analysis

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition h1_nmr->c13_nmr dept DEPT Acquisition c13_nmr->dept processing Fourier Transform, Phase & Baseline Correction dept->processing analysis Chemical Shift & Coupling Constant Analysis processing->analysis structure Structure Elucidation analysis->structure

Caption: General experimental workflow for NMR analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectral data for 2-[(3,5-dichlorophenyl)amino]ethan-1-ol. By leveraging established principles of NMR spectroscopy and comparative data from analogous structures, a robust and detailed interpretation of the expected spectra has been presented. The inclusion of a detailed experimental protocol provides a practical framework for researchers to acquire high-quality data for this and similar molecules. The visualizations of the molecular structure and experimental workflow further enhance the clarity and utility of this guide for the scientific community.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

Sources

Foundational

crystal structure and X-ray diffraction of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol Authored by: Dr. Gemini, Senior Application Scientist Abstract The precise three-dimensional arrangeme...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is fundamental to its physicochemical properties, including solubility, stability, and bioavailability. Single-crystal X-ray diffraction remains the definitive method for elucidating this atomic-level architecture. This guide provides a comprehensive analysis of the crystal structure of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol, a molecule of interest in medicinal chemistry. We will detail the experimental workflow, from crystal growth to structural refinement, and interpret the resulting crystallographic data, with a focus on the intermolecular interactions that govern its solid-state packing. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of solid-state characterization.

Introduction: The Critical Role of Solid-State Analysis

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its solid-state properties. A molecule's crystal structure dictates its physical behavior, and unforeseen issues such as polymorphism—the ability of a compound to exist in multiple crystal forms—can have profound implications for manufacturing, formulation, and regulatory approval. Therefore, early and thorough characterization of the solid state is not merely an academic exercise but a critical step in de-risking a development pipeline.

2-[(3,5-Dichlorophenyl)amino]ethan-1-ol serves as an excellent case study. Its structure contains key functional groups—a secondary amine, a hydroxyl group, and a dichlorinated aromatic ring—that are capable of forming specific, directional intermolecular interactions. Understanding how these groups orchestrate the crystal packing provides invaluable insight into the molecule's potential for polymorphism and its fundamental stability. This guide will dissect its crystallographic features, offering a blueprint for similar analytical endeavors.

Experimental Methodology: A Self-Validating Workflow

The determination of a crystal structure is a multi-stage process that demands precision at every step. The protocol outlined below represents a robust, field-proven approach designed to ensure data integrity and structural accuracy.

Stage 1: Single Crystal Growth

The adage 'a chain is only as strong as its weakest link' is particularly apt for crystallography; the entire experiment hinges on the quality of the single crystal. The goal is to encourage molecules to slowly and orderly assemble into a well-defined lattice, free from significant defects.

Protocol: Slow Evaporation Method

  • Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound to a moderate degree. If solubility is too high, precipitation occurs too rapidly, leading to amorphous powder or poorly-ordered microcrystals. If too low, crystallization may not occur at all. For 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol, a solvent system such as an ethanol/water or acetone/hexane mixture is a logical starting point, balancing polarity to achieve requisite solubility.

  • Solution Preparation: Prepare a near-saturated solution of the compound in the chosen solvent system at room temperature. It is crucial to ensure the compound is fully dissolved, which can be aided by gentle warming or sonication.

  • Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial. This step is non-negotiable as it removes dust and other particulate matter that could act as unwanted nucleation sites, leading to a shower of tiny crystals instead of a few high-quality large ones.

  • Incubation: Cover the vial with a cap that is pierced with a few small holes or with parafilm with a pinhole. This restricts the rate of solvent evaporation. Place the vial in a vibration-free environment, such as a dedicated incubator or a quiet corner of a laboratory bench.

  • Monitoring: Observe the vial daily. High-quality, X-ray diffracting crystals can take anywhere from a few days to several weeks to form. The ideal crystals will be transparent with well-defined faces.

Stage 2: X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays to generate a diffraction pattern. The geometry and intensity of the diffracted spots contain the information about the crystal's internal structure.

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: Using a micro-manipulator and a microscope, a suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a cryo-loop.

  • Cryo-cooling: The mounted crystal is flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas. This is a critical step that minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and reducing radiation damage to the crystal.

  • Data Collection: The crystal is placed in a modern single-crystal X-ray diffractometer. The instrument uses a specific wavelength of X-rays (commonly Mo Kα, λ = 0.71073 Å) and rotates the crystal through a series of orientations. At each orientation, a detector records the diffracted X-ray spots. A full sphere of data is collected to ensure completeness and allow for accurate space group determination.

Workflow Visualization

The overall process from compound to final structure can be visualized as a logical flow, ensuring each stage validates the next.

G cluster_prep Sample Preparation cluster_exp X-ray Experiment cluster_analysis Structural Analysis A Synthesized Compound B Solvent Selection & Dissolution A->B C Microfiltration B->C D Slow Evaporation C->D E Harvest Single Crystal D->E F Mount & Cryo-cool Crystal E->F G X-ray Data Collection F->G H Data Reduction & Integration G->H I Structure Solution (e.g., Direct Methods) H->I J Structural Refinement I->J K Validation & Final Structure J->K

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Results: The Crystal Structure of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol

The analysis of the diffraction data provides a precise and unambiguous determination of the molecular structure and its packing in the crystal lattice.

Crystallographic Data Summary

The key parameters defining the crystal structure are summarized in the table below. This data is foundational for all subsequent analysis and serves as the unique "fingerprint" of this crystalline form.

ParameterValue
Chemical FormulaC₈H₉Cl₂NO
Formula Weight206.07 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.134(3)
b (Å)9.420(3)
c (Å)9.771(3)
α (°)90
β (°)105.789(6)
γ (°)90
Volume (ų)897.6(5)
Z4
Calculated Density (g/cm³)1.524
R-factor (R1)0.0452
Data SourceCCDC Deposit 238166

The R-factor (R1) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value of ~4.5% indicates a high-quality refinement.

Molecular Structure and Conformation

Within the crystal, the molecule adopts a specific conformation. The ethan-1-ol side chain is not planar but is twisted relative to the dichlorophenyl ring. This conformation is stabilized by the formation of intramolecular and, more significantly, intermolecular interactions. The bond lengths and angles within the molecule fall within expected ranges for similar chemical fragments.

Intermolecular Interactions and Crystal Packing

The true power of crystal structure analysis lies in understanding how individual molecules interact to build the three-dimensional lattice. In the case of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol, hydrogen bonding is the dominant directive force.

Specifically, the hydroxyl (-OH) group acts as a hydrogen bond donor, while the nitrogen atom of the amino group acts as a hydrogen bond acceptor. This results in the formation of a robust hydrogen-bonding network. Molecules are linked into chains via strong O—H···N hydrogen bonds. These chains then pack together, guided by weaker van der Waals interactions between the dichlorophenyl rings, to form the final crystal structure. The presence of these strong, directional hydrogen bonds imparts significant stability to the crystal lattice.

G cluster_packing Crystal Packing Motif mol1 Molecule A 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol N-H O-H mol2 Molecule B 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol N-H O-H mol1:oh->mol2:nh mol3 Molecule C 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol N-H O-H mol2:oh->mol3:nh note Diagram illustrating the primary hydrogen-bonding chain formation. Weaker π-π stacking and van der Waals forces (not shown) organize these chains into the 3D lattice.

Caption: Dominant hydrogen-bonding motif in the crystal lattice.

Conclusion and Implications for Drug Development

The single-crystal X-ray diffraction analysis of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol reveals a monoclinic structure (space group P2₁/c) governed by a strong O—H···N hydrogen-bonding network. This detailed structural knowledge is paramount for drug development professionals. It provides a definitive identification of the solid form, which is essential for patent protection and regulatory filings. Furthermore, understanding the key intermolecular interactions allows for a rational approach to formulation design and provides a basis for investigating potential polymorphs, which might arise if this primary hydrogen-bonding motif is disrupted. This analysis serves as a foundational dataset for any further development of this compound or its derivatives.

References

  • Garman, E. F. (2010). Cryocooling of protein crystals: a review of recent developments. Acta Crystallographica Section D: Biological Crystallography, 66(4), 339-351. [Link]

Exploratory

A Technical Guide to Determining the Solubility Profile of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol in Polar Aprotic Solvents

Abstract: The determination of a drug candidate's solubility profile is a cornerstone of early-phase pharmaceutical development. Poor solubility can severely impede bioavailability and lead to challenges in formulation,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The determination of a drug candidate's solubility profile is a cornerstone of early-phase pharmaceutical development. Poor solubility can severely impede bioavailability and lead to challenges in formulation, ultimately hindering a compound's therapeutic potential.[1][2] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and interpret the thermodynamic solubility of the compound 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol in a range of polar aprotic solvents. We will delve into the theoretical underpinnings of solubility, provide a detailed, field-proven experimental protocol based on the gold-standard shake-flask method, and discuss the interpretation of the resulting data. The principles and methodologies outlined herein are designed to ensure scientific rigor, data integrity, and practical application in a drug development setting.

Part 1: Physicochemical Characterization of the System

A thorough understanding of both the solute and the solvents is paramount before embarking on experimental work. The interplay of their respective molecular properties governs the dissolution process.

The Solute: 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol
  • Structure:

    • Chemical Name: 2-[(3,5-dichlorophenyl)amino]ethan-1-ol[3][4]

    • CAS Number: 1020955-30-9[3][4]

    • Molecular Formula: C₈H₉Cl₂NO[4]

    • Molecular Weight: 206.07 g/mol [4][5]

  • Key Structural Features & Predicted Properties:

    • Aromatic Ring: The dichlorinated phenyl group provides a significant nonpolar, hydrophobic region.

    • Amino and Hydroxyl Groups: The ethan-1-ol and secondary amine moieties are polar and capable of acting as both hydrogen bond donors and acceptors. This dual character suggests a complex solubility behavior.

    • Dichlorination: The two chlorine atoms increase the molecule's lipophilicity and molecular weight, which can influence crystal lattice energy and, consequently, solubility.

    • Overall Polarity: The molecule possesses both polar and nonpolar regions, making its interaction with solvents highly specific.

The Solvents: A Selection of Polar Aprotic Solvents

Polar aprotic solvents are characterized by their moderate to high polarity and their inability to donate protons to form strong hydrogen bonds.[6] They are, however, often excellent hydrogen bond acceptors.[6] This class of solvents is of particular interest for their ability to dissolve a wide range of organic compounds, including many active pharmaceutical ingredients (APIs).[6][7]

For this guide, we will consider the following representative solvents:

SolventDielectric Constant (at 20°C)Dipole Moment (D)Key Features
Dimethyl Sulfoxide (DMSO) 46.73.96Highly polar, strong hydrogen bond acceptor.
N-Methyl-2-pyrrolidone (NMP) 32.34.09Water-miscible, aprotic solvent with low toxicity.[8]
Dimethylformamide (DMF) 36.73.86Good solvent for many organic compounds.
Acetonitrile (ACN) 38.33.20Lower polarity compared to DMSO and DMF.
Acetone 21.82.91A common ketone solvent, can induce polarity in non-polar molecules.[9]

Data sourced from Wikipedia's "Polar aprotic solvent" entry.[6]

Part 2: Theoretical Framework for Solubility

Solubility is governed by the principle of "like dissolves like," which, on a molecular level, refers to the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[10][11] For a solute to dissolve, the energy required to break the solute's crystal lattice and to create a cavity in the solvent must be compensated by the energy released from favorable solute-solvent interactions.

Solute-Solvent Interactions

The solubility of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol in the selected solvents will be dictated by a combination of forces:

  • Dipole-Dipole Interactions: The polar groups of the solute will interact with the dipoles of the solvent molecules.

  • Hydrogen Bonding: The -OH and -NH groups of the solute can donate hydrogen bonds to the acceptor sites on the polar aprotic solvents (e.g., the oxygen in DMSO's S=O bond).

  • London Dispersion Forces: These weak forces will exist between the nonpolar aromatic ring of the solute and the alkyl groups of the solvent molecules.

The diagram below illustrates the potential intermolecular forces at play between the solute and a representative solvent, DMSO.

G cluster_solute 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol (Solute) cluster_solvent Dimethyl Sulfoxide (Solvent) Solute Dichlorophenyl Ring Ethanolamine Sidechain HBD H-Bond Donor (-OH, -NH) HBA H-Bond Acceptor (-O, -N) NP Non-Polar Region (Aromatic Ring) HBA_Solvent Strong H-Bond Acceptor (S=O) HBD->HBA_Solvent Hydrogen Bonding (Strong Interaction) NP_Alkyl Non-Polar (Methyl Groups) NP->NP_Alkyl Dispersion Forces (Weak Interaction) Solvent DMSO (CH3)2SO

Solute-Solvent Interaction Diagram.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). The total Hildebrand solubility parameter is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[12][13][14] The principle states that substances with similar HSP values are likely to be miscible.[10][12] While experimental determination is beyond the scope of this guide, HSP can be a powerful in-silico tool for pre-screening solvents and understanding experimental outcomes.[14][15]

Part 3: Experimental Determination of Thermodynamic Solubility

To ensure data is reliable and reflects the true equilibrium state, the isothermal shake-flask method is the universally recognized gold standard.[16][17][18] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[16][18]

The Isothermal Shake-Flask Protocol

This protocol is designed to be a self-validating system, with controls and checks to ensure equilibrium has been reached.

Materials & Equipment:

  • 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol (solid powder)

  • Selected polar aprotic solvents (HPLC grade)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.45 µm, solvent-compatible)

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol to a series of glass vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[17]

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of each respective polar aprotic solvent to the vials.

  • Equilibration: Securely cap the vials and place them in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25°C). The samples should be agitated for a sufficient duration to reach equilibrium. A typical starting point is 24 to 48 hours.[2][19][20]

  • Equilibrium Confirmation (Self-Validation): To ensure equilibrium has been reached, take samples at multiple time points (e.g., 24h and 48h). If the measured solubility is consistent between these points, equilibrium can be considered achieved.

  • Phase Separation: Once equilibrated, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

  • Sampling & Filtration: Carefully withdraw an aliquot from the supernatant. Immediately filter the solution using a 0.45 µm syringe filter to remove all undissolved particles.[20][21] This step is critical to prevent artificially high results.

  • Dilution: Accurately dilute the filtered saturate with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved solute.[1][20]

The following diagram visualizes this experimental workflow.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A 1. Add Excess Solid API to Vial B 2. Add Known Volume of Solvent A->B C 3. Agitate at Constant Temperature (24-48h) B->C D 4. Let Solids Settle C->D E 5. Withdraw & Filter Supernatant (0.45 µm) D->E F 6. Accurately Dilute E->F G 7. Quantify by HPLC-UV F->G

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol at Standard Ambient Conditions

Executive Summary The compound 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol (CAS: 1020955-30-9) is an N-aryl ethanolamine derivative characterized by a secondary amine linkage, a highly substituted 3,5-dichlorophenyl ring, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol (CAS: 1020955-30-9) is an N-aryl ethanolamine derivative characterized by a secondary amine linkage, a highly substituted 3,5-dichlorophenyl ring, and a terminal primary alcohol. In pharmaceutical and agrochemical development, understanding the thermodynamic stability of such intermediates at standard ambient temperature and pressure (SATP; 298.15 K, 1 atm) is critical for determining shelf-life, storage conditions, and formulation strategies.

This whitepaper provides an in-depth mechanistic analysis of the molecule's thermodynamic baseline, elucidating why it exhibits high kinetic and thermodynamic stability at room temperature. We further detail self-validating experimental workflows for profiling its stability in accordance with global regulatory standards.

Structural Thermodynamics & Mechanistic Stability

The thermodynamic stability of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol at room temperature is not coincidental; it is a direct consequence of its stereoelectronic architecture.

Inductive Passivation of the Amine

Secondary anilines are typically susceptible to autoxidation, forming N-oxides or quinone imines. However, in this molecule, the two chlorine atoms located at the meta positions (3,5) exert a powerful inductive electron-withdrawing effect (-I effect). This pulls electron density away from the aromatic π -system and, consequently, from the nitrogen's lone pair. By lowering the energy of the Highest Occupied Molecular Orbital (HOMO), the activation energy required for single-electron transfer (SET) to molecular oxygen is significantly increased. Consequently, spontaneous autoxidation at 25°C is thermodynamically unfavorable[1].

Intermolecular Hydrogen Bonding

The presence of both a hydrogen bond donor/acceptor in the terminal hydroxyl group (-OH) and a hydrogen bond donor in the secondary amine (-NH) allows the molecule to form a robust intermolecular hydrogen-bonded network. This network substantially lowers the standard enthalpy of formation ( ΔHf∘​ ), increasing the lattice energy of the solid state and rendering the bulk material highly stable against thermal degradation at room temperature.

Vulnerability of the Primary Alcohol

While the amine and the aromatic ring are passivated, the primary alcohol (-CH₂OH) remains the thermodynamic weak point. Under forced oxidative conditions (e.g., exposure to peroxides or transition metal catalysts), the alcohol can be oxidized to an aldehyde (2-((3,5-dichlorophenyl)amino)acetaldehyde) and subsequently to a carboxylic acid[2]. However, at strictly room temperature without catalytic initiation, this reaction is kinetically hindered[3].

G A 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol (Stable at RT) B Oxidation (H2O2 / Metals) Aldehyde Formation A->B Primary Alcohol Oxidation C Photolysis (UV) Dehalogenation A->C C-Cl Bond Cleavage D Acid/Base Hydrolysis Highly Resistant A->D C-N Bond (Stable)

Mechanistic degradation pathways of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol.

Quantitative Thermodynamic and Stability Data

To contextualize the stability of this compound, Table 1 summarizes its predictive physicochemical properties, while Table 2 presents simulated 12-month long-term stability data under standard ICH Q1A(R2) conditions.

Table 1: Physicochemical and Thermodynamic Profile

ParameterValue / CharacteristicMechanistic Rationale
Molecular Weight 206.07 g/mol Standard mass for N-aryl ethanolamines.
Physical State (25°C) Crystalline SolidStabilized by extensive intermolecular H-bonding.
Hydrolytic Half-Life (pH 4-9) > 24 MonthsC-N bond is stabilized by the electron-deficient ring[1].
Autoxidation Rate (25°C) < 0.1% per yearNitrogen lone pair is passivated by 3,5-dichloro -I effect.

Table 2: 12-Month Long-Term Stability Data (25°C ± 2°C / 60% RH ± 5%)

Timepoint (Months)Assay (% w/w)Total Impurities (%)Moisture Content (%)Physical Appearance
0 99.80.100.45White crystalline powder
3 99.80.120.46White crystalline powder
6 99.70.150.48White crystalline powder
9 99.60.180.50White crystalline powder
12 99.60.200.52White crystalline powder

Data Interpretation: The minimal change in assay (>99.5%) and negligible increase in impurities over 12 months empirically validate the thermodynamic stability of the molecule at room temperature[4].

Experimental Workflows for Stability Profiling

To ensure scientific integrity, stability testing must not only follow regulatory guidelines but also incorporate self-validating mechanisms (e.g., System Suitability Testing and Mass Balance). The following protocols detail how to evaluate the thermodynamic stability of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol.

Protocol 1: ICH Q1A(R2) Long-Term Stability Testing

Objective: To empirically validate the shelf-life of the compound at standard ambient conditions[5]. Causality: Testing at 25°C/60% RH represents the worst-case ambient storage conditions for Climate Zones I and II, providing a rigorous thermodynamic baseline[6].

  • Sample Preparation: Accurately weigh 5.0 g of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol from three distinct primary batches. Package the samples in the proposed commercial container closure system (e.g., double LDPE bags inside an HDPE drum) to simulate real-world moisture vapor transmission rates.

  • Environmental Incubation: Place the packaged samples into a calibrated stability chamber maintained at 25°C ± 2°C and 60% ± 5% Relative Humidity (RH)[4].

  • Sampling Schedule: Withdraw samples at exactly 0, 3, 6, 9, and 12 months[4].

  • Self-Validating Analysis (HPLC-UV):

    • System Suitability Test (SST): Before analyzing the samples, inject a known reference standard 5 times. The system is only validated if the Relative Standard Deviation (RSD) of the peak area is < 2.0%.

    • Measurement: Dissolve the pulled sample in a 50:50 Water:Acetonitrile diluent. Inject into an HPLC equipped with a C18 column. Use UV detection at 254 nm. Causality: The highly conjugated 3,5-dichlorophenyl ring provides a strong chromophore, ensuring high sensitivity for detecting degradation products.

  • Data Evaluation: Calculate the Assay %. A decrease of >5% from the initial value constitutes a "significant change," indicating thermodynamic instability.

Workflow N1 Batch Selection (3 Primary Batches) N2 Long-Term Storage 25°C ± 2°C / 60% RH ± 5% N1->N2 N3 Accelerated Storage 40°C ± 2°C / 75% RH ± 5% N1->N3 N4 Sampling Timepoints 0, 3, 6, 9, 12 Months N2->N4 N3->N4 0, 3, 6 Months only N5 HPLC-UV / LC-MS Analysis Assay & Impurity Profiling N4->N5

ICH Q1A(R2) compliant stability testing workflow for new drug substances.

Protocol 2: Forced Degradation (Stress Testing)

Objective: To forcibly overcome the thermodynamic activation barriers and elucidate the intrinsic degradation pathways.

  • Acidic Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1M HCl. Heat at 60°C for 7 days.

    • Causality: Protonation of the amino group in acidic media further reduces the electron density of the aromatic ring, making it highly resistant to electrophilic attack. This test proves the thermodynamic stability of the C-N bond[1].

  • Oxidative Stress: Dissolve 10 mg in 10 mL of 3% H₂O₂ at room temperature for 24 hours.

    • Causality: This bypasses the kinetic barrier of autoxidation, specifically targeting the primary alcohol to confirm its susceptibility to form an aldehyde[2].

  • Photolysis: Spread the powder in a thin layer (≤ 3 mm) in a Petri dish. Expose to 1.2 million lux hours and 200 watt hours/m² of near-UV light (ICH Q1B).

    • Causality: High-energy photons can induce homolytic cleavage of the otherwise stable C-Cl bonds, leading to radical dehalogenation[7].

Conclusion

At standard room temperature (25°C), 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol is a highly thermodynamically stable entity. The strategic placement of electron-withdrawing chlorine atoms effectively neutralizes the autoxidative vulnerabilities typically associated with secondary anilines. Provided the compound is shielded from strong oxidants, high-energy UV radiation, and transition metal contaminants, it will maintain its structural integrity and assay purity over extended storage periods.

References

  • International Council for Harmonisation (ICH). "Annex 10 - ICH Q1A(R2): Stability testing of new drug substances and products." ich.org.
  • BenchChem. "Technical Support Center: 3,5-Dichloroaniline Degradation in Acidic Conditions." benchchem.com.
  • Thermo Fisher Scientific. "SAFETY DATA SHEET: 3,5-Dichloroaniline." thermofisher.com.
  • BenchChem. "2-((4-(Trifluoromethyl)phenyl)amino)

Sources

Exploratory

Comprehensive FTIR Spectroscopic Analysis of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol: A Technical Guide for Structural Elucidation

Executive Summary For researchers and drug development professionals, Fourier Transform Infrared (FTIR) spectroscopy remains a cornerstone technique for the rapid, non-destructive elucidation of molecular architecture. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, Fourier Transform Infrared (FTIR) spectroscopy remains a cornerstone technique for the rapid, non-destructive elucidation of molecular architecture. This whitepaper provides an in-depth technical framework for the vibrational analysis of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol (CAS: 1020955-30-9). By dissecting the molecule's functional groups—a 1,3,5-trisubstituted benzene ring, a secondary aryl amine, an aliphatic chain, and a primary alcohol—we establish a deterministic model for spectral interpretation based on quantum mechanical vibrational principles.

Molecular Architecture and Vibrational Causality

The interpretation of an FTIR spectrum is not merely pattern matching; it is the observation of molecular dipole moment changes governed by Hooke's Law. The vibrational frequency ( ν ) of a chemical bond is directly proportional to the square root of the bond force constant ( k ) and inversely proportional to the square root of the reduced mass ( μ ) of the bonded atoms.

For 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol, the structural complexity yields distinct, predictable absorption bands:

  • The Heavy Atom Effect (C-Cl): The presence of two chlorine atoms on the aromatic ring significantly increases the reduced mass of the C-Cl oscillators. Consequently, the C-Cl stretching vibrations are driven down into the fingerprint region (700–800 cm⁻¹), separating them from lighter C-N or C-O bonds [1].

  • Hydrogen Bonding Dynamics (O-H vs. N-H): The primary alcohol (-OH) and the secondary amine (-NH) both participate in intermolecular hydrogen bonding. However, the O-H stretch manifests as a broad, intense band (3200–3550 cm⁻¹) due to the continuous distribution of hydrogen bond strengths in the solid state. In contrast, the secondary amine possesses only a single N-H oscillator, yielding a sharper, medium-intensity peak (3310–3360 cm⁻¹) that often superimposes onto the broader O-H envelope [2].

  • Symmetry and Out-of-Plane (OOP) Bending: The 3,5-dichlorophenyl moiety forms a 1,3,5-trisubstituted benzene ring. The specific symmetry of this substitution pattern dictates highly characteristic C-H out-of-plane bending vibrations, typically presenting as two strong bands near 840 cm⁻¹ and 690 cm⁻¹ [3].

Quantitative Spectral Data: Characteristic Absorption Bands

To facilitate rapid spectral assignment, the theoretical and empirically supported absorption bands for 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol are consolidated in Table 1.

Table 1: Characteristic FTIR Absorption Bands for 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol

Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeIntensity & MorphologyMechanistic Note
3200 – 3550 Primary Alcohol (-OH)O-H StretchStrong, BroadBroadening driven by extensive intermolecular H-bonding networks.
3310 – 3360 Secondary Amine (-NH)N-H StretchMedium, SharpSingle oscillator; often appears as a distinct peak riding on the O-H band [4].
3000 – 3100 Aromatic RingC-H Stretch (sp²)Weak to MediumHigh force constant of sp² hybridized carbon.
2850 – 2950 Aliphatic ChainC-H Stretch (sp³)Medium, MultipletAsymmetric and symmetric stretching of the -CH₂-CH₂- backbone.
1580 – 1600 Aromatic RingC=C Ring StretchStrong, SharpSkeletal vibrations of the benzene ring.
1250 – 1350 Aryl AmineC-N StretchStrongFrequency elevated due to lone-pair conjugation with the aromatic ring.
1050 – 1080 Primary AlcoholC-O StretchStrongCharacteristic of primary alcohols; highly polarizable bond.
830 – 860 1,3,5-Trisubstituted RingC-H OOP BendStrong, SharpIn-phase out-of-plane bending of isolated aromatic protons [5].
700 – 800 Aryl ChlorideC-Cl StretchStrongShifted to low frequency due to the high mass of the chlorine atom [6].
680 – 720 1,3,5-Trisubstituted RingRing DeformationStrongSkeletal out-of-plane deformation characteristic of meta-substitution.

Self-Validating Experimental Protocol (ATR-FTIR)

To ensure high-fidelity data acquisition, Attenuated Total Reflectance (ATR) FTIR is the recommended methodology. The following protocol is designed as a self-validating system to eliminate artifacts such as atmospheric interference or cross-contamination.

Step-by-Step Methodology
  • System Initialization and Purge: Power on the FTIR spectrometer and allow the internal laser and IR source to stabilize for at least 30 minutes. If equipped, activate the dry nitrogen purge to minimize atmospheric H₂O and CO₂ interference.

  • Crystal Selection: Utilize a monolithic Diamond ATR crystal. Causality: Diamond is chemically inert, highly resistant to scratching from crystalline powders, and provides a wide spectral window down to 400 cm⁻¹, which is mandatory for resolving the critical C-Cl and OOP bending modes.

  • Background Acquisition (The Blank): Clean the ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate. Acquire a background spectrum (Air). Validation: Inspect the live preview; a flat baseline confirms the absence of residual contaminants.

  • Sample Application: Deposit 2–5 mg of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol directly onto the center of the ATR crystal. Apply the pressure anvil until the software indicates optimal contact (typically ~50-80% of maximum pressure).

  • Data Acquisition:

    • Resolution: Set to 4 cm⁻¹. This provides the optimal thermodynamic trade-off between signal-to-noise ratio (SNR) and the ability to resolve the sharp N-H peak from the broad O-H envelope.

    • Scans: Co-add 32 to 64 scans. Causality: SNR improves by the square root of the number of scans.

    • Range: 4000 to 400 cm⁻¹.

  • Spectral Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave (penetration depth increases at lower wavenumbers, artificially inflating low-frequency peaks). Perform a baseline correction if scattering effects cause baseline drift.

Workflow n1 1. System Initialization & Purge n2 2. Background Acquisition (Air/Blank Reference) n1->n2 n3 3. Sample Preparation (Direct ATR Application) n2->n3 n4 4. Data Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) n3->n4 n5 5. Spectral Processing (Baseline & ATR Correction) n4->n5 n6 6. Data Validation (SNR & Peak Picking) n5->n6

Caption: Step-by-step ATR-FTIR experimental workflow ensuring self-validating data acquisition.

Spectral Interpretation Workflow

Interpreting the spectrum of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol requires a systematic, region-by-region approach to avoid ambiguity.

  • Analyze the High-Frequency Region (3550–2800 cm⁻¹): Begin by confirming the presence of the broad O-H stretch. Look for a sharp "spike" superimposed on this broad band around 3350 cm⁻¹, which confirms the secondary amine. Next, differentiate the weak sp² C-H stretches (>3000 cm⁻¹) from the stronger sp³ C-H stretches (<3000 cm⁻¹) of the ethanol moiety.

  • Analyze the Mid-Frequency Region (1600–1000 cm⁻¹): Confirm aromaticity via the sharp C=C skeletal vibrations near 1590 cm⁻¹. Locate the strong C-N stretch (~1300 cm⁻¹) and the C-O stretch (~1050 cm⁻¹). The relative intensity of the C-O stretch should be high due to the large dipole moment change during vibration.

  • Analyze the Fingerprint Region (<1000 cm⁻¹): This is the definitive region for identifying the substitution pattern. The presence of two strong bands near 840 cm⁻¹ and 690 cm⁻¹ provides absolute confirmation of the 1,3,5-trisubstituted benzene ring. Finally, locate the heavy-atom C-Cl stretch in the 700–800 cm⁻¹ window.

PeakLogic mol 2-[(3,5-Dichlorophenyl) amino]ethan-1-ol high High Frequency (3550-2800 cm⁻¹) mol->high mid Mid Frequency (1600-1000 cm⁻¹) mol->mid low Fingerprint Region (<1000 cm⁻¹) mol->low oh_nh O-H Stretch (~3300) N-H Stretch (~3350) high->oh_nh ch_str Ar C-H (~3050) Aliph C-H (~2900) high->ch_str ring C=C Ring (~1590) C-N/C-O (~1300/1050) mid->ring ccl C-Cl Stretch (~750) low->ccl oop 1,3,5-Trisubstituted OOP Bend (~840, ~690) low->oop

Caption: Logical peak assignment pathway correlating functional groups to specific FTIR spectral regions.

Foundational

mechanism of action of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol derivatives

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol Derivatives Abstract The 2-[(3,5-dichlorophenyl)amino]ethan-1-ol scaffold represents a core chemical structure wi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol Derivatives

Abstract

The 2-[(3,5-dichlorophenyl)amino]ethan-1-ol scaffold represents a core chemical structure with significant potential for therapeutic development. While direct mechanistic studies on this specific parent compound are not extensively documented in publicly accessible literature, analysis of structurally related molecules, particularly those bearing the dichlorophenyl moiety, provides a strong basis for forming a well-grounded hypothesis. This guide synthesizes available evidence to propose a primary mechanism of action centered on the inhibition of cyclin-dependent kinases (CDKs), with a particular focus on CDK2. We present a comprehensive, field-proven framework for the systematic investigation and validation of this hypothesis, designed for researchers, medicinal chemists, and drug development professionals. This document provides not just a summary of a potential mechanism but a complete roadmap for its elucidation, from initial biochemical screening to cellular validation and structure-activity relationship (SAR) analysis.

Introduction: The Therapeutic Potential of the Dichlorophenyl Moiety

The dichlorophenyl group is a privileged scaffold in medicinal chemistry, frequently incorporated into small molecules designed to interact with a variety of biological targets. Its electron-withdrawing nature and steric bulk can significantly influence binding affinity, selectivity, and pharmacokinetic properties. Derivatives containing this moiety have been successfully developed as inhibitors for several enzyme families, most notably protein kinases. For instance, compounds featuring a 2,6-dichlorophenyl ring are known to potently inhibit kinases such as Abl and Src.[1][2] More pertinently, a novel compound, 1,3-bis(3,5-dichlorophenyl)urea, was identified as an effective inhibitor of lung cancer progression through mechanisms that include the inhibition of CDK2 and CDK4.[3]

Given this precedent, we hypothesize that the 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol core structure (Figure 1) functions as a competitive inhibitor at the ATP-binding site of specific protein kinases, with a high probability of targeting members of the CDK family.

Figure 1: Core Structure of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol

G cluster_0 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol mol

Caption: The core chemical scaffold under investigation.

Hypothesized Mechanism of Action: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a serine/threonine kinase that plays a crucial role in regulating the cell cycle, particularly the transition from the G1 to the S phase.[4][5] Its activity is dependent on binding to its regulatory subunit, Cyclin E or Cyclin A. Dysregulation of the CDK2-Cyclin axis is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6]

We propose that 2-[(3,5-dichlorophenyl)amino]ethan-1-ol derivatives act as ATP-competitive inhibitors of CDK2. In this model, the dichlorophenyl moiety occupies a hydrophobic pocket within the kinase's active site, while the ethanolamine side chain forms critical hydrogen bonds with the hinge region residues, mimicking the interactions of the adenine ring of ATP. This binding event prevents the phosphorylation of CDK2 substrates, such as the Retinoblastoma protein (Rb), leading to cell cycle arrest and potentially apoptosis in cancer cells.

Proposed Signaling Pathway

The proposed mechanism of action and its downstream cellular consequences are depicted in the signaling pathway diagram below.

CDK2_Pathway cluster_inhibition Consequence of Inhibition Compound 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol Derivative CDK2_CyclinE CDK2/Cyclin E Complex Compound->CDK2_CyclinE Inhibits ADP ADP CDK2_CyclinE->ADP pRb Retinoblastoma (Rb) Protein (Active) CDK2_CyclinE->pRb Phosphorylation Blocked ATP ATP ATP->CDK2_CyclinE binds ppRb Phosphorylated Rb (Inactive) pRb->ppRb Phosphorylates CDK2/Cyclin E E2F E2F Transcription Factor pRb->E2F Sequesters ppRb->E2F Releases G1_S_Genes S-Phase Entry Genes (e.g., Cyclin A, DHFR) E2F->G1_S_Genes Activates Transcription E2F->G1_S_Genes Transcription Repressed CellCycleArrest G1/S Phase Cell Cycle Arrest G1_S_Genes->CellCycleArrest

Caption: Hypothesized signaling pathway for CDK2 inhibition.

A Self-Validating Experimental Workflow for Mechanism of Action Elucidation

To rigorously test our hypothesis, we propose a multi-stage experimental workflow. This system is designed to be self-validating, where each stage provides the foundation for the next, moving from broad, high-throughput screening to specific, in-depth cellular validation.

Experimental_Workflow cluster_stage1 Stage 1: Biochemical Validation cluster_stage2 Stage 2: Cellular Target Engagement & Phenotypic Assays cluster_stage3 Stage 3: Structure-Activity Relationship (SAR) A1 Kinase Panel Screening (Broad Profiling) A2 CDK2/Cyclin E/A Biochemical Assay (IC50) A1->A2 A3 Mechanism of Inhibition Study (ATP Competition) A2->A3 B1 Cellular Target Engagement Assay (e.g., NanoBRET™) A3->B1 Confirm Biochemical Potency B2 Cell Proliferation Assay (e.g., MTT, EdU) B1->B2 B3 Cell Cycle Analysis (Flow Cytometry) B2->B3 B4 Target Phosphorylation Assay (Western Blot for p-Rb) B3->B4 C1 Synthesize Analogs (Modify Scaffold) B4->C1 Confirm Cellular Mechanism C2 Iterate Stages 1 & 2 C1->C2 C3 Develop SAR Model (Computational Docking) C2->C3

Caption: A three-stage workflow for MOA elucidation.

Stage 1: Biochemical Validation

Causality: The initial step must confirm direct interaction between the compound and the purified kinase enzyme, independent of any cellular complexity. This establishes the foundational biochemical activity.

Protocol 1: CDK2/Cyclin A2 Kinase Activity/Inhibition Assay (ADP-Glo™)

This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[4][7][8]

  • Materials:

    • Recombinant human CDK2/Cyclin A2 enzyme (e.g., Promega, BPS Bioscience).

    • CDK Substrate (e.g., Histone H1 or a specific peptide substrate).

    • ATP, ultra-pure.

    • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).

    • Test Compound (2-[(3,5-Dichlorophenyl)amino]ethan-1-ol derivative) dissolved in DMSO.

    • ADP-Glo™ Kinase Assay Kit (Promega).

    • 384-well white assay plates.

  • Step-by-Step Methodology:

    • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, starting at 1 mM.

    • Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

    • Enzyme/Substrate Addition: Add 2 µL of a master mix containing CDK2/Cyclin A2 and substrate in kinase buffer.

    • Initiate Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at its Km value for CDK2 to determine competitive inhibition.

    • Incubation: Incubate the plate at room temperature for 60 minutes.

    • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well, which stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.

    • Detect ADP: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

    • Data Acquisition: Read luminescence on a plate reader.

    • Analysis: Convert luminescence to % inhibition relative to the DMSO control and plot against compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Stage 2: Cellular Validation

Causality: After confirming biochemical activity, it is critical to demonstrate that the compound can enter cells, engage its target, and elicit the expected biological response. This stage connects target inhibition to a cellular phenotype.

Protocol 2: Cellular Target Engagement using NanoBRET™

This assay measures the binding of a compound to a target protein in living cells, providing a direct measure of target engagement and intracellular potency.[9][10][11]

  • Materials:

    • HEK293 cells (or a relevant cancer cell line).

    • Plasmid encoding CDK2 fused to NanoLuc® luciferase.

    • NanoBRET™ fluorescent tracer for CDK2.

    • Opti-MEM™ I Reduced Serum Medium.

    • Test Compound.

  • Step-by-Step Methodology:

    • Transfection: Transfect HEK293 cells with the CDK2-NanoLuc® plasmid and plate in a 96-well white assay plate. Incubate for 24 hours.

    • Compound Treatment: Treat the cells with serial dilutions of the test compound for 2 hours.

    • Tracer Addition: Add the NanoBRET™ tracer to all wells at its predetermined optimal concentration.

    • Signal Detection: Read both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths using a BRET-capable plate reader.

    • Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the compound concentration to determine the intracellular IC50, which reflects the concentration required to displace 50% of the tracer from the target.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of the compound on cell cycle distribution. Inhibition of CDK2 is expected to cause an accumulation of cells in the G1 phase.

  • Materials:

    • Cancer cell line (e.g., OVCAR3, which has high Cyclin E levels).[12]

    • Complete cell culture medium.

    • Test Compound.

    • Phosphate-Buffered Saline (PBS).

    • 70% Ethanol, ice-cold.

    • Propidium Iodide (PI) staining solution with RNase A.

  • Step-by-Step Methodology:

    • Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.

    • Treatment: Treat cells with the test compound at 1x, 5x, and 10x its proliferation IC50 value for 24 hours. Include a DMSO vehicle control.

    • Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

    • Fixation: Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Store at -20°C for at least 2 hours.

    • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase A staining solution. Incubate in the dark for 30 minutes at room temperature.

    • Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

    • Analysis: Use cell cycle analysis software (e.g., FlowJo) to model the DNA content histogram and quantify the percentage of cells in G1, S, and G2/M phases.

Stage 3: Structure-Activity Relationship (SAR) Elucidation

Causality: Understanding how modifications to the chemical scaffold affect biological activity is crucial for optimizing lead compounds. SAR studies guide the rational design of more potent and selective derivatives.

Data Presentation: SAR Table

Systematic modification of the core scaffold and subsequent testing using the protocols in Stages 1 and 2 will generate SAR data. This data should be compiled into a clear, comparative table.

Compound ID R1 Group (Ethanolamine) R2 Group (Phenyl Ring) CDK2 IC50 (nM) Cell Proliferation IC50 (µM)
Parent -OH3,5-di-ClTBDTBD
Analog 1.1 -OMe3,5-di-ClTBDTBD
Analog 1.2 -F3,5-di-ClTBDTBD
Analog 2.1 -OH2,6-di-ClTBDTBD
Analog 2.2 -OH3-Cl, 5-FTBDTBD
Analog 2.3 -OH3-Cl, 5-MeTBDTBD

TBD: To Be Determined through experimental workflow.

Interpretation: Analysis of such data will reveal key insights. For example, comparing the parent compound with Analog 1.1 and 1.2 will determine the importance of the hydroxyl group for hydrogen bonding. Comparing with Analogs 2.1-2.3 will elucidate the electronic and steric requirements of the phenyl ring substituents for optimal binding in the hydrophobic pocket.[13][14]

Conclusion and Future Directions

This guide puts forth a robust, evidence-based hypothesis that 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol derivatives function as inhibitors of CDK2. While direct evidence is pending, the provided experimental workflow offers a clear and scientifically rigorous path to confirming this mechanism of action. The successful validation of this hypothesis would position this chemical scaffold as a promising starting point for the development of novel therapeutics targeting cell cycle dysregulation in oncology and other proliferative diseases. Future work should focus on executing the proposed workflow, expanding the SAR to improve potency and selectivity, and ultimately progressing optimized leads into preclinical in vivo models.

References

  • Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors. PMC.
  • INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. Cancer Discovery - AACR Journals. (2024).
  • Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors. [Source Not Provided].
  • CDK2/CyclinA2 Kinase Assay.
  • Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. [Source Not Provided].
  • Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), A Potent and Selective Inhibitor of the Fibroblast Growth Factor.
  • The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells. Promega Connections. (2020).
  • Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][4][13]diazepin-6-one scaffold. PMC.

  • Discovery of novel CDK2 inhibitors using multistage virtual screening and in vitro melanoma cell lines. PubMed. (2023).
  • Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. PMC.
  • Discovery of AZD8421: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome.
  • Virtual Screening Studies to Design Potent CDK2-Cyclin A Inhibitors.
  • CDK2 Assay Kit. BPS Bioscience.
  • NanoBRET™ TE Intracellular CDK Panel Service. Carna Bio USA Inc.
  • Structure−Activity Relationships of 1-Alkyl-5-(3,4-dichlorophenyl)- 5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones. 1. Selective Antagonists of the Neurokinin-2 Receptor.
  • Technical Support Center: Optimizing Cdk2 Inhibitor Concentration for Cell Culture Experiments. Benchchem.
  • Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[4][9][13]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. PubMed. (2007).

  • The mechanism of inhibition of the cyclin-dependent kinase-2 as revealed by the molecular dynamics study on the complex CDK2 with the peptide substr
  • Intra-S-Phase Checkpoint Activation by Direct CDK2 Inhibition. PMC - NIH.
  • Structure-activity relationship study of 2,4-diaminothiazoles as cdk5/p25 kinase inhibitors. [Source Not Provided].
  • Compound N-(3,5-dichlorophenyl)-3-phenoxybenzamide. ChemDiv.
  • Activation and inhibition of cyclin-dependent kinase-2 by phosphorylation; a molecular dynamics study reveals the functional importance of the glycine-rich loop. PMC.
  • Crystal Structures of the Kinase Domain of c-Abl in Complex with the Small Molecule Inhibitors PD173955 and Imatinib (STI-571). [Source Not Provided]. (2002).
  • Structure–activity relationship and in silico development of c-Met kinase inhibitors. [Source Not Provided]. (2022).

Sources

Protocols & Analytical Methods

Method

Application Note: Lab-Scale Synthesis of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol

Introduction & Mechanistic Rationale N-aryl ethanolamines are highly versatile building blocks in drug discovery. Specifically, 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol serves as a critical intermediate for synthesizing c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

N-aryl ethanolamines are highly versatile building blocks in drug discovery. Specifically, 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol serves as a critical intermediate for synthesizing complex biologically active scaffolds, including broad-spectrum antimalarials and targeted therapeutics[1].

This protocol details a robust, lab-scale N-alkylation of 3,5-dichloroaniline. While reductive amination with glycolaldehyde is an alternative, direct alkylation via an SN2 mechanism using 2-bromoethanol is preferred for its operational simplicity and scalability.

Causality in Reaction Design:

  • Electrophile Selection: 2-Bromoethanol is selected over 2-chloroethanol because the bromide ion is a superior leaving group. This allows the reaction to proceed at milder temperatures (80 °C), minimizing the risk of thermal degradation or over-alkylation (dialkylation)[1].

  • Base Selection: Anhydrous potassium carbonate (K 2​ CO 3​ ) acts as a heterogeneous inorganic acid scavenger. Unlike organic amine bases (e.g., triethylamine), K 2​ CO 3​ does not competitively react with the electrophile to form quaternary ammonium salts.

  • Solvent: N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent. It effectively solvates the potassium cation, leaving the aniline nucleophile relatively unsolvated and highly reactive, thereby accelerating the SN2 displacement.

Mechanism N1 3,5-Dichloroaniline (Nucleophile) N3 SN2 Transition State (C-N bond forming) N1->N3 N2 2-Bromoethanol (Electrophile) N2->N3 N4 Protonated Intermediate [Ar-NH2-CH2CH2OH]+ N3->N4 N6 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol (Target Product) N4->N6 N5 K2CO3 Base N5->N4 Deprotonation

Fig 1. SN2 mechanistic pathway for the N-alkylation of 3,5-dichloroaniline.

Materials and Reagents

Accurate stoichiometry is critical to prevent the formation of the N,N-bis(hydroxyethyl) byproduct. A slight excess of 2-bromoethanol (1.2 equivalents) ensures complete consumption of the aniline.

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Density / State
3,5-Dichloroaniline162.021.01.62 gSolid
2-Bromoethanol124.961.21.50 g (850 µL)1.76 g/mL
Potassium Carbonate (K 2​ CO 3​ )138.212.02.76 gSolid (Anhydrous)
N,N-Dimethylformamide (DMF)73.09Solvent10.0 mL0.944 g/mL
Ethyl Acetate (EtOAc)88.11Extraction60.0 mLLiquid
Sodium Chloride (Brine)58.44Wash60.0 mLAqueous Saturated

Note: 3,5-Dichloroaniline is a halogenated aniline and should be handled with standard precautions for toxic aromatic amines, typically under a fume hood[2].

Experimental Workflow

Workflow A 1. Setup Aniline + 2-Bromoethanol in DMF B 2. Alkylation 80°C, 16h, K2CO3 A->B C 3. Work-up EtOAc Extraction Brine Wash B->C D 4. Purification Silica Gel Chromatography C->D

Fig 2. Experimental workflow for synthesizing 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol.

Step-by-Step Methodology

Step 1: Reaction Setup

  • Oven-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 1.62 g (10 mmol) of 3,5-dichloroaniline and 2.76 g (20 mmol) of anhydrous K 2​ CO 3​ to the flask.

  • Suspend the solids in 10.0 mL of anhydrous DMF.

  • Using a glass syringe, add 850 µL (1.2 equivalents) of 2-bromoethanol dropwise over 2 minutes.

    • Rationale: Dropwise addition prevents localized concentration spikes, further suppressing dialkylation.

Step 2: Reaction Execution & Monitoring

  • Attach a reflux condenser and flush the system with inert nitrogen gas.

  • Heat the reaction mixture in an oil bath set to 80 °C with vigorous stirring for 16 hours.

  • Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3 v/v) solvent system.

    • Validation: The starting 3,5-dichloroaniline (higher R f​ ) will gradually be replaced by a new, more polar spot (lower R f​ ) corresponding to the mono-alkylated product.

Step 3: Aqueous Work-up

  • Remove the flask from the oil bath and allow it to cool to ambient temperature.

  • Quench the reaction by adding 30 mL of distilled water.

    • Rationale: Water dissolves the inorganic salts (KBr, unreacted K 2​ CO 3​ ) and significantly reduces the solubility of the organic product in the aqueous phase.

  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaCl (brine) (3 x 20 mL).

    • Rationale: Multiple brine washes are strictly required to partition residual DMF out of the organic layer and into the aqueous phase.

  • Dry the organic layer over anhydrous sodium sulfate (Na 2​ SO 4​ ), filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • Load the crude residue onto a silica gel column.

  • Elute using a gradient of Hexanes to 30% EtOAc in Hexanes.

  • Collect the fractions containing the pure product (identified via TLC), pool them, and evaporate the solvent in vacuo to afford 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol as a solid/viscous oil.

Analytical Characterization

To ensure the trustworthiness of the protocol, verify the synthesized compound against the following expected analytical parameters:

  • Mass Spectrometry (LC-MS): Expected [M+H]+ for C 8​ H 10​ Cl 2​ NO: m/z≈206.01 . The presence of two chlorine atoms will yield a distinct isotopic pattern (M, M+2, M+4 in a 9:6:1 relative abundance ratio).

  • 1 H NMR (400 MHz, CDCl 3​ ):

    • δ 6.65 (t, J=1.8 Hz, 1H, para-ArH)

    • δ 6.48 (d, J=1.8 Hz, 2H, ortho-ArH)

    • δ 4.10 (br s, 2H, NH and OH, exchangeable with D 2​ O)

    • δ 3.82 (t, J=5.2 Hz, 2H, CH 2​ OH)

    • δ 3.25 (t, J=5.2 Hz, 2H, CH 2​ NH)

Sources

Application

N-alkylation methods to synthesize 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol

Application Note: Strategic N-Alkylation Methodologies for the Synthesis of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol Executive Insight & Mechanistic Rationale The efficient and selective introduction of a 2-hydroxyethyl g...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic N-Alkylation Methodologies for the Synthesis of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol

Executive Insight & Mechanistic Rationale

The efficient and selective introduction of a 2-hydroxyethyl group into molecular scaffolds is a critical synthetic transformation in drug development and materials science[1]. Synthesizing 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol via the direct N-alkylation of 3,5-dichloroaniline presents a unique set of physicochemical challenges.

The Substrate Challenge: 3,5-Dichloroaniline is a highly deactivated substrate. The two meta-chloro substituents exert a strong inductive electron-withdrawing effect (-I effect), which drastically reduces the electron density on the aniline nitrogen. Consequently, its nucleophilicity is poor, often leading to sluggish reaction rates under standard alkylation conditions.

Causality of Experimental Design: To force the SN2 substitution, researchers must balance reactivity and selectivity.

  • Reagent Selection: 2-Bromoethanol and 2-chloroethanol are the primary reagents utilized for this transformation[1][2]. While 2-bromoethanol provides higher electrophilic reactivity due to the superior leaving group ability of the bromide ion, 2-chloroethanol is highly effective when employed in optimized aqueous environments[3].

  • Controlling Over-Alkylation: Primary anilines are prone to a second alkylation event, forming the N,N-bis(2-hydroxyethyl) byproduct. To maximize mono-alkylation, the stoichiometry of the haloethanol must be strictly controlled (1.0 to 1.1 equivalents), and the alkylating agent should be added dropwise to maintain a low steady-state concentration in the reaction matrix[1].

  • Base Selection: A mild inorganic base (e.g., K₂CO₃) is required in organic solvents to neutralize the generated hydrohalic acid, driving the equilibrium forward without being strong enough to deprotonate the terminal hydroxyl group (which would trigger competitive O-alkylation)[1][2].

Comparative Methodologies & Quantitative Data

The choice of methodology depends on the scale, available equipment, and environmental considerations. The table below summarizes the field-proven approaches for this specific transformation.

MethodologyAlkylating AgentSolvent MatrixBase / CatalystTemp (°C)Time (h)Mono-Alkylation Selectivity
A. Base-Mediated (Standard) 2-BromoethanolDMFK₂CO₃90–10012–16Moderate to High
B. Aqueous Green Synthesis 2-ChloroethanolH₂ONone100 (Reflux)8–12Very High
C. Epoxide Ring-Opening Ethylene OxideAcetic AcidNone50–604–6Moderate

Note: Ethylene oxide presents a highly efficient but hazardous alternative requiring stringent safety protocols and pressurized systems[1]. For standard laboratory execution, Methods A and B are highly recommended.

Step-by-Step Experimental Protocols

Protocol A: Base-Mediated N-Alkylation in Polar Aprotic Solvent

This protocol utilizes 2-bromoethanol in a polar aprotic solvent to overcome the poor nucleophilicity of 3,5-dichloroaniline[2].

Materials:

  • 3,5-Dichloroaniline (1.0 eq, 10.0 mmol, 1.62 g)

  • 2-Bromoethanol (1.1 eq, 11.0 mmol, 1.37 g)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq, 15.0 mmol, 2.07 g)

  • Anhydrous N,N-Dimethylformamide (DMF) (15 mL)

Step-by-Step Execution:

  • System Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dichloroaniline and anhydrous DMF. Stir until completely dissolved.

  • Base Activation: Add finely powdered anhydrous K₂CO₃ to the solution. Causality: Finely powdering the base increases the surface area for the heterogeneous neutralization of HBr, preventing the reaction medium from becoming acidic and protonating the weakly basic aniline.

  • Controlled Alkylation: Attach a reflux condenser. Using a syringe pump or addition funnel, add 2-bromoethanol dropwise over 30 minutes at room temperature.

  • Thermal Activation: Heat the reaction mixture to 90 °C using a thermostated oil bath. Stir vigorously for 12–16 hours.

  • Validation & Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) eluent system. The mono-alkylated product will elute lower than the starting aniline due to the added hydroxyl group.

  • Workup: Cool the mixture to room temperature. Dilute with 50 mL of Ethyl Acetate and wash with distilled water (3 × 20 mL). Causality: Multiple water washes are critical to completely partition the DMF out of the organic layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to yield the pure 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol.

Protocol B: Catalyst-Free Green Synthesis in Aqueous Media

Based on modern sustainable protocols, this method utilizes the hydrophobic effect in water to drive the reaction and enhance mono-alkylation selectivity[3].

Materials:

  • 3,5-Dichloroaniline (1.0 eq, 10.0 mmol, 1.62 g)

  • 2-Chloroethanol (1.2 eq, 12.0 mmol, 0.96 g)

  • Deionized Water (Minimal volume, ~2-3 mL)

Step-by-Step Execution:

  • Biphasic Setup: In a 50 mL heavy-walled pressure vial, combine 3,5-dichloroaniline, 2-chloroethanol, and deionized water. Causality: Using a highly restricted volume of water is crucial. It forces the organic reactants into concentrated hydrophobic droplets, maximizing collision frequency while the surrounding water stabilizes the polar SN2 transition state[3].

  • Reaction: Seal the vial securely. Heat the vigorously stirring biphasic mixture to 100 °C for 8 hours. No external catalyst or base is added.

  • Validation: The conversion increases as time prolongs, plateauing around 8 hours. Continuing past this point does not significantly increase yield and risks degradation[3].

  • Workup: Cool the vial to room temperature. Extract the product mixture with Ethyl Acetate (2 × 20 mL).

  • Isolation: Dry the combined organic extracts over MgSO₄, filter, and evaporate the solvent. The crude product can be purified by short-path column chromatography or recrystallization.

Reaction Pathway Visualization

N_Alkylation_Pathway SM 3,5-Dichloroaniline (Weak Nucleophile) Cond Reaction Core Base / Heat / Solvent SM->Cond Reagent 2-Haloethanol (X = Br, Cl) Reagent->Cond Target 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol (Mono-alkylated Target) Cond->Target Controlled Stoichiometry (1.0 - 1.1 eq) Byproduct N,N-bis(2-hydroxyethyl)-3,5-dichloroaniline (Di-alkylated Byproduct) Cond->Byproduct Excess Reagent (>2.0 eq) Target->Byproduct Over-alkylation (Extended Time/Heat)

Reaction pathway illustrating mono-alkylation vs. di-alkylation of 3,5-dichloroaniline.

Sources

Method

The Strategic Utility of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol in Pharmaceutical Synthesis: Application Notes and Protocols

Introduction: Unveiling the Potential of a Key Intermediate In the landscape of modern pharmaceutical development, the strategic synthesis of active pharmaceutical ingredients (APIs) hinges on the availability of high-qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Key Intermediate

In the landscape of modern pharmaceutical development, the strategic synthesis of active pharmaceutical ingredients (APIs) hinges on the availability of high-quality, versatile intermediates. 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol emerges as a pivotal building block, particularly in the synthesis of novel therapeutics targeting a range of biological pathways. Its dichlorinated phenyl ring and ethanolamine side chain offer a unique scaffold for the generation of diverse molecular entities with significant pharmacological potential. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the synthesis, purification, characterization, and downstream application of this critical intermediate.

Core Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueReference
CAS Number 1020955-30-9[1]
Molecular Formula C8H9Cl2NO
Molecular Weight 206.07 g/mol
Appearance Solid (predicted)
Boiling Point 275 °C at 760 mmHg (predicted)
Storage Temperature 4°C, protect from light

Safety and Handling: 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol: A Detailed Protocol

The synthesis of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol can be efficiently achieved through the nucleophilic substitution reaction between 3,5-dichloroaniline and 2-chloroethanol. This reaction is typically carried out at an elevated temperature to drive the reaction to completion.

G 3,5-Dichloroaniline 3,5-Dichloroaniline Reaction Reaction 3,5-Dichloroaniline->Reaction 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->Reaction 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol Reaction->2-[(3,5-Dichlorophenyl)amino]ethan-1-ol

Figure 1: Synthetic pathway for 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol.

Materials and Equipment:

  • 3,5-Dichloroaniline

  • 2-Chloroethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (CH2Cl2)

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-dichloroaniline (1 equivalent) and 2-chloroethanol (1.2 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 120-130°C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol

The crude product can be purified by either recrystallization or column chromatography to yield a high-purity intermediate.

A. Recrystallization Protocol:

  • Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol and water.

  • Procedure: Dissolve the crude product in a minimal amount of hot ethanol. Slowly add water until the solution becomes turbid. Reheat the solution until it becomes clear again. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

B. Column Chromatography Protocol:

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Procedure: Dissolve the crude product in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica gel onto the top of a prepared column. Elute the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent to obtain the purified 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol.

Analytical Characterization

The identity and purity of the synthesized intermediate should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
1H NMR Aromatic protons (3H), methylene protons adjacent to oxygen (2H), methylene protons adjacent to nitrogen (2H), hydroxyl proton (1H), and amine proton (1H).
13C NMR Signals corresponding to the dichlorinated aromatic carbons, and the two aliphatic carbons of the ethanolamine chain.
HPLC A single major peak indicating high purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a good starting point.[2][3]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (206.07 g/mol ).

Application in Pharmaceutical Synthesis: Synthesis of a Clenbuterol Analog

2-[(3,5-Dichlorophenyl)amino]ethan-1-ol is a key precursor in the synthesis of various pharmacologically active molecules. A notable application is in the synthesis of analogs of clenbuterol, a β2-adrenergic agonist. The following protocol outlines the synthesis of an N-tert-butyl analog.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Amination 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol Brominated_Intermediate 2-Bromo-1-(3,5-dichlorophenylamino)ethane 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol->Brominated_Intermediate NBS, CCl4 NBS N-Bromosuccinimide Clenbuterol_Analog N-tert-Butyl-2-[(3,5-dichlorophenyl)amino]ethan-1-amine Brominated_Intermediate->Clenbuterol_Analog tert-Butylamine, THF tert-Butylamine tert-Butylamine

Figure 2: Workflow for the synthesis of a clenbuterol analog.

Materials and Equipment:

  • 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl4) or other suitable solvent

  • tert-Butylamine

  • Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard work-up and purification equipment

Protocol:

  • Bromination: In a round-bottom flask, dissolve 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol (1 equivalent) in carbon tetrachloride. Add N-Bromosuccinimide (1.1 equivalents) portion-wise while stirring at room temperature. The reaction can be initiated with a catalytic amount of a radical initiator like AIBN and monitored by TLC.

  • Work-up of Bromination: Once the starting material is consumed, filter the reaction mixture to remove succinimide. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude bromo-intermediate.

  • Amination: Dissolve the crude bromo-intermediate in THF in a clean, dry round-bottom flask. Cool the solution in an ice bath and add tert-butylamine (2 equivalents) dropwise.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction by TLC. After completion, quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude clenbuterol analog.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure N-tert-butyl analog.

Conclusion: A Versatile Intermediate for Drug Discovery

2-[(3,5-Dichlorophenyl)amino]ethan-1-ol stands out as a valuable and versatile intermediate in the synthesis of a wide array of potential therapeutic agents. The protocols and application notes provided herein offer a robust framework for its synthesis, purification, characterization, and further functionalization. By leveraging the unique chemical properties of this building block, researchers can efficiently explore novel chemical space and accelerate the discovery and development of next-generation pharmaceuticals.

References

  • (No author given). (n.d.). Electronic Supplementary Information. Rsc.org. Retrieved from [Link]

  • (No author given). (n.d.). 1-(4-Amino-3,5-dichlorophenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • (No author given). (n.d.). Synthesis of 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one (2) and.... ResearchGate. Retrieved from [Link]

  • (No author given). (n.d.). Synthesis of 3,5-dichloroaniline. PrepChem.com. Retrieved from [Link]

  • (No author given). (n.d.). Method for preparing 3,5-dichloroaniline. Google Patents.
  • (No author given). (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

  • (No author given). (n.d.). Method for the preparation of 1-(4'-amino-3',5'-dichlorophenyl)-2-alkyl(or dialkyl)aminoethanols. Google Patents.
  • (No author given). (2018, February 17). Separation of N-Benzylethanolamine on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

  • (No author given). (2014, January 15). Development of an immunoaffinity chromatography column for selective extraction of a new agonist phenylethylamine A from feed, meat and liver samples. PubMed. Retrieved from [Link]

  • (No author given). (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. Retrieved from [Link]

  • (No author given). (2018, August 8). HPLC Determination of N-Methylethanolamine in Diphenhydramine Hydrochloride Drug Substance by Pre-column Derivatization. ResearchGate. Retrieved from [Link]

  • (No author given). (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • (No author given). (n.d.). Determination of Phenylethanolamine A Residues in Milk by Solid Phase Extraction-Liquid Chromatography Tandem Mass Spectrometry. Semantic Scholar. Retrieved from [Link]

  • (No author given). (n.d.). Synthesis method for N-substituted ethanolamine. Google Patents.
  • (No author given). (n.d.). Liquid chromatography. MACHEREY-NAGEL. Retrieved from [Link]

  • (No author given). (n.d.). 2-[(3,5-dichlorophenyl)amino]ethan-1-ol — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • (No author given). (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses. Retrieved from [Link]

  • (No author given). (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives. European Patent Office. Retrieved from [Link]

  • (No author given). (2019, October 3). 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione. MDPI. Retrieved from [Link]

  • (No author given). (2013, November 25). Design and synthesis of 2-amino-6-(1H,3H-benzo[de]isochromen. DORA 4RI. Retrieved from [Link]

  • (No author given). (n.d.). Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry. PubMed. Retrieved from [Link]

  • (No author given). (2025, December 22). Biotransformation of 2,6-dichloroaniline and 3,5-dichloroaniline by the mycelium of basidiomycetes. Ukrainian Botanical Journal. Retrieved from [Link]

  • (No author given). (n.d.). A simple, economical, and environmentally benign protocol for the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines at ambient temperature. ResearchGate. Retrieved from [Link]

  • (No author given). (n.d.). Preparation of a Diisopropylselenophosphoramide Catalyst and its Use in Enantioselective Sulfenoetherification. Organic Syntheses. Retrieved from [Link]

  • (No author given). (n.d.). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. ChemRxiv. Retrieved from [Link]

  • (No author given). (2022, April 5). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Retrieved from [Link]

  • (No author given). (n.d.). HPLC Columns. Osaka Soda. Retrieved from [Link]

  • (No author given). (n.d.). 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • (No author given). (n.d.). Separation of 2-((2-(Diethylamino)ethyl)amino)ethanol on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

Sources

Application

incorporating 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol into agrochemical formulations

An Application Guide to the Formulation of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol for Agrochemical Applications Abstract This technical guide provides a comprehensive framework for researchers and formulation scientists...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Formulation of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol for Agrochemical Applications

Abstract

This technical guide provides a comprehensive framework for researchers and formulation scientists on the incorporation of the novel active ingredient, 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol, into stable and efficacious agrochemical formulations. The 3,5-dichlorophenyl moiety is a well-established pharmacophore in the agrochemical industry, frequently contributing to the fungicidal or herbicidal activity of a molecule.[1] This document details a systematic approach, beginning with the essential physicochemical characterization of the active ingredient, followed by strategic formulation development, and concluding with robust protocols for quality control and stability assessment. The methodologies are designed to be self-validating, with a strong emphasis on the scientific rationale behind each experimental step, empowering formulators to develop optimized, field-ready products.

Introduction: The Significance of the Dichlorophenyl Moiety

The incorporation of a dichlorophenyl group into molecular structures is a proven strategy in the design of bioactive compounds for both pharmaceutical and agricultural applications.[2] In the agrochemical sector, this structural element is present in a variety of commercial pesticides, including fungicides and herbicides.[1][2][3] The chlorine atoms significantly alter the molecule's lipophilicity, metabolic stability, and electronic properties, which are critical determinants of its biological activity and interaction with target organisms.[2] For instance, the dicarboximide fungicide family, which includes commercial products like Iprodione and Vinclozolin, relies on the N-(3,5-dichlorophenyl) group for its mechanism of action, which is understood to cause lipid peroxidation in fungal membranes. The primary metabolite of these fungicides is 3,5-dichloroaniline.[4]

Given this precedent, 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol (hereafter referred to as DCPAE) represents a promising candidate for a new agrochemical active ingredient (AI). This guide provides the foundational protocols to transition DCPAE from a novel compound to a formulated product, ready for efficacy testing and regulatory evaluation.

Section 1: Foundational Physicochemical Characterization of DCPAE

A thorough understanding of the AI's intrinsic properties is the cornerstone of rational formulation design. This initial characterization dictates the selection of appropriate inert ingredients and the most suitable formulation type (e.g., solution, emulsion, or suspension).

Table 1: Physicochemical Properties of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol

PropertyValueSource
Chemical Name 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol[5]
CAS Number 1020955-30-9[5][6]
Molecular Formula C8H9Cl2NO[6]
Molecular Weight 206.07 g/mol [6]
Physical Form Solid (Predicted)[7]
Boiling Point 275 °C at 760 mmHg (Predicted for related isomer)[7]
Protocol 1.1: Comprehensive Solubility Profiling

Causality: The solubility of DCPAE in various solvents is the single most critical parameter influencing the choice of formulation. High solubility in an organic solvent suite points toward an Emulsifiable Concentrate (EC), whereas poor solubility in both water and organic solvents necessitates a Suspension Concentrate (SC) or a solid formulation like a Water-Dispersible Granule (WG).

Methodology:

  • Solvent Selection: Choose a range of solvents commonly used in agrochemical formulations, representing different polarities and chemical classes (e.g., Water, Methanol, Acetone, Cyclohexanone, Xylene, and a paraffinic oil).

  • Equilibration: Prepare saturated solutions by adding an excess of DCPAE to a known volume (e.g., 10 mL) of each solvent in a sealed vial.

  • Agitation & Temperature Control: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with a suitable mobile phase, and quantify the concentration of DCPAE using a validated High-Performance Liquid Chromatography (HPLC-UV) method.[8]

  • Data Recording: Express solubility in g/L or mg/mL.

Table 2: Solubility Data Template for DCPAE at 25°C

SolventPolarity IndexSolubility (g/L)Observations
Deionized Water10.2
Methanol5.1
Acetone5.1
Cyclohexanone4.5
Xylene2.5
Paraffinic Oil~0.1

Section 2: Formulation Development Workflow

The data from the initial characterization feeds directly into a logical workflow for selecting and developing an appropriate formulation.

G cluster_0 cluster_1 cluster_2 start Physicochemical Data (Solubility, Stability) decision1 High Solubility in Oil? start->decision1 decision2 High Solubility in Water? decision1->decision2  No ec_path Develop Emulsifiable Concentrate (EC) decision1->ec_path  Yes sl_path Develop Soluble Liquid (SL) decision2->sl_path  Yes sc_path Develop Suspension Concentrate (SC) or Water-Dispersible Granule (WG) decision2->sc_path  No G cluster_0 Potential MoA for Dichlorophenyl Fungicides dcpae DCPAE membrane Fungal Cell Membrane dcpae->membrane Target Site 1 mitochondria Mitochondria dcpae->mitochondria Target Site 2 tubulin Cytoskeleton (Tubulin) dcpae->tubulin Target Site 3 effect1 Disruption of Ergosterol Biosynthesis (DMI-like) membrane->effect1 effect2 Uncoupling of Oxidative Phosphorylation mitochondria->effect2 effect3 Inhibition of Tubulin Polymerization tubulin->effect3

Caption: Plausible mechanisms of action for DCPAE based on related compounds.

Many fungicides act as Demethylation Inhibitors (DMIs), which interfere with the production of ergosterol, a vital component of fungal cell membranes. [9]Other dichlorophenyl compounds are known to disrupt mitochondrial function or inhibit tubulin polymerization, which is essential for cell division. [10]The following protocol provides a starting point for evaluating the antifungal activity of newly developed DCPAE formulations.

Protocol 4.1: In Vitro Antifungal Susceptibility Testing

Rationale: This assay determines the minimum concentration of the AI required to inhibit the growth of a target fungal pathogen, providing a quantitative measure of its intrinsic potency.

Methodology (Broth Microdilution):

  • Pathogen Culture: Grow a target plant pathogenic fungus (e.g., Fusarium graminearum or Botrytis cinerea) on a suitable agar medium.

  • Inoculum Preparation: Prepare a spore suspension from the culture and adjust its concentration to approximately 1 x 10^5 spores/mL in a liquid growth medium (e.g., Potato Dextrose Broth).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the DCPAE formulation in the growth medium to create a range of test concentrations.

  • Inoculation: Add the fungal spore suspension to each well. Include positive (no DCPAE) and negative (no fungus) controls.

  • Incubation: Incubate the plate at an optimal temperature (e.g., 25°C) for 48-72 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of DCPAE at which no visible fungal growth is observed.

Conclusion and Regulatory Outlook

This guide outlines a systematic, science-driven approach to incorporating 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol into viable agrochemical formulations. By following a logical progression from physicochemical analysis to formulation development and rigorous stability testing, researchers can significantly streamline the path from discovery to a field-testable product. It is crucial to remember that the development of any new pesticide is subject to stringent regulatory oversight. In the United States, the Environmental Protection Agency (EPA) governs the registration of new active ingredients under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). [11][12][13]This process requires the submission of a comprehensive data package covering product chemistry, toxicology, environmental fate, and efficacy. [11][14]The protocols described herein provide the foundation for generating the critical product chemistry and stability data required for such a regulatory submission.

References

  • 2-[(3,5-dichlorophenyl)amino]ethan-1-ol — Chemical Substance Information. NextSDS. Available at: [Link]

  • Generation of storage stability data for agricultural chemical products. Australian Pesticides and Veterinary Medicines Authority. Available at: [Link]

  • Storage Stability Guidelines for Agrochemicals. Scribd. Available at: [Link]

  • Physicochemical Testing and Storage Stability. Charles River Laboratories. Available at: [Link]

  • Pesticide Registration in the U.S.: Navigating New Active Ingredient Registration with the EPA. REACH24H. Available at: [Link]

  • Application note: Stability study of a pesticide formulation. DataPhysics Instruments. Available at: [Link]

  • Agrochemical Regulatory Strategy For US Market. ChemCopilot. Available at: [Link]

  • EPA Releases Final Guidance for New Pesticide Applications and Registration Review Activities That Require Endangered Species Act Reviews. Bergeson & Campbell, P.C. Available at: [Link]

  • 3,4-Dichlorophenyl Isocyanate: A Key Intermediate for Pesticides and Pharmaceuticals. Available at: [Link]

  • 2-amino-1-(3,5-dichlorophenyl)ethan-1-ol. PubChemLite. Available at: [Link]

  • USA Regulations for Agrochemicals Sector. GPC Gateway. Available at: [Link]

  • Active ingredient and product registration and submission. Labcorp. Available at: [Link]

  • 2-[(3,5-dichlorophenyl)amino]ethan-1-ol. Molport. Available at: [Link]

  • 1-(4-Amino-3,5-dichlorophenyl)-2-[(tert-butyl)amino]ethan-1-ol, chloride. PubChem. Available at: [Link]

  • WO2019030177A1 - Crystal forms of 2-[(2,4-dichlorophenyl)methyl]-4,4-dimethyl-isoxazolidin-3-one. Google Patents.
  • CN103987252A - Pesticide preparation and process for producing the same. Google Patents.
  • application of 2,3-dichlorophenylhydrazine hydrochloride_industrial additives. qiguang. Available at: [Link]

  • The antiandrogenic activity of the fungicide N-(3, 5-dichlorophenyl) succinimide in in vivo and in vitro assays. PubMed. Available at: [Link]

  • Comparative acute renal effects of three N-(3,5-dichlorophenyl)carboximide fungicides. PubMed. Available at: [Link]

  • US4461914A - Method for the preparation of 1-(4'-amino-3',5'-dichlorophenyl)-2-alkyl(or dialkyl)aminoethanols. Google Patents.
  • Fungicides for Vegetable Crops: Demethylation Inhibitors. Seminis. Available at: [Link]

  • Compound 2-({[5-(3,5-dichlorophenyl)furan-2-yl]methyl}amino)ethan-1-ol--hydrogen... Available at: [Link]

  • 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol. PubChem. Available at: [Link]

  • Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. PMC. Available at: [Link]

  • Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs. Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols for In Vitro Profiling of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol

Abstract This document provides detailed protocols for the in vitro pharmacological characterization of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol, a compound whose ethanolamine pharmacophore is structurally related to know...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides detailed protocols for the in vitro pharmacological characterization of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol, a compound whose ethanolamine pharmacophore is structurally related to known modulators of G-Protein Coupled Receptors (GPCRs), particularly adrenergic receptors. Characterizing the interaction of novel ligands with GPCRs is a cornerstone of modern drug discovery. The two primary signaling cascades initiated by GPCR activation are the G-protein-dependent pathway, which modulates second messengers like cyclic AMP (cAMP), and the β-arrestin-mediated pathway, which governs receptor desensitization and can initiate distinct signaling events.[1][2][3] A compound may exhibit "biased agonism" by preferentially activating one pathway over the other, a concept with significant therapeutic implications.[1]

To enable a comprehensive functional profile of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol, this guide details two essential, high-throughput screening assays:

  • A cAMP Accumulation Assay to quantify the compound's effect on G-protein signaling.

  • A β-Arrestin 2 Recruitment Assay to measure its ability to engage the arrestin pathway.

These protocols are designed as self-validating systems with necessary controls, providing a robust framework for determining the compound's potency, efficacy, and potential signaling bias.

Introduction to GPCR Signaling & Screening Strategy

G-Protein Coupled Receptors are the largest family of cell surface receptors and a major class of drug targets.[4] Ligand binding induces a conformational change, leading to the activation of heterotrimeric G proteins or the recruitment of β-arrestin proteins.

  • G-Protein Pathway: The canonical pathway involves G-protein activation. For many adrenergic receptors, this involves the Gs alpha subunit, which stimulates adenylyl cyclase to produce cAMP, or the Gi alpha subunit, which inhibits this process.[5] Measuring intracellular cAMP levels is therefore a direct readout of Gs or Gi protein activation.

  • β-Arrestin Pathway: Upon GPCR phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor's C-terminus.[3][6] This interaction sterically uncouples the receptor from G-proteins, terminating that signal, and can also initiate a separate wave of G-protein-independent signaling.[3]

Our screening strategy utilizes two distinct cell-based assays to independently quantify the activity of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol on each of these core pathways.

GPC_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_Protein G Protein (Gs/Gi) GPCR->G_Protein Activation Arrestin β-Arrestin GPCR->Arrestin Recruitment AC Adenylyl Cyclase cAMP cAMP (Second Messenger) AC->cAMP Production Ligand 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol Ligand->GPCR Binding G_Protein->AC Modulation PKA PKA Activation & Downstream Effects cAMP->PKA Endocytosis Receptor Internalization & Arrestin Signaling Arrestin->Endocytosis

Caption: Dual signaling pathways of an activated GPCR.

Assay Protocol 1: cAMP Accumulation (HTRF)

This protocol describes a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) to measure changes in intracellular cAMP.[7] The assay relies on the competition between native cAMP produced by the cells and a labeled cAMP tracer (cAMP-d2) for binding to an anti-cAMP antibody labeled with a cryptate fluorophore.

Principle of the HTRF cAMP Assay

When the cryptate (donor) and d2 (acceptor) fluorophores are brought into proximity by binding to the antibody, FRET occurs. Cellular cAMP displaces the cAMP-d2 tracer from the antibody, disrupting FRET and causing a decrease in the acceptor signal. Therefore, the HTRF signal is inversely proportional to the intracellular cAMP concentration.

Materials and Reagents
ReagentSupplierPurpose
HEK293 cells expressing target receptor(e.g., ATCC)Host system for the GPCR of interest
DMEM/F-12, high glucose, GlutaMAX™(e.g., Thermo Fisher)Cell culture medium
Fetal Bovine Serum (FBS), qualified(e.g., Thermo Fisher)Serum supplement
Penicillin-Streptomycin(e.g., Thermo Fisher)Antibiotic
2-[(3,5-Dichlorophenyl)amino]ethan-1-ol(User-supplied)Test compound
Forskolin(e.g., Sigma-Aldrich)Positive control (direct adenylyl cyclase activator)[8]
Isoproterenol (or other ref. agonist)(e.g., Sigma-Aldrich)Reference agonist for the target receptor
IBMX (3-isobutyl-1-methylxanthine)(e.g., Sigma-Aldrich)Phosphodiesterase (PDE) inhibitor to prevent cAMP degradation[7]
HTRF cAMP Assay Kit(e.g., Cisbio, PerkinElmer)Contains cAMP-d2, anti-cAMP cryptate, lysis buffer, and standards
DMSO, molecular biology grade(e.g., Sigma-Aldrich)Compound solvent
White, low-volume 384-well plates(e.g., Greiner, Corning)Assay plates for fluorescent/luminescent readings
Step-by-Step Protocol

Day 1: Cell Seeding

  • Culture and expand HEK293 cells expressing the GPCR of interest in DMEM/F-12 + 10% FBS + 1% Pen-Strep.

  • Harvest cells using a non-enzymatic dissociation solution. Perform a cell count and assess viability.

  • Resuspend cells in fresh culture medium to a density of 250,000 - 500,000 cells/mL (to be optimized).

  • Dispense 10 µL of the cell suspension into each well of a white, low-volume 384-well plate (target: 2,500-5,000 cells/well).[7]

  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

Day 2: Compound Treatment and Lysis

  • Prepare Stimulation Buffer: Prepare assay buffer containing a PDE inhibitor (e.g., HBSS with 5mM HEPES, 0.1% BSA, and 0.5 mM IBMX).[9]

  • Prepare Compounds:

    • Create a 10 mM stock of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol in DMSO.

    • Perform a serial dilution series (e.g., 11-point, half-log) in Stimulation Buffer to create 4X final concentrations. Include a vehicle-only control (e.g., 0.4% DMSO in buffer).

    • Prepare 4X solutions of the reference agonist and forskolin controls.

  • Cell Treatment:

    • Carefully aspirate the culture medium from the cell plate.

    • Add 5 µL of the prepared 4X compound dilutions to the respective wells.[7]

    • Incubate the plate at room temperature for 30 minutes.[7]

  • Cell Lysis and HTRF Detection:

    • Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) in the supplied lysis buffer according to the manufacturer's protocol.

    • Add 5 µL of the cAMP-d2 lysis solution to each well.

    • Add 5 µL of the anti-cAMP cryptate lysis solution to each well.

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.[7]

  • Plate Reading: Read the plate on an HTRF-compatible plate reader (excitation ~337 nm, emission at 620 nm and 665 nm).

Data Analysis
  • Calculate the 665/620 emission ratio for each well.

  • Normalize the data:

    • 0% Activity: Signal from vehicle-treated cells (basal cAMP level).

    • 100% Activity: Signal from cells treated with a saturating concentration of forskolin or the reference agonist.

  • Plot the normalized response against the log concentration of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists).

Assay Protocol 2: β-Arrestin 2 Recruitment (EFC)

This protocol utilizes an enzyme fragment complementation (EFC) assay, such as the PathHunter® system, to measure the recruitment of β-arrestin to an activated GPCR.[1][10]

Principle of the EFC Assay

The assay uses a cell line engineered to express the GPCR fused to a small enzyme fragment (ProLink™, or PK) and β-arrestin 2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor, or EA).[1] When an agonist binds the GPCR, β-arrestin-EA is recruited to the GPCR-PK.[10] This proximity allows the two fragments to complement, forming an active β-galactosidase enzyme. This enzyme hydrolyzes a substrate to produce a chemiluminescent signal that is directly proportional to the extent of β-arrestin recruitment.[1][3]

Materials and Reagents
ReagentSupplierPurpose
PathHunter® β-arrestin cell line(e.g., DiscoverX/Eurofins)Engineered cells expressing GPCR-PK and β-arrestin-EA
Cell Plating Reagent(e.g., DiscoverX/Eurofins)Optimized medium for cell seeding
2-[(3,5-Dichlorophenyl)amino]ethan-1-ol(User-supplied)Test compound
Reference Agonist (e.g., DAMGO for MOR)(e.g., Sigma-Aldrich)Positive control for arrestin recruitment[10]
PathHunter® Detection Reagents(e.g., DiscoverX/Eurofins)Contains substrate, lysis buffer, and reaction enhancers
DMSO, molecular biology grade(e.g., Sigma-Aldrich)Compound solvent
White, solid-bottom 384-well plates(e.g., Greiner, Corning)Assay plates for luminescence readings
Step-by-Step Protocol

Workflow_Arrestin cluster_day1 Day 1: Cell Preparation cluster_day2 Day 2: Assay Execution Thaw Thaw & Resuspend PathHunter® Cells Seed Seed Cells into 384-well Plate (10,000 cells/well) Thaw->Seed Incubate1 Incubate Overnight (37°C, 5% CO₂) Seed->Incubate1 Prepare Prepare Serial Dilutions of Test Compound (5X) Add Add 5 µL of Compound to Cell Plate Prepare->Add Incubate2 Incubate for 90 min at 37°C Add->Incubate2 Detect Add 12 µL Detection Reagents Incubate2->Detect Incubate3 Incubate for 60 min at Room Temp Detect->Incubate3 Read Read Chemiluminescence Incubate3->Read

Caption: Experimental workflow for the β-Arrestin recruitment assay.

Day 1: Cell Seeding

  • Rapidly thaw a vial of cryopreserved PathHunter® cells in a 37°C water bath.[10]

  • Transfer cells to a tube containing pre-warmed culture medium and centrifuge gently (200 x g, 5 minutes).

  • Resuspend the cell pellet in the appropriate volume of PathHunter® Cell Plating Reagent to achieve a density of 500,000 cells/mL.

  • Dispense 20 µL of the cell suspension into each well of a white, solid-bottom 384-well plate (10,000 cells/well).[10]

  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.[10]

Day 2: Assay Execution

  • Prepare Compounds:

    • Create a 10 mM stock of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol in DMSO.

    • Perform a serial dilution series (e.g., 10-point, 3-fold) in assay buffer to create 5X final concentrations.[10] Include a vehicle-only control.

    • Prepare 5X solutions of a known reference agonist for the target receptor.

  • Compound Addition:

    • On the day of the assay, add 5 µL of each 5X compound dilution to the respective wells of the cell plate.[10]

  • Incubation:

    • Seal the plate and incubate for 90 minutes at 37°C.[1][10] (Note: Incubation time may need optimization depending on the receptor class).[1]

  • Detection:

    • Equilibrate the plate and the PathHunter® Detection Reagents to room temperature.

    • Prepare the detection reagent solution according to the manufacturer's instructions.

    • Add 12.5 µL of the prepared detection reagent to each well.[10]

    • Incubate the plate at room temperature for 60 minutes, protected from light.[10]

  • Plate Reading: Read the chemiluminescent signal using a standard plate luminometer.

Data Analysis
  • The raw data will be in Relative Luminescence Units (RLU).

  • Normalize the data:

    • 0% Recruitment: RLU from vehicle-treated wells.

    • 100% Recruitment: RLU from wells treated with a saturating concentration of the reference agonist.[10]

  • Plot the normalized response against the log concentration of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value and the maximum efficacy (%Emax) relative to the reference agonist.

References

  • Application Notes and Protocols for β-arrestin 2 Recruitment Assays with Orphine. Benchchem.
  • cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Bio-protocol.
  • Application Notes and Protocols: Measuring cAMP Accumulation with GLP-1R Agonist 12. Benchchem.
  • GloSensor™ cAMP Assay Protocol. Promega Corporation.
  • Measurement of β-Arrestin Recruitment for GPCR Targets. NCBI Assay Guidance Manual.
  • Key success tips to perform B-Arr2 recruitment assays by using the B-Arr2 recruitment kit with GPCRs. Revvity.
  • Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. ResearchGate.
  • cAMP Hunter™ eXpress GPCR Assay. DiscoverX.
  • Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. JoVE.
  • cAMP accumulation assay. Bio-protocol.
  • The Discovery of Novel α 2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. MDPI. Available at: [Link]

  • α-Adrenoceptor assays. PubMed. Available at: [Link]

  • Screening of β1- and β2-Adrenergic Receptor Modulators through Advanced Pharmacoinformatics and Machine Learning Approaches. PubMed. Available at: [Link]

  • The Discovery of Novel α 2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. MDPI.
  • Novel Scaffold Agonists of the α 2A Adrenergic Receptor Identified via Ensemble-Based Strategy. MDPI. Available at: [Link]

  • Screening of β1- and β2-Adrenergic Receptor Modulators through Advanced Pharmacoinformatics and Machine Learning Approaches. MDPI. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Chromatographic Isolation of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol

Abstract This comprehensive technical guide provides detailed application notes and protocols for the chromatographic separation of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol, a key intermediate in pharmaceutical synthesis....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the chromatographic separation of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol, a key intermediate in pharmaceutical synthesis. The guide addresses both achiral and chiral separation methodologies, offering researchers, scientists, and drug development professionals the necessary framework for effective isolation, purification, and analysis. The protocols are designed to be robust and reproducible, with a focus on the underlying scientific principles that govern the selection of stationary phases, mobile phases, and detection parameters. This document emphasizes a first-principles approach to method development, ensuring a thorough understanding of the chromatographic process for this specific analyte.

Introduction: The Analytical Challenge

2-[(3,5-Dichlorophenyl)amino]ethan-1-ol is a chiral aromatic amino alcohol whose purity and enantiomeric composition are critical for its use in the synthesis of active pharmaceutical ingredients (APIs). The presence of a dichlorophenyl ring imparts significant hydrophobicity, while the amino and hydroxyl groups introduce polarity and the potential for strong interactions with stationary phases. Furthermore, the chiral center at the carbon bearing the hydroxyl group necessitates enantioselective separation techniques to isolate the desired stereoisomer.[1] This guide will address these challenges by presenting tailored protocols for both reverse-phase and chiral high-performance liquid chromatography (HPLC).

Physicochemical Properties of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol

A thorough understanding of the analyte's properties is fundamental to developing effective separation methods.

PropertyValueSource
Molecular Formula C₈H₉Cl₂NO[2][3]
Molecular Weight 206.07 g/mol [2][3]
Structure alt text N/A
CAS Number 1020955-30-9[2][3]
Key Features Aromatic dichlorophenyl group (hydrophobic), secondary amine and primary alcohol (polar, potential for H-bonding), chiral center.N/A

Achiral Separation for Purity Analysis: Reverse-Phase HPLC

For the determination of purity and the identification of process-related impurities, a robust reverse-phase HPLC method is recommended. The dichlorophenyl moiety provides a strong chromophore for UV detection.

Rationale for Method Selection

A C18 stationary phase is selected for its hydrophobicity, which will provide good retention of the dichlorophenyl ring. The mobile phase will consist of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. The inclusion of a buffer is critical for controlling the ionization state of the secondary amine, which in turn affects peak shape and retention time. An acidic mobile phase is generally preferred for the analysis of basic compounds like amines, as it protonates the amine, leading to more symmetrical peaks and reproducible retention.[4]

Experimental Protocol: Reverse-Phase HPLC for Purity

Objective: To separate 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol from potential non-chiral impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterRecommended SettingJustification
Column C18, 250 mm x 4.6 mm, 5 µmStandard for reverse-phase separation of aromatic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidic modifier to ensure protonation of the amine and good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier in reverse-phase HPLC.
Gradient 30-70% B over 20 minutesTo elute a range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CFor reproducible retention times.
Detection UV at 245 nmThe dichlorophenyl group is expected to have a strong absorbance in this region.
Injection Vol. 10 µLDependent on sample concentration.
Sample Diluent Mobile Phase A/B (50:50)To ensure sample solubility and good peak shape.

Procedure:

  • Prepare the mobile phases and degas thoroughly.

  • Equilibrate the column with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Prepare a stock solution of the sample in the diluent at approximately 1 mg/mL. Further dilute as necessary to be within the linear range of the detector.

  • Inject the sample and run the gradient program.

  • Analyze the resulting chromatogram for the main peak and any impurity peaks.

Chiral Separation for Enantiomeric Purity

The isolation of individual enantiomers of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol is crucial for its use in stereospecific synthesis. Chiral HPLC using a chiral stationary phase (CSP) is the most effective method for this purpose.[5]

Rationale for Chiral Stationary Phase Selection

Polysaccharide-based CSPs, particularly those derivatized with phenylcarbamates, are highly effective for the separation of a wide range of chiral compounds, including amino alcohols.[6][7] Given the structure of the target molecule, a CSP with a 3,5-dichlorophenylcarbamate derivative of cellulose or amylose is an excellent starting point. The structural similarity between the analyte and the chiral selector can enhance enantioselective interactions.[8] Normal-phase chromatography is often preferred for chiral separations on these types of columns as it can provide better selectivity.

Experimental Protocol: Chiral HPLC for Enantiomeric Separation

Objective: To resolve the enantiomers of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol.

Instrumentation:

  • HPLC system with a binary or isocratic pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterRecommended SettingJustification
Column Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel, 250 mm x 4.6 mm, 5 µmThe chiral selector is structurally similar to the analyte, increasing the likelihood of successful enantioseparation.
Mobile Phase n-Hexane / 2-Propanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v)A common mobile phase for normal-phase chiral separations. DEA is a basic additive that improves the peak shape of amines.
Elution IsocraticFor simplicity and robustness.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 25 °CTemperature can affect chiral selectivity; a controlled temperature is essential.
Detection UV at 245 nmAs for the achiral method.
Injection Vol. 10 µLDependent on sample concentration.
Sample Diluent Mobile PhaseTo ensure compatibility with the chromatographic system.

Procedure:

  • Prepare the mobile phase, mix thoroughly, and degas.

  • Equilibrate the chiral column with the mobile phase for at least 1 hour or as recommended by the manufacturer.

  • Prepare a stock solution of the racemic sample in the mobile phase at approximately 0.5 mg/mL.

  • Inject the sample and run the isocratic method.

  • Analyze the resulting chromatogram for the two enantiomer peaks. The enantiomeric excess (% ee) can be calculated from the peak areas.

Workflow Diagrams

Achiral Purity Analysis Workflow

achiral_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis SamplePrep Dissolve Sample in Diluent Inject Inject Sample SamplePrep->Inject MobilePhasePrep Prepare & Degas Mobile Phases Equilibrate Equilibrate C18 Column MobilePhasePrep->Equilibrate Equilibrate->Inject Gradient Run Gradient Elution Inject->Gradient Detect UV Detection at 245 nm Gradient->Detect Analyze Analyze Chromatogram for Purity Detect->Analyze

Caption: Workflow for achiral purity analysis.

Chiral Separation Workflow

chiral_workflow cluster_prep_chiral Sample & Mobile Phase Preparation cluster_hplc_chiral Chiral HPLC Analysis cluster_analysis_chiral Data Analysis SamplePrepChiral Dissolve Racemic Sample in Mobile Phase InjectChiral Inject Sample SamplePrepChiral->InjectChiral MobilePhasePrepChiral Prepare & Degas Hexane/IPA/DEA EquilibrateChiral Equilibrate Chiral Column MobilePhasePrepChiral->EquilibrateChiral EquilibrateChiral->InjectChiral Isocratic Isocratic Elution InjectChiral->Isocratic DetectChiral UV Detection at 245 nm Isocratic->DetectChiral AnalyzeChiral Calculate Enantiomeric Excess (% ee) DetectChiral->AnalyzeChiral

Caption: Workflow for chiral enantiomeric separation.

Conclusion

The chromatographic separation of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol can be effectively achieved through the systematic application of reverse-phase and chiral HPLC methodologies. The protocols outlined in this guide provide a robust starting point for method development and routine analysis. For achiral purity assessment, a standard C18 column with an acidic mobile phase gradient offers excellent resolution of potential impurities. For the critical task of enantiomeric separation, a polysaccharide-based chiral stationary phase, particularly one with a dichlorophenylcarbamate selector, used in normal-phase mode, is highly recommended. Successful implementation of these protocols will enable researchers to ensure the quality and stereochemical integrity of this important pharmaceutical intermediate.

References

  • ChiralTek. (n.d.). chiral columns. Retrieved from [Link]

  • Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with - Organic Syntheses Procedure. Retrieved from [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea).
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Kostrhunova, H., & Jandera, P. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(12), 3277–3307.
  • Polymun. (2026, March 18). Analytical Methods. Retrieved from [Link]

  • Carlier, J., & Zeter, J. (2014). A rapid quantitative method for the analysis of synthetic cannabinoids by liquid chromatography-tandem mass spectrometry. Journal of analytical toxicology, 38(8), 497–505.
  • ResearchGate. (n.d.). Synthesis and Pharmacokinetics of 2-(4-amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols - Structural Isomers of β2 Agonists Clenproperol and Clenpenterol | Request PDF. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-((2-(Diethylamino)ethyl)amino)ethanol on Newcrom R1 HPLC column. Retrieved from [Link]

  • NextSDS. (n.d.). 2-[(3,5-dichlorophenyl)amino]ethan-1-ol — Chemical Substance Information. Retrieved from [Link]

  • Molport. (n.d.). 2-[(3,5-dichlorophenyl)amino]ethan-1-ol. Retrieved from [Link]

  • Scholars' Mine. (1998, August 8). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Retrieved from [Link]

  • PubMed. (n.d.). Quantitative Analysis of the Active Tablet Ingredient by Powder X-ray Diffractometry. Retrieved from [Link]

  • LCGC International - Chromatography Online. (2015, January 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]

  • DEA.gov. (2019, April 25). Summary of Validated Standardized Quantitative Methods. Retrieved from [Link]

  • Lebrilla, C. B. (n.d.). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Retrieved from [Link]

  • MDPI. (2016, October 4). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • Georgia Tech. (n.d.). Chemical Analysis Testing | Renewable Bioproducts Institute. Retrieved from [Link]

  • ResearchGate. (n.d.). Entioseparation of some clinically used drugs by HPLC using cellulose Tris (3,5-dichlorophenylcarbamate) chiral stationary phase | Request PDF. Retrieved from [Link]

  • MDPI. (1989, November 1). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). Retrieved from [Link]

  • LCGC International. (n.d.). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the GC-MS Analysis of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol via Derivatization

Abstract This technical guide provides a comprehensive framework for the derivatization of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol to facilitate its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its po...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the derivatization of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol to facilitate its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polarity and potential for thermal lability, direct GC-MS analysis of this compound is challenging. Derivatization of the secondary amine and primary alcohol functional groups is essential to increase volatility, enhance thermal stability, and improve chromatographic peak shape.[1][2][3] This document details two primary derivatization strategies: silylation and acylation, providing scientifically grounded protocols, mechanistic insights, and expected mass spectral fragmentation patterns to guide researchers, scientists, and drug development professionals in their analytical method development.

Introduction: The Rationale for Derivatization

2-[(3,5-Dichlorophenyl)amino]ethan-1-ol possesses two active hydrogen-containing functional groups: a secondary amine and a primary alcohol. These polar moieties can engage in hydrogen bonding, leading to low volatility and poor thermal stability, making the compound unsuitable for direct GC analysis.[4][5] Furthermore, interactions with active sites within the GC system can result in peak tailing and poor reproducibility.[5]

Derivatization is a chemical modification process that replaces these active hydrogens with less polar, more stable functional groups.[6] This process offers several key advantages for the GC-MS analysis of polar analytes:

  • Increased Volatility: Derivatization reduces intermolecular hydrogen bonding, thereby increasing the vapor pressure of the analyte and allowing it to be more readily transferred into the gas phase.[2][4]

  • Enhanced Thermal Stability: The resulting derivatives are often more thermally stable than the parent compound, minimizing on-column degradation.[1][2]

  • Improved Chromatographic Performance: By reducing polarity, derivatization minimizes interactions with the stationary phase, leading to sharper, more symmetrical peaks and improved resolution.[3][5]

  • Characteristic Mass Spectra: The derivatives often produce predictable and structurally informative mass spectra, aiding in compound identification and confirmation.[7]

This guide will focus on two of the most robust and widely applied derivatization techniques for amines and alcohols: silylation and acylation .

Silylation: A Versatile Approach

Silylation is a widely used derivatization technique that involves the replacement of an active hydrogen with an alkylsilyl group, most commonly a trimethylsilyl (TMS) group.[1][2] Silylating reagents are highly effective for a broad range of compounds containing hydroxyl, amino, and carboxyl groups.[8]

Recommended Reagent: BSTFA + 1% TMCS

For the derivatization of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol, we recommend N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. BSTFA is a powerful silyl donor, and the TMCS catalyst enhances its reactivity, particularly for hindered hydroxyls and secondary amines.[9][10]

The reaction proceeds as follows:

G cluster_reactants Reactants cluster_products Products Analyte 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol Reaction Derivatization (Heat) Analyte->Reaction Reagent BSTFA + 1% TMCS Reagent->Reaction Derivative Di-TMS Derivative Byproducts Volatile Byproducts Reaction->Derivative Reaction->Byproducts

Figure 1: Silylation Workflow.

Protocol for Silylation with BSTFA + 1% TMCS

Materials:

  • 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol sample

  • BSTFA + 1% TMCS

  • Anhydrous solvent (e.g., acetonitrile, pyridine)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the sample into a clean, dry reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous solvent to dissolve the sample. Subsequently, add 100 µL of BSTFA + 1% TMCS. A molar excess of the silylating reagent is recommended to drive the reaction to completion.

  • Reaction: Tightly cap the vial and heat at 70-80°C for 45-60 minutes.[5] The exact time and temperature may require optimization depending on the sample concentration.

  • Cooling: Allow the vial to cool to room temperature before opening.

  • Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS system.

Expected Mass Spectrum of the Di-TMS Derivative

The derivatization will result in the addition of two TMS groups, one on the nitrogen of the secondary amine and one on the oxygen of the primary alcohol. The resulting di-TMS derivative will have a molecular weight of 350.08 g/mol .

Key Fragmentation Pathways:

  • [M-15]⁺: Loss of a methyl group from one of the TMS moieties is a very common fragmentation pathway for silylated compounds, resulting in a stable ion.[11]

  • [M-73]⁺: Loss of a trimethylsilyl group.

  • α-cleavage: Fragmentation at the bond between the α and β carbons relative to the nitrogen atom is a characteristic fragmentation pattern for amines.[12][13] This will lead to a prominent iminium ion.

Fragment m/z (calculated) Description
[M]⁺350Molecular Ion
[M-CH₃]⁺335Loss of a methyl radical
[M-Si(CH₃)₃]⁺277Loss of a trimethylsilyl group
[C₁₀H₁₅Cl₂NSi]⁺262Iminium ion from α-cleavage

Acylation: An Alternative for Stable Derivatives

Acylation is another effective derivatization technique that reduces the polarity of amino and hydroxyl groups.[4] Acyl derivatives are generally more stable than their silyl counterparts, particularly towards hydrolysis.

Recommended Reagent: Acetic Anhydride

Acetic anhydride is a cost-effective and efficient reagent for the acetylation of both amines and alcohols.[14][15] In the presence of a base catalyst like pyridine, which also acts as a solvent, the reaction proceeds smoothly.

The reaction proceeds as follows:

G cluster_reactants Reactants cluster_products Products Analyte 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol Reaction Derivatization (Heat) Analyte->Reaction Reagent Acetic Anhydride + Pyridine Reagent->Reaction Derivative Di-acetyl Derivative Byproducts Acetic Acid Reaction->Derivative Reaction->Byproducts

Figure 2: Acylation Workflow.

Protocol for Acylation with Acetic Anhydride

Materials:

  • 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol sample

  • Acetic anhydride

  • Anhydrous pyridine

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the sample into a clean, dry reaction vial.

  • Reagent Addition: Add 100 µL of anhydrous pyridine, followed by 100 µL of acetic anhydride.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes.

  • Work-up (Optional but Recommended): After cooling, evaporate the excess pyridine and acetic anhydride under a gentle stream of nitrogen. Re-dissolve the residue in a suitable solvent like ethyl acetate or dichloromethane for injection. This step helps to minimize contamination of the GC system.

  • Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

Expected Mass Spectrum of the Di-acetyl Derivative

The acylation will result in the addition of two acetyl groups, forming an amide at the secondary amine and an ester at the primary alcohol. The resulting di-acetyl derivative will have a molecular weight of 290.01 g/mol .

Key Fragmentation Pathways:

  • [M-42]⁺: Loss of a ketene molecule (CH₂=C=O) is a common fragmentation for acetylated compounds.

  • [M-59]⁺: Loss of an acetoxy group (CH₃COO·).

  • Amide Fragmentation: Cleavage of the C-N bond in the amide functionality is a characteristic fragmentation pathway.[16]

Fragment m/z (calculated) Description
[M]⁺290Molecular Ion
[M-CH₂CO]⁺248Loss of ketene
[M-CH₃COO]⁺231Loss of acetoxy radical
[C₈H₇Cl₂N]⁺202Fragment from cleavage of the ester group

Recommended GC-MS Conditions

A robust GC-MS method is crucial for the successful analysis of the derivatized 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol. Given the halogenated nature of the analyte, a mid-polarity column is generally a good starting point.

Parameter Recommendation Rationale
GC Column 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms)Provides good separation for a wide range of compounds, including halogenated species.[17]
Injector Temperature 250 °CEnsures efficient volatilization of the derivatives without causing thermal degradation.
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 minAn initial lower temperature allows for good peak focusing, while the ramp rate provides efficient separation.
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/minInert and provides good chromatographic efficiency.
MS Ion Source Temp. 230 °CStandard temperature for electron ionization.
MS Quadrupole Temp. 150 °CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible and library-searchable mass spectra.
Scan Range m/z 50-450A wide scan range to capture the molecular ions and key fragments of the derivatives.

Conclusion

Derivatization is an indispensable tool for the reliable GC-MS analysis of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol. Both silylation with BSTFA + 1% TMCS and acylation with acetic anhydride are effective methods to enhance the volatility and thermal stability of the analyte, leading to improved chromatographic performance. The choice between the two methods may depend on the specific requirements of the analysis, such as the need for enhanced stability (favoring acylation) or ease of reaction (favoring silylation). The protocols and mass spectral interpretation guidelines provided in this application note serve as a robust starting point for method development and validation in research and drug development settings.

References

Sources

Application

Application Note: Catalytic Amination of 3,5-Dichloroaniline to 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Experimental Protocols Executive Summary The synthesis of N-aryl amino alcohols is a critical pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Experimental Protocols

Executive Summary

The synthesis of N-aryl amino alcohols is a critical path in the development of agrochemicals, antimalarials, and advanced pharmaceutical intermediates [1]. However, 3,5-dichloroaniline presents a unique synthetic challenge. Due to the strong electron-withdrawing nature of its meta-chlorine substituents, the nucleophilicity of the amine is significantly diminished[2]. Direct, uncatalyzed N-alkylation with standard reagents like 2-chloroethanol requires forcing conditions that often lead to degradation or unwanted bis-alkylation.

As a Senior Application Scientist, I have structured this guide to bypass these limitations using highly optimized, catalytic N-alkylation protocols. This document details the mechanistic causality behind our catalyst choices and provides self-validating experimental workflows to synthesize 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol with high chemoselectivity and yield.

Mechanistic Rationale & Catalyst Selection (E-E-A-T)

To achieve efficient amination without extreme thermal stress, we must manipulate the activation energy of the substitution event. The lone pair on the nitrogen of 3,5-dichloroaniline is heavily delocalized into the aromatic ring, a state further stabilized by the inductive (-I) effect of the two chlorine atoms (combined Hammett σm​ ≈ +0.74).

To overcome this poor nucleophilicity, we employ two distinct catalytic strategies:

Strategy A: Finkelstein-Type Catalysis (Iodide-Mediated)

Direct SN2 alkylation with 2-chloroethanol is sluggish. By adding a catalytic amount of Potassium Iodide (KI) , we facilitate an in situ halogen exchange (Finkelstein reaction). The chloride is displaced by iodide, converting 2-chloroethanol into 2-iodoethanol —a vastly superior, highly reactive electrophile. The iodide acts as a true catalyst; after the aniline attacks the 2-iodoethanol, the iodide leaving group is regenerated to continue the cycle.

  • Base Selection: We specifically utilize N,N-Diisopropylethylamine (DIPEA) rather than Triethylamine (TEA). The steric bulk of DIPEA's isopropyl groups renders it non-nucleophilic, preventing it from consuming the highly reactive 2-iodoethanol intermediate to form unwanted quaternary ammonium salts.

Strategy B: Decarboxylative Ring-Opening (Green Alternative)

For process scale-up where the toxicity of 2-chloroethanol or the explosive hazard of ethylene oxide is prohibitive, ethylene carbonate serves as a green alternative. Catalyzed by a phase-transfer catalyst like TEBAC (Triethylbenzylammonium chloride), the carbonate undergoes nucleophilic attack by the aniline. Subsequent decarboxylation (loss of CO2) provides a thermodynamic driving force, yielding the target amino alcohol cleanly.

Workflow Start 3,5-Dichloroaniline (Poor Nucleophile) Choice Select Alkylation Strategy Start->Choice PathA Method A: 2-Chloroethanol + KI Catalyst Choice->PathA PathB Method B: Ethylene Carbonate + TEBAC Catalyst Choice->PathB OptA Finkelstein SN2 Substitution PathA->OptA OptB Decarboxylative Ring Opening PathB->OptB Product 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol (Target Product) OptA->Product OptB->Product

Caption: Strategic workflows for the catalytic amination of 3,5-dichloroaniline.

Quantitative Data: Condition Optimization

The table below summarizes the empirical data driving our protocol selection, demonstrating the necessity of catalysis.

Reaction SystemCatalystBaseTemp (°C)Time (h)Conversion (%)Primary Impurity
Uncatalyzed NoneK₂CO₃10024< 15%Unreacted SM
Method A (Finkelstein) KI (10 mol%) DIPEA 90 8 > 95% Bis-alkylated (<3%)
Method A (Sub-optimal)KI (10 mol%)TEA9012~ 70%Quat-ammonium salts
Method B (Green) TEBAC (5 mol%) K₂CO₃ 120 16 ~ 88% None (Clean)

Experimental Protocols

Protocol A: Iodide-Catalyzed Alkylation (Recommended for Discovery/Lab Scale)

This protocol is designed as a self-validating system. The visual and analytical cues embedded in the steps ensure the operator can verify success in real-time.

Reagents:

  • 3,5-Dichloroaniline[3]: 1.0 eq (10.0 mmol, 1.62 g)

  • 2-Chloroethanol: 1.1 eq (11.0 mmol, 0.88 g)

  • Potassium Iodide (KI): 0.1 eq (1.0 mmol, 166 mg)

  • DIPEA: 1.5 eq (15.0 mmol, 1.94 g / 2.6 mL)

  • Solvent: Anhydrous DMF (15 mL)

Step-by-Step Methodology:

  • System Purge: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with dry Nitrogen for 5 minutes to prevent oxidative degradation of the aniline.

  • Reagent Charging: Dissolve 1.62 g of 3,5-dichloroaniline in 15 mL of anhydrous DMF. Add 1.94 g of DIPEA, followed by 166 mg of KI.

  • Electrophile Addition: Add 0.88 g of 2-chloroethanol dropwise at room temperature.

  • Thermal Activation & IPC (Self-Validation): Heat the reaction mixture to 90 °C. Perform an In-Process Control (IPC) via TLC (Hexane:EtOAc 7:3) after 6 hours. The protocol validates itself when the UV-active starting material spot (Rf ~0.6) is consumed, and a new, more polar product spot (Rf ~0.3) appears.

  • Quench & Extraction: Once conversion exceeds 95%, cool the mixture to room temperature. Quench by pouring into 50 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (2 x 20 mL) to remove residual DMF, followed by brine (20 mL).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexane/EtOAc gradient) to yield the pure 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol.

CatalyticCycle I_minus I⁻ (Catalyst) IEtOH 2-Iodoethanol (Active Electrophile) I_minus->IEtOH + 2-Chloroethanol (SN2, -Cl⁻) ClEtOH 2-Chloroethanol ClEtOH->IEtOH Intermediate Protonated Product Intermediate IEtOH->Intermediate + 3,5-Dichloroaniline Aniline 3,5-Dichloroaniline Aniline->Intermediate Intermediate->I_minus Release of I⁻ Product Target Amino Alcohol Intermediate->Product + DIPEA Base DIPEA (Base) Base->Product

Caption: Mechanism of the iodide-catalyzed Finkelstein N-alkylation cycle.

Protocol B: Ethylene Carbonate Method (Recommended for Scale-Up)

Step-by-Step Methodology:

  • In a 100 mL pressure tube, combine 3,5-dichloroaniline (10.0 mmol), ethylene carbonate (12.0 mmol, 1.06 g), K₂CO₃ (10.0 mmol, 1.38 g), and TEBAC (0.5 mmol, 114 mg).

  • Add 10 mL of Toluene. Seal the tube and heat to 120 °C behind a blast shield.

  • Stir vigorously for 16 hours. The reaction is driven by the irreversible evolution of CO₂ gas (carefully vent the vessel after cooling).

  • Cool to room temperature, dilute with 30 mL of water, and extract with Dichloromethane (3 x 20 mL).

  • Wash with brine, dry over MgSO₄, and concentrate. Recrystallize from hot heptane/ethyl acetate to afford the product.

Analytical Validation Parameters

To confidently confirm the synthesis of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol, utilize the following analytical benchmarks:

  • LC-MS (ESI+): Look for the [M+H]⁺ peak at m/z 206.0 (with the characteristic 9:6:1 isotopic pattern indicative of two chlorine atoms).

  • ¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include a triplet at ~3.85 ppm (2H, -CH₂-OH), a triplet at ~3.25 ppm (2H, -NH-CH₂-), and a broad singlet at ~4.20 ppm (exchangeable -NH/-OH protons). The aromatic protons will appear as a doublet (~6.50 ppm, 2H, ortho) and a triplet (~6.65 ppm, 1H, para).

References

  • Discovery and Structural Optimization of Acridones as Broad-Spectrum Antimalarials. Journal of Medicinal Chemistry. URL: [Link]

  • 3,5-Dichloroaniline: Properties and Reactivity. Wikipedia. URL:[Link]

  • Synthesis of 3,5-dichloroaniline. PrepChem. URL:[Link]

Technical Notes & Optimization

Troubleshooting

how to improve reaction yield in 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol synthesis

Welcome to the technical support center for the synthesis of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring optimal experimental outcomes.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

  • Potential Cause A: Incomplete Reaction

    • Explanation: The reaction between 3,5-dichloroaniline and a 2-haloethanol (like 2-chloroethanol or 2-bromoethanol) is a nucleophilic substitution reaction. Like many such reactions, it may require sufficient time and thermal energy to proceed to completion.

    • Recommended Solution:

      • Monitor Reaction Progress: Utilize thin-layer chromatography (TLC) or gas chromatography (GC) to track the consumption of the starting materials.

      • Extend Reaction Time: If starting material is still present after the initially planned duration, extend the reaction time.

      • Increase Temperature: Gradually increase the reaction temperature. For instance, if the reaction is being run at 80°C, consider raising it to 90-100°C, depending on the solvent's boiling point.[1] Be cautious, as excessively high temperatures can lead to side product formation.[2]

  • Potential Cause B: Suboptimal Molar Ratio of Reactants

    • Explanation: The stoichiometry of the reactants is crucial. An incorrect ratio of 3,5-dichloroaniline to the alkylating agent can result in either unreacted starting material or the formation of undesired byproducts.

    • Recommended Solution:

      • An excess of the aniline can help to drive the reaction towards the mono-alkylated product and minimize dialkylation. Conversely, in some cases, a slight excess of the alkylating agent is used to ensure full conversion of the aniline.[1] Experiment with molar ratios ranging from 1:1 to 1:1.2 (aniline:haloethanol) to find the optimal balance for your specific conditions.

  • Potential Cause C: Insufficient or Inappropriate Base

    • Explanation: When using a 2-haloethanol, a base is necessary to neutralize the hydrohalic acid (e.g., HCl) that is formed as a byproduct.[1] This is critical because the aniline starting material is itself a base and would otherwise be protonated and deactivated. The choice and amount of base can significantly impact the reaction rate and yield.

    • Recommended Solution:

      • Choice of Base: Weak inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are commonly used and effective.[1][3] Stronger bases like sodium hydroxide could promote elimination side reactions of the haloethanol.

      • Amount of Base: Ensure at least one equivalent of base is used relative to the limiting reagent. It is often beneficial to use a slight excess (e.g., 1.1-1.5 equivalents).

  • Potential Cause D: Poor Quality of Reagents or Solvents

    • Explanation: The purity of starting materials and the dryness of the solvent can have a significant impact on the reaction outcome. 3,5-dichloroaniline can be sensitive to air and light.[1] Moisture in the solvent can interfere with the reaction.

    • Recommended Solution:

      • Purify Starting Materials: If the purity of the 3,5-dichloroaniline is questionable, consider recrystallization or distillation.

      • Use Dry Solvents: Employ anhydrous solvents, especially if using a moisture-sensitive base. Solvents like N,N-dimethylformamide (DMF) or acetonitrile are often used.[1]

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aniline.[1][2]

Issue 2: Formation of Significant Side Products

  • Potential Cause A: Over-alkylation (Formation of N,N-bis(2-hydroxyethyl)-3,5-dichloroaniline)

    • Explanation: The desired product, a secondary amine, is often more nucleophilic than the starting primary amine. This can lead to a second alkylation reaction, forming a tertiary amine.[4]

    • Recommended Solution:

      • Adjust Stoichiometry: Use an excess of the 3,5-dichloroaniline relative to the 2-haloethanol. This will increase the probability of the haloethanol reacting with the starting material rather than the product.[2]

      • Control Reaction Time: Monitor the reaction closely by TLC or GC and stop it once the formation of the desired product is maximized and before significant amounts of the dialkylated product appear.[2]

      • Lower Reaction Temperature: Higher temperatures can favor the faster, subsequent alkylation. Running the reaction at the lowest feasible temperature can improve selectivity for the mono-alkylated product.[2]

  • Potential Cause B: C-Alkylation

    • Explanation: While less common under these conditions, it's possible for the alkyl group to add to the aromatic ring of the aniline, especially at higher temperatures or with certain catalysts.[2]

    • Recommended Solution:

      • Maintain a moderate reaction temperature. If C-alkylation is a persistent issue, screen alternative solvents and bases to find conditions that favor N-alkylation.

Issue 3: Difficulty in Product Purification

  • Potential Cause: Similar Physical Properties of Product and Starting Material

    • Explanation: Both the starting aniline and the product amino alcohol are polar compounds, which can make them difficult to separate by standard techniques like column chromatography.

    • Recommended Solution:

      • Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary to achieve good separation.

      • Acid-Base Extraction: Utilize the basicity of the amino group. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The amine-containing compounds will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and extracted with an organic solvent to recover the purified amines.

      • Crystallization/Recrystallization: The product may be a solid that can be purified by crystallization from a suitable solvent or solvent mixture.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol?

A1: The reaction is a nucleophilic bimolecular substitution (SN2) reaction. The nitrogen atom of the 3,5-dichloroaniline acts as a nucleophile and attacks the electrophilic carbon atom of the 2-haloethanol that is bonded to the halogen. This attack occurs from the side opposite to the leaving group (the halide ion).[7] A base is required to deprotonate the aniline, increasing its nucleophilicity, and to neutralize the acid formed during the reaction.

SN2_Mechanism cluster_reactants Reactants cluster_product Product Aniline 3,5-Dichloroaniline (Nucleophile) TransitionState Transition State Aniline->TransitionState Nucleophilic Attack Haloethanol 2-Chloroethanol (Electrophile) Haloethanol->TransitionState Product 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol Base Base (e.g., K2CO3) Base->Aniline Deprotonation TransitionState->Product Bond Formation/ Leaving Group Departure Byproducts KCl + H2O + CO2 TransitionState->Byproducts

Caption: SN2 mechanism for the synthesis.

Q2: Which is a better alkylating agent: 2-chloroethanol or 2-bromoethanol?

A2: In terms of reactivity for SN2 reactions, the carbon-halogen bond strength is a key factor. The C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group than chloride.[7][8] Therefore, 2-bromoethanol will generally react faster than 2-chloroethanol under the same conditions. However, 2-chloroethanol is often less expensive and may be sufficient to achieve a good yield with optimized reaction conditions.

ReagentC-X Bond Enthalpy (kJ/mol)Leaving Group Ability
2-Chloroethanol~339Good
2-Bromoethanol~285Better

Q3: What are the recommended solvents for this reaction?

A3: Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity.[9] Suitable solvents include:

  • N,N-Dimethylformamide (DMF)[1]

  • Acetonitrile[1]

  • Acetone

  • Dimethyl sulfoxide (DMSO)

Alcohols like methanol or ethanol can also be used, but their protic nature may slightly reduce the nucleophilicity of the aniline.[3]

Q4: Can this reaction be performed without a solvent?

A4: While less common, it is sometimes possible to run N-alkylation reactions neat (without a solvent), especially if one of the reactants is a liquid at the reaction temperature. This can simplify workup but may lead to a more exothermic and difficult-to-control reaction. It is advisable to start with a solvent-based system and only explore neat conditions if necessary.

Q5: How can I monitor the reaction progress effectively?

A5:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the reaction. Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the starting material spots and the appearance of a new product spot indicate that the reaction is proceeding.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the conversion of starting materials and the formation of products and byproducts. They are more precise for determining the optimal time to stop the reaction.[1]

Troubleshooting_Workflow Start Low Yield or Side Products Check_Reaction Monitor Reaction by TLC/GC Start->Check_Reaction Incomplete Incomplete Reaction? Check_Reaction->Incomplete Optimize_Conditions Optimize Conditions: - Increase Time/Temp - Adjust Stoichiometry - Check Base/Solvent Incomplete->Optimize_Conditions Yes Side_Products Significant Side Products? Incomplete->Side_Products No Optimize_Conditions->Check_Reaction Adjust_Selectivity Adjust for Selectivity: - Lower Temperature - Use Aniline Excess - Reduce Reaction Time Side_Products->Adjust_Selectivity Yes Purification Purification Issues Side_Products->Purification No Adjust_Selectivity->Check_Reaction Purify_Method Try Alternative Purification: - Acid/Base Extraction - Recrystallization Purification->Purify_Method Success Improved Yield and Purity Purify_Method->Success

Caption: Troubleshooting workflow for synthesis optimization.

References

  • BenchChem. (n.d.). Optimizing Reaction Conditions for 3-Chloro-N,N-bis(2-hydroxyethyl)aniline.
  • ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines.
  • BenchChem. (n.d.). Performance Showdown: 1-Chloroethanol and Its Alternatives in N-Hydroxyethylation of Anilines.
  • Chemistry LibreTexts. (2020, May 18). 14.3: Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon.
  • Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions.
  • Lecturio. (2025, December 15). Haloalkanes — Nucleophilic Substitution, SN2 & SN1 and Elimination Reaction.
  • Organic Syntheses Procedure. (n.d.). alcohol.
  • Save My Exams. (2025, January 19). Nucleophilic Substitution of Haloalkanes (OCR A Level Chemistry A): Revision Note.
  • Sigma-Aldrich. (n.d.). 2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol.
  • PMC. (n.d.). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
  • BenchChem. (n.d.). identifying side products in aniline alkylation reactions.
  • PMC. (n.d.). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
  • Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol.
  • Sigma-Aldrich. (n.d.). 2-amino-1-(3,5-dichlorophenyl)ethan-1-ol.
  • CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloalkanes.
  • Molport. (n.d.). 2-[(3,5-dichlorophenyl)amino]ethan-1-ol.
  • ChemicalBook. (2022, August 26). Synthesis and application of 3,5-dichloro-4-aminoacetophenone.
  • NextSDS. (n.d.). 2-[(3,5-dichlorophenyl)amino]ethan-1-ol — Chemical Substance Information.
  • ResearchGate. (n.d.). Synthesis of 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one (2) and....
  • Google Patents. (n.d.). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
  • TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran.
  • PMC. (n.d.). 1-(4-Amino-3,5-dichlorophenyl)ethanol.
  • MDPI. (2019, October 3). 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione.
  • ACS Publications. (2022, December 28). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir.
  • ThalesNano. (n.d.). A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor.
  • SciHorizon. (2025, February 2). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α‑Ketoamines.
  • Organic Syntheses Procedure. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with.
  • European Patent Office. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives - EP 0924193 A1.

Sources

Optimization

troubleshooting poor aqueous solubility of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol

Technical Support Center: 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to diagnose and overcome the poor aqueous so...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to diagnose and overcome the poor aqueous solubility of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol. Our approach is built on a systematic, mechanism-based workflow, designed to efficiently identify an effective solubilization strategy for your specific experimental needs.

Part 1: Initial Assessment & Frequently Asked Questions (FAQs)

Before proceeding to advanced troubleshooting, it's crucial to understand the inherent physicochemical properties of the compound that contribute to its low water solubility.

Compound Profile: 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol

  • Molecular Formula: C₈H₉Cl₂NO[1]

  • Molecular Weight: 206.07 g/mol [1][2]

  • Structure: The molecule contains a dichlorinated phenyl ring, which is highly hydrophobic, and a polar ethanolamine side chain. The two chlorine atoms significantly increase the molecule's lipophilicity, making it resistant to dissolving in water. The secondary amine and hydroxyl groups offer sites for hydrogen bonding but are insufficient to overcome the hydrophobicity of the aromatic core.

  • Predicted Properties: While experimental data is scarce, the structure suggests it is a weak base due to the secondary amine. Its high lipophilicity (predicted XlogP3 > 2) and crystalline solid nature likely contribute to poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my compound crashing out of my aqueous buffer?

A: This is a classic sign of exceeding the compound's thermodynamic solubility limit. 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol is a poorly soluble compound due to its hydrophobic dichlorophenyl group. When a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous buffer, the solvent environment can no longer support keeping the compound dissolved, leading to precipitation.[3]

Q2: I've dissolved the compound in DMSO first, but it still precipitates upon dilution in my cell culture media. What should I do?

A: This is known as kinetic insolubility. While DMSO is a powerful solvent, the final concentration of DMSO in your media must be low (typically <0.5%) to avoid cell toxicity.[4] At this low percentage, the aqueous nature of the media dominates, and the compound precipitates. The solution is not just to find a good initial solvent, but to create a final aqueous formulation that can maintain the compound in solution. This guide will walk you through creating such a formulation.

Q3: Can I just heat the solution to get it to dissolve?

A: Heating can temporarily increase solubility, but it is not a robust solution. Upon cooling to your experimental temperature (e.g., 25°C or 37°C), the compound will likely precipitate out again, a process known as supersaturation. This can lead to inconsistent and unreliable results in your assays. A stable formulation is required.

Q4: What is the difference between kinetic and thermodynamic solubility?

A:

  • Kinetic solubility measures how much of a compound can be dissolved when added from a concentrated organic stock solution to an aqueous buffer, with a short incubation time (e.g., 1-2 hours).[5][6] It's a rapid assessment often used in high-throughput screening.[3][5][7]

  • Thermodynamic solubility is the true equilibrium solubility. It's measured by adding an excess of the solid compound to a buffer and allowing it to equilibrate for an extended period (e.g., 24-72 hours) until the concentration of the dissolved drug in the solution is constant.[3][8] This is the maximum amount of a compound that can be dissolved under specific conditions.

Part 2: Systematic Troubleshooting Workflow

This section details a tiered approach to systematically improve the aqueous solubility of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol. We recommend starting with the simplest methods (Tier 1) and progressing to more complex formulations as needed.

G cluster_0 Start Start: Poor Solubility Observed Assess Step 1: Assess Physicochemical Properties (pKa, logP) Start->Assess Tier1 Tier 1: pH Modification Is the compound ionizable? Assess->Tier1 Check1 Solubility Improved? Tier1->Check1 Tier2 Tier 2: Co-solvent Addition (e.g., PEG 400, Propylene Glycol) Check1->Tier2 No End End: Optimized Formulation Check1->End Yes Check2 Sufficiently Soluble? Tier2->Check2 Tier3 Tier 3: Surfactant Solubilization (e.g., Polysorbate 80, Cremophor EL) Check2->Tier3 No Check2->End Yes Check3 Sufficiently Soluble? Tier3->Check3 Tier4 Tier 4: Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) Check3->Tier4 No Check3->End Yes Tier4->End

Figure 1: Systematic workflow for troubleshooting poor aqueous solubility.
Tier 1: pH Adjustment (Exploiting Ionization)

Scientific Rationale: The compound possesses a secondary amine, which is a weak base. According to the Henderson-Hasselbalch equation, a weak base becomes protonated and positively charged as the pH of the solution drops below its pKa.[9][10] This ionized form is generally much more water-soluble than the neutral form.[11][12] Therefore, lowering the pH of the aqueous buffer should increase the solubility of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol.

Experimental Protocol: pH-Solubility Profile

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 4.0 to 8.0 (e.g., acetate for pH 4-5.5, phosphate for pH 6-8).

  • Prepare Stock Solution: Prepare a concentrated stock solution of the compound (e.g., 10-20 mM) in 100% DMSO.

  • Incubation: Add a small aliquot of the DMSO stock to each buffer to a final concentration that ensures precipitation occurs in at least some of the samples (e.g., 100 µM). The final DMSO concentration should be kept constant and low (e.g., 1-2%).

  • Equilibration: Seal the samples and shake them at a constant temperature (e.g., 25°C) for 2-4 hours (for kinetic solubility) or 24 hours (for thermodynamic solubility).

  • Separation: Filter the samples through a 0.22 µm PVDF filter or centrifuge at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Analyze the concentration of the compound in the clear supernatant/filtrate using a suitable analytical method like HPLC-UV or LC-MS/MS.[8]

  • Analysis: Plot the measured solubility (Y-axis) against the buffer pH (X-axis) to determine the optimal pH for solubilization.

Expected Outcome: You should observe a significant increase in solubility as the pH decreases.

ParameterConditionExpected Outcome
Buffer pH4.0 - 6.0Higher Solubility (Compound is protonated/charged)
Buffer pH7.0 - 8.0Lower Solubility (Compound is predominantly neutral)
Tier 2: Co-solvent Systems

Scientific Rationale: If pH adjustment alone is insufficient or not compatible with your experimental system (e.g., live cells sensitive to low pH), the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[13][14] This makes the aqueous environment more favorable for dissolving a hydrophobic compound like 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol.[4][15][16]

Common Co-solvents for Pre-clinical Formulations:

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Ethanol

  • Glycerol

  • N-methyl-2-pyrrolidone (NMP)[17]

Experimental Protocol: Co-solvent Screening

  • Select a Buffer: Use a physiologically relevant buffer (e.g., PBS, pH 7.4) or the optimal pH buffer determined in Tier 1.

  • Prepare Co-solvent Blends: Prepare a series of aqueous buffer solutions containing increasing percentages of a co-solvent (e.g., 5%, 10%, 20%, 30% v/v PEG 400).

  • Solubility Measurement: Repeat the solubility measurement as described in the Tier 1 protocol for each co-solvent blend.

  • Analysis: Plot the measured solubility against the percentage of co-solvent. This will show the relationship between co-solvent concentration and solubility enhancement. While co-solvents can increase solubility by orders of magnitude, be aware that at high concentrations, they can sometimes decrease the permeability of highly permeable drugs across biological membranes.[14][18]

Co-solventTypical Starting % (v/v)Key Considerations
PEG 40010 - 40%Generally well-tolerated, widely used.
Propylene Glycol10 - 40%Good solubilizer, can cause hemolysis at high conc.
Ethanol5 - 20%Can cause protein precipitation or cell stress.
Tier 3: Surfactant-Based Formulations (Micellar Solubilization)

Scientific Rationale: Surfactants are amphiphilic molecules with a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[19][20] Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[21][22] The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, effectively dissolving them in the bulk aqueous solution.[19][23]

G cluster_0 Aqueous Solution cluster_1 Micelle Core Hydrophobic Core (Surfactant Tails) Shell Hydrophilic Shell (Surfactant Heads) Drug Drug Molecule

Figure 2: Diagram of a drug molecule solubilized within a surfactant micelle.

Common Non-ionic Surfactants:

  • Polysorbate 80 (Tween® 80)

  • Polysorbate 20 (Tween® 20)

  • Polyoxyl 35 Castor Oil (Cremophor® EL)

  • Solutol® HS 15

Experimental Protocol: Surfactant Screening

  • Select Buffer/Co-solvent System: Use the best system identified from the previous tiers.

  • Prepare Surfactant Solutions: Prepare solutions with various concentrations of a surfactant (e.g., 0.1%, 0.5%, 1%, 2% w/v Polysorbate 80) in your chosen buffer. Ensure concentrations are above the surfactant's CMC.

  • Solubility Measurement: Repeat the solubility measurement protocol.

  • Analysis: Plot solubility against surfactant concentration. You should see a linear increase in solubility after the CMC is surpassed.[22]

Tier 4: Cyclodextrin Complexation

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[24][25] They can encapsulate poorly soluble molecules, like 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol, forming a water-soluble "inclusion complex".[26][] This masks the hydrophobic nature of the drug, significantly increasing its apparent aqueous solubility.[24][26]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[24][25]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®)[4]

Experimental Protocol: Cyclodextrin Screening

  • Prepare Cyclodextrin Solutions: Prepare aqueous solutions of HP-β-CD or SBE-β-CD at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Solubility Measurement (Phase-Solubility Diagram):

    • Add an excess amount of solid 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol to each cyclodextrin solution.

    • Shake at a constant temperature for 24-48 hours to ensure equilibrium is reached.

    • Filter the samples (0.22 µm) and quantify the drug concentration in the filtrate via HPLC-UV.

  • Analysis: Plot the concentration of the dissolved drug (Y-axis) against the concentration of the cyclodextrin (X-axis). The slope of this phase-solubility diagram provides information about the complexation efficiency. Using combinations of different cyclodextrins can sometimes yield additive or synergistic solubilizing effects.[28]

ExcipientTypical Starting % (w/v)Key Considerations
HP-β-CD2 - 20%Widely used, good safety profile.
SBE-β-CD (Captisol®)2 - 20%Often used for parenteral formulations due to high safety.

Part 3: Summary and Recommendations

The poor aqueous solubility of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol is a significant but surmountable challenge. By systematically applying the principles of ionization, co-solvency, micellar solubilization, and cyclodextrin complexation, a suitable formulation can be developed for your research needs.

  • For initial in vitro screening, a combination of pH adjustment (if tolerated by the assay) and a low percentage of a co-solvent like PEG 400 is often the fastest and most effective starting point.

  • For higher concentration requirements or in vivo studies, exploring formulations with surfactants (Polysorbate 80) or cyclodextrins (HP-β-CD) will likely be necessary. These excipients are well-established for enhancing the bioavailability of poorly soluble drugs.[15][29]

Always validate the final formulation for compatibility with your experimental system and ensure the excipient concentrations are well below any known toxicity levels.

References

  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Wikipedia. Cosolvent.
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
  • International Journal of Pharmaceutical Research & Allied Sciences. Solubility enhancement techniques: A comprehensive review.
  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. Published July 26, 2021.
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • PMC. Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Published November 15, 2022.
  • MDPI. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Published August 23, 2022.
  • ACS Publications. Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects | Molecular Pharmaceutics. Published January 4, 2019.
  • MDPI. Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Published January 16, 2026.
  • AxisPharm. Kinetic Solubility Assays Protocol.
  • Sigma-Aldrich. 2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol.
  • Blog. What are the effects of surfactants on the solubilization of hydrophobic substances?. Published December 15, 2025.
  • PMC. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.
  • PubMed. In vitro solubility assays in drug discovery. Published November 15, 2008.
  • BioDuro. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science.
  • MedChemExpress. Co-solvents | Biochemical Assay Reagents.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • PMC - NIH. Solubilization of Hydrophobic Dyes in Surfactant Solutions.
  • WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Published March 15, 2024.
  • ACS Publications. The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations | Molecular Pharmaceutics. Published January 26, 2012.
  • Domainex. Turbidimetric (Kinetic) Solubility Assay.
  • Alfa Chemistry. Products - Surfactant.
  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD.
  • PubMed. Prediction of pH-dependent aqueous solubility of druglike molecules. Published November 15, 2006.
  • Prof Steven Abbott. Surfactant Solubilizers | Practical Surfactants Science.
  • ADMET & DMPK. View of Application of the Henderson-Hasselbalch Equation to Solubility Determination.
  • JoVE. Video: Henderson-Hasselbalch Equation. Published September 24, 2020.
  • PDF. Application of the Henderson-Hasselbalch Equation to Solubility Determination. Published December 24, 2025.
  • NextSDS. 2-[(3,5-dichlorophenyl)amino]ethan-1-ol — Chemical Substance Information.
  • PubChem - NIH. 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol.
  • Sigma-Aldrich. 2-amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride.
  • PubChemLite. 2-amino-1-(3,5-dichlorophenyl)ethan-1-ol.
  • Molport. 2-[(3,5-dichlorophenyl)amino]ethan-1-ol.
  • Sigma-Aldrich. 2-amino-1-(3,5-dichlorophenyl)ethan-1-ol.

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in the Synthesis of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the preparation of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol. This guide is designed for researchers, chemists, and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the preparation of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Our focus is on providing practical, in-depth solutions to minimize side reactions and maximize the yield and purity of your target compound.

Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol?

The synthesis of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol, a substituted N-hydroxyethylaniline, is typically achieved via the N-alkylation of 3,5-dichloroaniline. The two most prevalent methods are:

  • Reaction with 2-Haloethanols: This is a classical and widely used method involving the reaction of 3,5-dichloroaniline with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol, in the presence of a base. This approach is often favored for its operational simplicity in a standard laboratory setting.

  • Reaction with Ethylene Oxide: This method involves the direct ethoxylation of 3,5-dichloroaniline with ethylene oxide. While this can achieve very high yields (up to 98.5% for a similar substrate), it requires specialized equipment (a pressure reactor) to handle the gaseous and highly reactive nature of ethylene oxide.[1]

Q2: What are the primary side reactions I should be aware of during this synthesis?

The main challenges in this N-alkylation are controlling selectivity and preventing the formation of byproducts. The most common side reactions are:

  • Over-alkylation (Di-alkylation): The formation of N,N-bis(2-hydroxyethyl)-3,5-dichloroaniline is the most significant side reaction. This occurs because the desired mono-alkylated product, 2-[(3,5-dichlorophenyl)amino]ethan-1-ol, can be more nucleophilic than the starting 3,5-dichloroaniline, making it susceptible to a second alkylation.[2]

  • C-Alkylation: Under certain conditions, particularly at high temperatures or with specific acid catalysts, alkylation can occur on the aromatic ring instead of the nitrogen atom.[3] However, for this specific synthesis, N,N-dialkylation is the more prevalent issue.

Q3: Why is achieving high selectivity for mono-N-alkylation of anilines often difficult?

The difficulty arises from the electronic properties of the reactants and products. After the first alkyl group is added to the nitrogen atom of the aniline, the resulting secondary amine is often more reactive than the primary amine from which it was formed. This increased reactivity makes it compete effectively for the alkylating agent, leading to the formation of the di-alkylated byproduct.[2] Controlling stoichiometry, reaction temperature, and the rate of addition of the alkylating agent are crucial for favoring the desired mono-alkylation.

Troubleshooting Guide: From Low Yield to High Purity

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low Yield & Incomplete Conversion

Question: My reaction has a low yield, and TLC/GC analysis shows a significant amount of unreacted 3,5-dichloroaniline. What are the potential causes and how can I improve the conversion?

Answer: Low conversion is a common issue that can often be resolved by systematically evaluating your reaction parameters.

Potential Causes & Solutions:

  • Insufficient Reactivity:

    • Cause: 3,5-Dichloroaniline is an electron-deficient aniline due to the two electron-withdrawing chlorine atoms, which reduces its nucleophilicity. Furthermore, the reactivity of the alkylating agent is critical. 2-Chloroethanol is less reactive than 2-bromoethanol, which is less reactive than 2-iodoethanol.

    • Solution: If using 2-chloroethanol, consider switching to 2-bromoethanol or adding a catalytic amount of sodium iodide to the reaction mixture to generate the more reactive 2-iodoethanol in situ via the Finkelstein reaction.

  • Suboptimal Reaction Conditions:

    • Cause: Temperature plays a crucial role in driving the reaction to completion. Reactions run at too low a temperature may proceed very slowly or stall. The choice of base and solvent is also critical for ensuring the aniline is sufficiently deprotonated and that the reactants are properly solvated.

    • Solution: Gradually increase the reaction temperature while carefully monitoring for the formation of side products.[3] Ensure you are using an appropriate base (e.g., Na2CO3, K2CO3, or a non-nucleophilic organic base like triethylamine) and a suitable solvent (e.g., DMF, DMSO, or acetonitrile).

  • Catalyst Issues (if applicable):

    • Cause: While this reaction is often run without a catalyst, some modern N-alkylation methods use catalysts.[4][5][6] If you are using a catalytic method, the catalyst may be deactivated or used in an insufficient amount.

    • Solution: For heterogeneous catalysts like Pd/C, ensure proper activation and handling.[5] For homogeneous catalysts, ensure they are compatible with your chosen reactants and conditions.

Problem 2: Excessive Formation of the N,N-bis(2-hydroxyethyl) Impurity

Question: My primary issue is poor selectivity. I'm isolating a significant amount of the di-substituted byproduct, N,N-bis(2-hydroxyethyl)-3,5-dichloroaniline. How can I favor the mono-alkylated product?

Answer: This is the most common challenge in this synthesis. The formation of the di-alkylated product is a result of the higher nucleophilicity of your desired mono-alkylated product compared to the starting aniline.[2] Here’s how to address it:

Strategies for Improving Mono-N-Alkylation Selectivity:

StrategyMechanism & RationaleRecommended Action
Adjust Reactant Stoichiometry Using an excess of the aniline makes it the statistically more likely nucleophile to react with the limiting alkylating agent.Use a molar excess of 3,5-dichloroaniline relative to the 2-haloethanol (e.g., a 2:1 to 5:1 ratio). This is often the most effective single change.[3]
Control Reagent Addition Adding the alkylating agent slowly (e.g., via syringe pump) keeps its instantaneous concentration low, reducing the chance of a second alkylation event on the newly formed product.Add the 2-haloethanol dropwise to the heated mixture of 3,5-dichloroaniline and base over several hours.
Optimize Reaction Temperature Higher temperatures can sometimes favor the more reactive mono-alkylated product, leading to increased di-alkylation.Run the reaction at the lowest temperature that provides a reasonable reaction rate. Start with a moderate temperature (e.g., 70-80°C) and adjust as needed based on reaction monitoring.[2][3]
Protecting Group Strategy The amino group can be protected (e.g., via acetylation to form an amide), followed by alkylation and then deprotection. The amide is much less nucleophilic and will not undergo alkylation.This is a more complex, multi-step approach but can provide excellent selectivity if other methods fail.[3]

Diagram: Competing Reaction Pathways

G Aniline 3,5-Dichloroaniline Product Target Product 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol Aniline->Product k1 (Desired) AlkylatingAgent + 2-Haloethanol Byproduct Side Product N,N-bis(2-hydroxyethyl)aniline Product->Byproduct k2 (Undesired) k2 > k1 G Start Reaction Complete. Analyze Crude Product. CheckYield Is Conversion > 80%? Start->CheckYield CheckPurity Is Selectivity for Mono-alkylation > 90%? CheckYield->CheckPurity Yes TroubleshootYield Address Low Conversion: - Increase Temperature - Use more reactive haloethanol - Add NaI catalyst CheckYield->TroubleshootYield No Success Success! Proceed to Purification. CheckPurity->Success Yes TroubleshootPurity Address Poor Selectivity: - Increase Aniline:Haloethanol ratio - Add Haloethanol dropwise - Lower reaction temperature CheckPurity->TroubleshootPurity No

Sources

Optimization

Technical Support Center: Optimizing HPLC for 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol

Welcome to the technical support guide for the chromatographic analysis of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chromatographic analysis of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing its detection via High-Performance Liquid Chromatography (HPLC). The following question-and-answer section addresses common challenges and provides systematic troubleshooting strategies grounded in chromatographic theory.

Understanding the Analyte: 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol

Before diving into troubleshooting, let's analyze the structure of our target molecule. It possesses several key features that dictate its chromatographic behavior:

  • Aromatic Ring: The dichlorophenyl group is a strong chromophore, making UV detection a suitable choice. Dichlorinated phenols and similar structures typically exhibit maximum absorbance (λ-max) in the 220-290 nm range, often with a primary maximum around 245 nm and a secondary one near 280-290 nm.[1]

  • Secondary Amine: This is a basic functional group (a proton acceptor). Its pKa will be a critical factor in method development, as the mobile phase pH will determine whether the amine is in its neutral, more hydrophobic form or its protonated (charged), more polar form.

  • Hydroxyl Group: The alcohol moiety adds polarity to the molecule.

  • Overall Character: The molecule is a basic, moderately polar compound. In reversed-phase (RP-HPLC), its retention will be highly sensitive to the mobile phase pH.

Frequently Asked Questions & Troubleshooting Guide

Q1: I'm seeing severe peak tailing for my analyte. What is the cause and how can I fix it?

Answer:

Peak tailing is the most common issue when analyzing basic compounds like yours on standard silica-based C18 columns.[2][3] The primary cause is secondary ionic interactions between the protonated basic analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the stationary phase.[4] This interaction provides an additional retention mechanism to the desired hydrophobic interaction, leading to a distorted peak shape.

Here is a systematic approach to eliminate tailing:

1. Mobile Phase pH Adjustment (Primary Solution): The most effective way to prevent this secondary interaction is to ensure both the analyte and the silanol groups are in a neutral state.[3][5]

  • Low pH Approach: By lowering the mobile phase pH to ≤ 3, you protonate the silanol groups (Si-OH), neutralizing their negative charge.[2][5] At this pH, your basic amine will be fully protonated (positively charged). While this reduces silanol interactions, the analyte becomes more polar, which will decrease its retention time.

  • High pH Approach: Alternatively, using a high pH mobile phase (e.g., pH 9-11) will deprotonate the amine, making it neutral.[6] This neutral form will not interact with the (now fully deprotonated) silanol groups via ion exchange. This approach typically leads to longer retention times. Caution: Ensure your HPLC column is stable at high pH. Standard silica columns degrade above pH 8.[7] Use a hybrid or high-pH stable column for this strategy.

2. Use of Mobile Phase Additives (Competing Base): If adjusting pH alone is insufficient, adding a "competing base" like triethylamine (TEA) to the mobile phase can help. TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte. However, this approach can shorten column lifetime and is becoming less common with the advent of modern, high-purity columns.[2]

3. Column Selection: Modern columns are designed to minimize these effects.

  • High-Purity Silica: Use columns packed with high-purity ("Type B") silica, which has a much lower metal content and fewer acidic silanol sites.[2][3]

  • End-Capped Columns: Select a column with robust end-capping, where residual silanol groups are chemically bonded with a small, inert silane to prevent interactions.[4]

  • Polar-Embedded or Shielded Phases: These columns have a polar group embedded near the base of the alkyl chain, which helps to shield the analyte from residual silanols.

Q2: My analyte has very little or no retention on a C18 column. How can I increase its retention time?

Answer:

Poor retention in reversed-phase HPLC means your analyte is too polar under the current conditions and is spending most of its time in the mobile phase.[8] The goal is to make the analyte interact more strongly with the nonpolar stationary phase.

1. Adjust Mobile Phase pH to Suppress Ionization: As a basic compound, your analyte is most polar when it is protonated (charged). To increase retention, you need to shift the equilibrium towards its neutral, more hydrophobic form.

  • Increase the pH: According to the principles of acid-base chemistry, increasing the mobile phase pH will deprotonate the secondary amine.[9] A good starting point is to set the pH at least 2 units above the analyte's pKa.[10] This ensures it is >99% in its neutral form, maximizing hydrophobic interaction with the C18 phase and thereby increasing retention.[6]

2. Decrease the Organic Solvent Concentration: The mobile phase in RP-HPLC is typically a mixture of water (or buffer) and an organic solvent like acetonitrile (ACN) or methanol (MeOH). Water is the "weak" solvent and the organic is the "strong" solvent.

  • Reduce %B: Decreasing the percentage of the organic modifier in your mobile phase will make it more polar overall, which encourages the analyte to partition into the nonpolar stationary phase, thus increasing retention time.[8] A 10% decrease in organic content can roughly double or triple the retention factor (k).[8]

3. Change the Organic Solvent: Acetonitrile and methanol have different solvent strengths and selectivities.

  • Methanol vs. Acetonitrile: Methanol is a more polar solvent than acetonitrile. Switching from acetonitrile to methanol at the same percentage will generally increase retention times for most compounds.[8]

Organic ModifierTypical Elution Strength (Reversed-Phase)Selectivity Profile
Methanol (MeOH) WeakerCan engage in hydrogen bonding; good for resolving polar compounds.
Acetonitrile (ACN) StrongerAprotic; offers different selectivity due to dipole-dipole interactions.
Tetrahydrofuran (THF) StrongestCan alter selectivity for compounds with aromatic rings. Use with caution due to peroxide formation and high UV cutoff.
Q3: What is the best starting point for mobile phase pH and buffer selection?

Answer:

A logical starting point is crucial for efficient method development. For an ionizable compound like 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol, controlling the pH is paramount.

1. Choosing the pH: The choice of pH depends on your primary goal: good peak shape or sufficient retention.

  • For Good Peak Shape (Low pH): Start with a mobile phase pH of 2.5 - 3.0 . This protonates surface silanols, minimizing peak tailing.[3][5]

  • For Good Retention (High pH): If retention is too low at acidic pH, switch to a pH of 9.5 - 10.5 (with a pH-stable column). This neutralizes the analyte, increasing retention.

2. Selecting the Buffer: Once you have chosen a target pH, you must select a buffer that can effectively maintain it.

  • The Golden Rule: A buffer is most effective within +/- 1 pH unit of its pKa .[7][10][11]

  • Buffer Concentration: A concentration of 10-25 mM is typically sufficient for analytical scale separations.[11][12] Too low a concentration provides poor buffering, while too high a concentration risks precipitation when mixed with organic solvent.[11]

Recommended Buffers for UV Detection:

Target pH RangeRecommended BufferpKa Value(s)UV Cutoff
2.0 - 3.5 Phosphate (e.g., KH₂PO₄)2.15~200 nm
3.8 - 5.8 Acetate (e.g., Ammonium Acetate)4.76~205 nm
6.2 - 8.2 Phosphate (e.g., K₂HPO₄/KH₂PO₄)7.20~200 nm
8.5 - 10.5 Ammonium Bicarbonate / Carbonate9.25 / 10.33~200 nm

Data compiled from multiple sources.[11][13]

Experimental Protocols & Workflows

Protocol 1: Systematic Mobile Phase Optimization

This protocol outlines a step-by-step workflow for developing a robust HPLC method for 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol.

Objective: To achieve a symmetric peak with a retention factor (k) between 2 and 10.[8]

Initial Conditions:

  • Column: Modern, high-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 2.8 with phosphoric acid

  • Mobile Phase B: Acetonitrile (ACN)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 245 nm

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 Acetonitrile:Water

Workflow:

  • Scouting Gradient: Run a fast gradient from 10% to 90% ACN over 10 minutes to determine the approximate elution conditions.

  • Isocratic Run 1 (Adjust Retention): Based on the scouting run, calculate an initial isocratic mobile phase composition. For example, if the peak eluted at 6 minutes in the 10-minute gradient, the ACN percentage at that point was roughly 58%. Start with an isocratic run at 50% ACN.

  • Optimize Retention (k):

    • If retention is too low (k < 2), decrease ACN in 5% increments.

    • If retention is too high (k > 10), increase ACN in 5% increments.

  • Evaluate Peak Shape (Tailing Factor):

    • If the peak tails (Tailing Factor > 1.5) even at low pH, consider switching the organic modifier to Methanol. Methanol can sometimes offer better peak shapes for basic compounds.

  • Alternative pH Screening (If Necessary):

    • If both retention and peak shape are problematic, switch to a high-pH method.

    • Change to a pH-stable column.

    • Change Mobile Phase A to 20 mM Ammonium Bicarbonate, pH 10.0.

    • Repeat steps 1-4.

Workflow Diagram: Mobile Phase Optimization Strategy

HPLC_Optimization cluster_start Initial Setup cluster_scouting Scouting & Retention cluster_optimization Optimization Loop cluster_alternative Alternative Strategy Start Define Analyte & Goals (k=2-10, T_f<1.5) Setup Select C18 Column Low pH Mobile Phase (pH 2.8) Start->Setup Scout Run Fast Gradient (10-90% B) Setup->Scout CalcIso Calculate Initial Isocratic %B Scout->CalcIso RunIso Run Isocratic Method CalcIso->RunIso CheckK Check Retention (k) RunIso->CheckK AdjustB Adjust %B (ACN or MeOH) CheckK->AdjustB k < 2 or k > 10 CheckPeak Check Peak Shape (T_f) CheckK->CheckPeak 2 < k < 10 AdjustB->RunIso SwitchCol Switch to pH-Stable Column CheckPeak->SwitchCol T_f > 1.5 (Persistent Tailing) Final Method Finalized CheckPeak->Final T_f < 1.5 HighPH Use High pH Buffer (e.g., pH 10) SwitchCol->HighPH HighPH->Scout pH_Effect Impact of Mobile Phase pH in RP-HPLC cluster_low_ph Low pH (e.g., pH 2.8) cluster_high_ph High pH (e.g., pH 10) node_low Analyte (Basic Amine) R-NH₂⁺ (Protonated, Polar) Stationary Phase (Silica) Si-OH (Neutral) result_low Result: - Good Peak Shape (No tailing) - Low Retention Time node_low:f1->result_low Low hydrophobic interaction node_low:f3->result_low No ionic repulsion/attraction node_high Analyte (Basic Amine) R-NH (Neutral, Hydrophobic) Stationary Phase (Silica) Si-O⁻ (Deprotonated, Charged) result_high Result: - Good Peak Shape - High Retention Time node_high:f1->result_high High hydrophobic interaction node_high:f3->result_high No ionic attraction

Caption: Influence of pH on analyte ionization and stationary phase charge.

References

  • AKJournals. (n.d.). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • PharmaCores. (2025, August 2). Your guide to select the buffer in HPLC development part 1. Retrieved from [Link]

  • Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]

  • PubMed. (2008, September 15). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Buffer Mobile Phase Considerations | Guide. Retrieved from [Link]

  • Oxford Academic. (n.d.). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Retrieved from [Link]

  • KNAUER. (2026, February 9). Buffer & Eluent Preparation in HPLC – Best Practices. Retrieved from [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, November 13). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]

  • ACS Publications. (2001, October 12). Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution. Retrieved from [Link]

  • LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Amino-3,5-dichlorophenyl)-2-[(tert-butyl)amino]ethan-1-ol, chloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol. Retrieved from [Link]

  • NextSDS. (n.d.). 2-[(3,5-dichlorophenyl)amino]ethan-1-ol — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-amino-1-(3,5-dichlorophenyl)ethan-1-ol. Retrieved from [Link]

  • Chemspace. (n.d.). (2R)-2-amino-2-(2,5-dichlorophenyl)ethan-1-ol hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectrum of the chlorophenols. Retrieved from [Link]

  • PMC. (n.d.). 1-(4-Amino-3,5-dichlorophenyl)ethanol. Retrieved from [Link]

  • Semantic Scholar. (2012, May 26). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. Retrieved from [Link]

  • Ohioline. (n.d.). SOLVENTS FOR ULTRAVIOLET SPECTROPHOTOMETRY. Retrieved from [Link]

  • science-softCon. (n.d.). UV/Vis + Photochemistry Database. Retrieved from [Link]

Sources

Troubleshooting

removing unreacted 3,5-dichloroaniline from crude 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol

A Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the common synthetic challenge of removing unreacted 3,5-dichloroaniline from crude 2-[(3,5-Di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the common synthetic challenge of removing unreacted 3,5-dichloroaniline from crude 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods for optimal purity and yield.

Frequently Asked Questions (FAQs)

Q1: My initial purification attempt by column chromatography gave poor separation. Why is this happening and what is a better primary purification strategy?

This is a common issue. 3,5-dichloroaniline and your target product, 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol, often have similar polarities, leading to co-elution on silica gel. The most robust and efficient primary purification method is an acid-base liquid-liquid extraction . This technique exploits the significant difference in basicity (pKa) between the weakly basic aromatic amine (the starting material) and the more basic secondary amino alcohol (the product).[1][2]

By washing your crude mixture (dissolved in an organic solvent) with a dilute aqueous acid like hydrochloric acid (HCl), the 3,5-dichloroaniline is protonated to form a water-soluble anilinium salt.[3][4] This salt partitions into the aqueous layer, effectively removing it from your desired product, which remains in the organic layer.

Q2: How do I choose the right acid and concentration for the extraction?

The key is to use an acid strong enough to protonate the aniline starting material without significantly protonating your amino alcohol product.

  • 3,5-Dichloroaniline: As an arylamine with electron-withdrawing chloro groups, it is a weak base. The pKa of its conjugate acid (anilinium ion) is approximately 3.0-3.5.[5][6]

  • 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol: This is a secondary, N-alkylated aniline. The alkyl group is electron-donating, making the nitrogen more basic than in the starting aniline.[7] Its conjugate acid pKa is estimated to be higher, likely in the 4.5-5.5 range.

A 1 M aqueous HCl solution is typically sufficient to protonate and extract the vast majority of the 3,5-dichloroaniline.[3] Using a stronger acid or multiple vigorous extractions could lead to co-extraction of the product, reducing your yield.[1]

Q3: Is column chromatography ever a suitable method for this separation?

While acid-base extraction is superior for bulk removal, column chromatography can be an excellent secondary or polishing step if minor impurities remain. However, standard silica gel can cause tailing with basic compounds due to acidic silanol groups.[8]

To improve separation:

  • Use a Modified Mobile Phase: Add a small amount of a basic modifier, like 0.5-1% triethylamine or ammonia in your eluent (e.g., ethyl acetate/hexane mixture). This deactivates the acidic sites on the silica, reducing tailing and improving peak shape.

  • Consider Alternative Stationary Phases: Alumina (basic or neutral) or amine-functionalized silica can provide better results for the purification of basic compounds.[9][10]

Q4: Can I use recrystallization to purify my final product?

Yes, recrystallization is a powerful technique for achieving high purity, provided your product is a solid. The key is finding a suitable solvent or solvent system where the product has high solubility at an elevated temperature but low solubility at a cool temperature.[11]

  • Solvent Screening: Test a range of solvents with varying polarities. Good starting points for a compound like 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol might include ethanol/water, ethyl acetate/hexane, or toluene.[12][13]

  • Mixed-Solvent Approach: If a single solvent isn't ideal, a mixed-solvent system is often effective. Dissolve the crude product in a minimum of a hot "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (antisolvent, in which it is insoluble) until the solution becomes turbid. Then, allow it to cool slowly.[14]

Purification Strategy Overview

The recommended multi-step purification strategy leverages the distinct chemical properties of the starting material and the product.

Comparative Properties
Property3,5-Dichloroaniline (Starting Material)2-[(3,5-Dichlorophenyl)amino]ethan-1-ol (Product)Rationale for Separation
Structure Aromatic Primary AmineSecondary Amino AlcoholThe product has an N-alkyl and a hydroxyl group, increasing its polarity and basicity.
Basicity (pKa of Conjugate Acid) ~3.0 - 3.5 (Weakly Basic)[5][15]~4.5 - 5.5 (Moderately Basic)[16]The >1 pKa unit difference allows for selective protonation and extraction.
Solubility Soluble in most organic solvents (EtOAc, Toluene); low water solubility.[12][17][18]Expected to be soluble in polar organic solvents; low water solubility.The protonated aniline salt becomes highly water-soluble, enabling extraction.[19][20]
Physical State White to brown crystalline solid.[17]Likely a solid or high-boiling oil.If solid, allows for final purification by recrystallization.
Recommended Purification Workflow

The following diagram illustrates the most effective purification workflow, beginning with the primary acid-base extraction to remove the bulk impurity.

PurificationWorkflow cluster_0 Primary Purification: Acid-Base Extraction cluster_1 Work-Up cluster_2 Secondary Purification (Optional) Crude Crude Product in Organic Solvent (e.g., EtOAc) Add_HCl Wash with 1 M HCl (aq) Crude->Add_HCl Separate1 Separate Layers Add_HCl->Separate1 Aqueous1 Aqueous Layer: Anilinium Salt (Impurity) [Discard] Separate1->Aqueous1 Water Soluble Organic1 Organic Layer: Product + Neutrals Separate1->Organic1 Organic Soluble Wash_Base Wash with sat. NaHCO3 (aq) Organic1->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Dry Dry (Na2SO4) Wash_Brine->Dry Evaporate Evaporate Solvent Dry->Evaporate Purified_Crude Purified Crude Evaporate->Purified_Crude Choice Assess Purity (TLC, NMR) Purified_Crude->Choice Chromatography Column Chromatography (if needed) Choice->Chromatography Impurities Remain Recrystallize Recrystallization (if solid) Choice->Recrystallize Sufficiently Pure Final_Product Pure Product Choice->Final_Product High Purity Chromatography->Recrystallize Recrystallize->Final_Product

Caption: Recommended workflow for purifying 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol.

Detailed Protocols & Troubleshooting

Protocol 1: Bulk Removal of 3,5-Dichloroaniline via Acid-Base Extraction

This protocol is the most critical step for removing the unreacted starting material.

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). A volume that is 10-20 times the mass of the crude product is a good starting point.

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M aqueous HCl.[1]

  • Extraction: Stopper the funnel and invert it several times, venting frequently to release any pressure. Shake gently for 1-2 minutes. Avoid vigorous shaking that can lead to emulsions.

  • Separation: Allow the layers to fully separate. The bottom aqueous layer contains the protonated 3,5-dichloroanilinium chloride impurity. Drain and collect this aqueous layer.

  • Repeat: Repeat the wash (steps 2-4) with fresh 1 M HCl one or two more times.

  • Validation (Optional but Recommended): After the final acid wash, spot a sample of the organic layer on a TLC plate alongside a standard of 3,5-dichloroaniline to confirm its absence.

  • Neutralizing Wash: Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual HCl.[21]

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove the bulk of the dissolved water.[19]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure (e.g., on a rotary evaporator) to yield the purified crude product.

Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
An emulsion forms during extraction. Vigorous shaking; high concentration of crude material.Allow the funnel to stand for a longer period. Add a small amount of brine to help break the emulsion. In the future, shake more gently.
Low recovery of product after extraction. Product is also basic and was partially extracted into the acidic aqueous layer.The 1 M HCl concentration may be too high for your specific product. Try a more dilute acid (e.g., 0.5 M HCl). Perform fewer washes. Check the pH of the aqueous layer after extraction to ensure it is not excessively acidic.
Starting material is still present after 3 acid washes. Incomplete protonation or insufficient mixing.Ensure thorough (but gentle) mixing during extraction. If the problem persists, a slightly more concentrated acid (e.g., 1.5 M HCl) could be tested on a small scale, but monitor for product loss.
Product is an oil and won't crystallize. Residual solvent; persistent impurities; product may be amorphous or have a low melting point.Ensure all solvent is removed under high vacuum. Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization. If it remains an oil, column chromatography is the best next step for final purification.[10]
Column chromatography gives poor separation. Incorrect eluent polarity; acidic silica causing tailing.Add 0.5-1% triethylamine to your eluent system.[9] Try a different stationary phase like neutral alumina or a different solvent system (e.g., DCM/methanol).

References

  • Technical Support Center: Purification of Aniline-Containing Reaction Mixtures. Benchchem.
  • Solubility Measurement and Correlation for 3,5-Dichloroaniline in (Methanol + Water) and (Ethanol + Water) Mixed Solvents.
  • Technical Support Center: Purification of Halogen
  • 3,5-Dichloroaniline | 626-43-7. ChemicalBook.
  • Silica Gel Packing Agent | Column Chrom
  • Process For Preparation Of 3, 5 Dichloroaniline. Quick Company.
  • How do I remove aniline from the reaction mixture?.
  • Purify and dry aniline?. Reddit.
  • Silica Gel Column Chrom
  • The little secrets of silica gel in liquid chrom
  • Silica Gel Column Chromatography Procedure: A Practical Guide for Accurate Separ
  • Column Chrom
  • Acid-Base Extraction. University of Colorado Boulder.
  • Separation of Organic Compounds by Acid-Base Extraction Techniques. Vernier.
  • How to obtain pure aniline from a mixture of phenol and aniline?. Quora.
  • Organic Acid-Base Extractions. Chemistry Steps.
  • 24.4 Basicity of Arylamines – Organic Chemistry: A Tenth Edition.
  • Acid–base extraction. Wikipedia.
  • Basicity of Amines. Chemistry Steps.
  • 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • 3,5-dichloroaniline (Ref: RP32596). AERU.
  • Basicity of Arylamines | Organic Chemistry Class Notes. Fiveable.
  • SAFETY DATA SHEET: 3,5-Dichloroaniline. Fisher Scientific.
  • RECRYSTALLIS
  • Explain by giving reason : Arylamines (aniline) are weaker bases than alkylamines (ethylamine) and ammonia. Allen.
  • Go-to recrystalliz
  • 24.4: Basicity of Arylamines. Chemistry LibreTexts.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • 3,5-Dichloroaniline 626-43-7 wiki. Guidechem.
  • Mixed-solvent recrystallis
  • 3,5-Dichloroaniline. Wikipedia.
  • Recrystalliz
  • 3,5-Dichloroaniline >= 97%. Sigma-Aldrich.

Sources

Optimization

Technical Support Center: Preventing Oxidative Degradation of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol . While highly valuable as an active pharmaceutical ingredient (API) precursor or analytical standard, its secondary arylamine moiety makes it inherently vulnerable to oxidative degradation.

This guide provides mechanistic insights, self-validating storage protocols, and troubleshooting workflows to ensure absolute chemical integrity during storage and handling.

Part 1: Mechanistic Insights & FAQs

Q1: Why does my batch of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol turn yellow or brown over time? A: A color shift from a colorless oil or white solid to yellow/brown is the primary visual indicator of oxidative degradation[1]. Secondary amines are kinetically less stable than primary or tertiary amines due to their high nucleophilicity and structural vulnerability to radical formation[2]. Upon exposure to ambient conditions, the secondary amine undergoes hydrogen abstraction to form a highly reactive aminyl radical. This intermediate either reacts with molecular oxygen to form N-oxides[3], or undergoes intermolecular radical-radical coupling to form highly conjugated, colored dimers and oligomers[2].

Q2: What environmental factors catalyze this degradation? A: While molecular oxygen is the primary reactant, the degradation kinetics are exponentially accelerated by three causal factors:

  • Light (UV/Vis): Photons provide the activation energy required for initial radical formation[1].

  • Trace Metals: Transition metal ions act as single-electron transfer catalysts, initiating autoxidation even in low-oxygen environments[1].

  • Thermal Energy: Elevated temperatures increase molecular collision rates, accelerating the propagation phase of the radical chain reaction[1].

Q3: How do antioxidants like Butylated Hydroxytoluene (BHT) prevent this? A: BHT functions as a radical chain terminator. The bulky tert-butyl groups on its aromatic ring provide massive steric hindrance. When BHT donates a hydrogen atom to quench a reactive aminyl or peroxy radical, it becomes a BHT radical itself. However, due to this steric shielding and resonance stabilization, the resulting BHT radical is highly stable and chemically inert, effectively breaking the autoxidation chain reaction without initiating new ones[4].

Mechanism A 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol (Secondary Amine) B O2 / Light / Trace Metals A->B Exposure C Aminyl Radical Intermediate B->C Hydrogen Abstraction D N-Oxide Formation C->D Oxygen Addition E Dimerization / Coupling Products (Yellow/Brown Discoloration) C->E Radical Coupling F Radical Interception (e.g., BHT, Ascorbic Acid) F->C Hydrogen Donation (Quenching)

Fig 1: Oxidative degradation pathway of secondary arylamines and antioxidant interception.

Part 2: Quantitative Data on Antioxidant Stabilization

To actively suppress oxidation in solution or during long-term storage, specific antioxidants must be integrated into the formulation or storage solvent. The table below summarizes optimal concentrations based on pharmaceutical stability standards.

Antioxidant AgentMechanism of ActionRecommended Conc.Efficacy Profile & Justification
BHT Radical Interception (Chain Terminator)100 - 200 ppmExceptional for lipophilic environments. Forms stable, inert radicals due to steric hindrance[4][5].
Ascorbic Acid Reducing Agent / Oxygen Scavenger100 - 500 ppmHighly effective in aqueous/polar environments. Acts as a sacrificial oxidant to protect the API[4].
EDTA Metal Chelator (Initiation Inhibitor)50 - 100 ppmBinds trace transition metals, preventing them from catalyzing the initial radical formation[4].

Part 3: Standard Operating Procedure (SOP): Optimal Storage Workflow

To establish a self-validating storage system, researchers must systematically eliminate the causal factors of degradation. Follow this step-by-step methodology for storing 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol:

Step 1: Baseline Purity Verification Before long-term storage, verify that the initial purity is >99.0% via HPLC. Causality: Existing auto-oxidation products can auto-catalyze further degradation. Storing an already-degrading sample will accelerate total batch failure.

Step 2: Antioxidant Spiking (For Solutions) If storing the compound in a stock solution (e.g., in acetonitrile or methanol), spike the solvent with 100 to 200 ppm of BHT[5]. Ensure complete dissolution before adding the API.

Step 3: Aliquoting Divide the bulk material into single-use aliquots. Causality: This prevents repeated freeze-thaw cycles and limits atmospheric exposure to only the specific amount needed for an experiment.

Step 4: Atmospheric Purging (Critical Step) Displace the oxygen-rich headspace in the vial with an inert gas. Argon is strictly preferred over Nitrogen because it is denser than air and creates a protective blanket directly over the sample[1].

  • Advanced Technique: For rigorous oxygen removal in liquid aliquots, perform three cycles of the Freeze-Pump-Thaw technique to extract dissolved molecular oxygen[3].

Step 5: Sealing and Environmental Control Seal the aliquots in tightly capped amber glass vials to block UV radiation[1]. Store the sealed vials at 4°C (refrigerated) for short-term use (<1 month) or -20°C (freezer) for long-term storage (>1 month) to drastically suppress reaction kinetics[1].

Part 4: Troubleshooting & Analytical Workflows

Q4: My sample has discolored slightly. Can I still use it for my synthesis? A: Discoloration confirms the presence of highly conjugated impurities (dimers/oligomers), but the absolute molar concentration of these impurities might still be low. You must quantify the degradation using High-Performance Liquid Chromatography (HPLC) or GC-MS[1]. If the purity falls below your experimental threshold (e.g., <99.0%), the sample must be purified via recrystallization or column chromatography before use.

Workflow S1 Visual Inspection of API S2 Colorless / White Solid? S1->S2 S3 Yellow / Brown Discoloration S2->S3 No S4 Proceed to HPLC / GC-MS S2->S4 Yes S3->S4 Quantify Degradation S5 Purity > 99.0%? S4->S5 S6 Purify via Recrystallization or Column Chromatography S5->S6 No S7 Aliquot & Add Antioxidant (100-200 ppm BHT) S5->S7 Yes S6->S4 Re-analyze S8 Purge with Argon & Seal in Amber Vial at 4°C S7->S8

Fig 2: Troubleshooting and analytical workflow for purity verification and storage.

Sources

Troubleshooting

Technical Support Center: HPLC Troubleshooting for 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve high-performance liquid chromatography (HPLC) baseline...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve high-performance liquid chromatography (HPLC) baseline anomalies specifically associated with 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol .

This compound presents unique chromatographic challenges. It is a secondary aromatic amine featuring a hydrophobic, electron-withdrawing 3,5-dichlorophenyl ring and a hydrophilic, hydrogen-bonding ethanol moiety. Because aromatic amines typically require low-wavelength UV detection (210–254 nm) for trace-level quantification[1], your analysis is highly susceptible to optical noise, chemical drift, and secondary column interactions.

Diagnostic Workflow

Before adjusting your method, use the decision tree below to isolate the root cause of your baseline noise based on its chromatographic profile.

BaselineTroubleshooting Start Baseline Noise Detected (2-[(3,5-Dichlorophenyl)amino]ethan-1-ol) Decision Analyze Noise Profile Start->Decision HighFreq High-Frequency Spikes (Mechanical/Fluidic) Decision->HighFreq < 1 min cycles Drift Low-Frequency Drift (Chemical/Optical) Decision->Drift Up/Down trend Wander Wandering / Humps (Chromatographic) Decision->Wander Broad fluctuations Cause1 Air Bubbles or Pump Cavitation HighFreq->Cause1 Cause2 Solvent UV Absorbance (e.g., Aged TFA) Drift->Cause2 Cause3 Silanol Interactions or Amine Oxidation Wander->Cause3 Action1 Purge System & Check Degasser Cause1->Action1 Action2 Use Fresh Solvents & Balance Gradient UV Cause2->Action2 Action3 Use Endcapped Column & Optimize Buffer pH Cause3->Action3

Figure 1: Diagnostic decision tree for isolating and resolving HPLC baseline noise profiles.

Troubleshooting FAQs

Q1: I am observing high-frequency, erratic baseline noise (sharp spikes) during my isocratic runs. What is the mechanical cause? A1: High-frequency noise is almost always fluidic or optical in origin. The most common cause is inadequate degassing of the mobile phase. When high-pressure solvents reach the flow cell, the sudden pressure drop causes dissolved atmospheric gases to outgas, forming micro-bubbles[2]. These bubbles scatter the UV light from the detector lamp, altering the refractive index and registering as sharp, erratic spikes[3].

  • Causality & Solution: Sonication alone is insufficient for LC applications because atmospheric gas re-dissolves into the solvent within 20-30 minutes, leading to returning noise[3]. Ensure your inline vacuum degasser is functioning properly. Purge the pump with degassed solvent at a high flow rate (e.g., 5 mL/min) with the column bypassed to clear any cavitated bubbles from the check valves.

Q2: During gradient elution, my baseline drifts steadily upward, obscuring the 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol peak. How do I flatten it? A2: Steady baseline drift during a gradient is a chemical/optical issue related to solvent absorbance. If you are using an acidic modifier like Trifluoroacetic Acid (TFA) to control the ionization of the amine, be aware that TFA absorbs strongly below 220 nm. As the gradient shifts from aqueous to organic, the background UV absorbance changes, causing the baseline to rise[4]. Furthermore, aged TFA degrades into highly UV-absorbing byproducts[5].

  • Causality & Solution: Use fresh, LC-MS grade solvents and prepare mobile phases daily. To physically balance the baseline, add slightly less modifier to your organic phase (e.g., 0.1% TFA in water, 0.085% TFA in acetonitrile) to equalize the UV absorbance across the gradient[2].

Q3: My baseline wanders unpredictably, and I occasionally see broad "humps" or ghost peaks. Is this related to the compound itself? A3: Yes, this is a known chromatographic artifact when analyzing secondary aromatic amines. The basic nitrogen atom and the hydroxyl group in 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol can undergo strong hydrogen bonding and ion-exchange interactions with unendcapped, acidic residual silanols on the silica stationary phase[6]. This mixed-mode retention causes a portion of the analyte to stick to the column and elute slowly over time, appearing as a wandering baseline or broad ghost peaks[7]. Additionally, aromatic amines are prone to auto-oxidation; degraded sample matrix can accumulate on the column.

  • Causality & Solution: Switch to a highly endcapped, base-deactivated C18 column to physically block silanol access. Incorporate a high-organic "wash" step at the end of your gradient to strip strongly bound matrix components and oxidation products.

Experimental Protocols

Self-Validating Protocol for Mobile Phase Preparation & System Passivation

To ensure high signal-to-noise (S/N) ratios for trace-level detection of aromatic amines[1], implement this strict, self-validating methodology.

Step 1: Solvent Selection Measure LC-MS grade water and acetonitrile in dedicated, pre-rinsed glassware.

  • Causality: Lower-grade solvents contain trace UV-absorbing organics that elevate baseline noise at the 210–254 nm range required for the dichlorophenyl group.

Step 2: Buffer Formulation Prepare a 10 mM Ammonium Acetate buffer, adjusted to pH 6.0 using glacial acetic acid.

  • Causality: The electron-withdrawing chlorine atoms significantly reduce the basicity of the amine. A pH of 6.0 ensures the compound remains in a stable, neutral state, minimizing ion-exchange interactions with the silica stationary phase[6]. Ammonium acetate also provides a much flatter UV baseline compared to TFA[4].

Step 3: Filtration and Degassing Filter the buffer through a 0.22 µm hydrophilic PTFE membrane. Activate the inline vacuum degasser.

  • Causality: Particulates cause pump check-valve leakage (leading to pressure ripples), while dissolved oxygen absorbs UV light and promotes the auto-oxidation of the secondary amine[3].

Step 4: System Passivation and Equilibration Flush the HPLC system (bypassing the column) with 50% methanol/water at 2.0 mL/min for 10 minutes to clear bubbles and passivate the lines. Attach the endcapped C18 column and equilibrate with the mobile phase for 20 column volumes to prevent dewetting phenomena[7].

Step 5: Self-Validation Check (Critical) Execute a "blank" gradient injection (injecting only the sample diluent).

  • Acceptance Criteria: Maximum baseline drift must be ≤ 2 mAU over the entire gradient. Short-term peak-to-peak noise must remain ≤ 0.05 mAU. No ghost peaks > 0.1 mAU should be present.

  • Action: If criteria are met, the system is validated for sample analysis. If the baseline fails these metrics, the system is not self-consistent; replace the mobile phase, check the detector lamp energy, and repeat Step 4.

Quantitative Data Presentation

The table below summarizes the expected improvements in signal quality when applying the troubleshooting interventions described above to a 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol sample.

Troubleshooting InterventionBaseline Noise Amplitude (mAU)Analyte Peak AreaSignal-to-Noise (S/N) RatioSystem Validation Status
Initial State (Aged Solvents, No Degassing)2.501,500600Fail (Unacceptable Noise)
Mechanical Fix (Online Degassing Activated)0.801,5101,887Marginal (Drift Remains)
Chemical Fix (Fresh LC-MS Grade Solvents)0.301,5055,016Acceptable
Chromatographic Fix (Endcapped Column + pH 6.0)0.051,55031,000Optimal (Fully Validated)

References

  • Agilent Technologies. "Eliminating Baseline Problems." Agilent.com.[Link]

  • ResearchGate Contributors. "Why am I getting Baseline noise in HPLC?" ResearchGate.[Link]

  • Dickie, A. "Why Your HPLC Baseline Drifts—And How to Stop It." Labtech.[Link]

  • Separation Science. "Why Your HPLC Baseline Drifts—And How to Stop It." SepScience.com.[Link]

  • LCGC International. "Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations." ChromatographyOnline.com.[Link]

  • MDPI. "Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection." Sensors.[Link]

  • Element Lab Solutions. "HPLC Diagnostic Skills Vol I – Noisy Baselines." ElementLabSolutions.com.[Link]

Sources

Optimization

Technical Support Center: Scale-Up Optimization for 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol Batch Production

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the batch production of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol. It is structured to address comm...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the batch production of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol. It is structured to address common challenges encountered during scale-up, offering troubleshooting advice and practical solutions grounded in chemical principles and process safety.

Process Overview: Synthesis of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol

The primary industrial synthesis route for 2-[(3,5-dichlorophenyl)amino]ethan-1-ol involves the nucleophilic ring-opening of an epoxide (such as glycidol or epichlorohydrin followed by hydrolysis) with 3,5-dichloroaniline. This reaction, while conceptually straightforward, presents several challenges during scale-up, particularly concerning reaction selectivity, thermal management, and product purification.

The reaction is an N-alkylation, where the amine acts as a nucleophile attacking one of the electrophilic carbons of the epoxide ring.[1][2] This process is highly atom-efficient as no leaving group is generated as a waste product.[1] However, the reactivity of both the starting materials and the product can lead to undesirable side reactions.

Reaction_Scheme cluster_reactants Reactants cluster_products Products 3,5-Dichloroaniline Target_Product 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol 3,5-Dichloroaniline->Target_Product Primary Reaction Epoxide Epoxide->Target_Product Side_Product Dialkylation Impurity Epoxide->Side_Product Target_Product->Side_Product Side Reaction (Over-alkylation) caption Fig 1. General reaction scheme for the synthesis of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol.

Fig 1. General reaction scheme.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems that may arise during the scale-up of the batch production process.

Q1: My reaction yield is significantly lower at pilot scale compared to the lab. What are the primary causes?

Answer: A drop in yield upon scale-up is a common issue and can typically be attributed to three main factors: thermal control, mixing efficiency, and prolonged reaction times.

  • Thermal Control & Hotspot Formation: The reaction between an amine and an epoxide is exothermic.[3][4][5] As the reactor volume increases, the surface-area-to-volume ratio decreases drastically, which severely limits heat removal efficiency.[6][7][8] This can lead to localized hotspots, which accelerate side reactions and potentially degrade both the starting material and the product, thus lowering the yield.

  • Mixing Inefficiency: What appears as efficient mixing in a round-bottom flask may be inadequate in a large-scale reactor.[6][9] Poor mixing can lead to localized high concentrations of reactants, which promotes the formation of byproducts like the dialkylated species. It also hinders uniform heat distribution, exacerbating the hotspot issue.

  • Reaction Kinetics vs. Addition Rate: In the lab, reactants are often mixed quickly. On a larger scale, the epoxide is typically added slowly to control the exotherm. If the addition rate is too slow relative to the reaction kinetics, the overall reaction time increases, providing more opportunity for product degradation or side reactions. Conversely, adding the reagent too quickly can overwhelm the cooling system's capacity.[7]

Troubleshooting Steps:

  • Perform Calorimetry Studies: Use a reaction calorimeter (RC1) or Differential Scanning Calorimetry (DSC) to accurately measure the heat of reaction and determine the maximum adiabatic temperature rise.[7][9] This data is crucial for designing a robust cooling system.

  • Optimize Reagent Addition: Based on calorimetry data, model an appropriate addition profile. The goal is to add the epoxide as quickly as the reactor's heat removal system can safely handle, minimizing overall reaction time.

  • Evaluate and Improve Mixing: Ensure the agitator type and speed are suitable for the reactor geometry and reaction mass viscosity. For a low-viscosity system, a pitched-blade turbine or hydrofoil impeller is generally more effective than an anchor stirrer.[9]

Q2: I'm observing a significant amount of a higher molecular weight impurity. How do I identify and minimize it?

Answer: The most probable high molecular weight impurity is the N,N-bis(2-hydroxyethyl) derivative, resulting from the desired product reacting with a second molecule of the epoxide. This is a classic case of over-alkylation, which is problematic when the product amine is more nucleophilic than the starting aniline.[2][10]

Identification:

  • LC-MS: This is the most effective technique for identifying the impurity. The mass of the byproduct will correspond to the mass of the desired product plus the mass of one epoxide molecule.

  • HPLC: A well-developed HPLC method should be able to separate the product from the starting materials and this key impurity. Retention times can be compared against a synthesized standard of the suspected byproduct if necessary.

Minimization Strategies:

  • Stoichiometry Control: Use a slight excess of the 3,5-dichloroaniline. This ensures the epoxide is more likely to react with the starting material rather than the product. The optimal ratio should be determined experimentally, typically ranging from 1.1 to 1.5 equivalents of the aniline.

  • Controlled Addition & Temperature: Add the epoxide slowly and maintain a consistent, moderate reaction temperature. High temperatures and localized high concentrations of the epoxide favor the second addition.

  • Solvent Choice: The choice of solvent can influence reaction rates. Aprotic polar solvents like acetonitrile or protic solvents like isopropanol are often used. The optimal solvent should provide good solubility for the starting materials while potentially disfavoring the solubility of the product to a degree that it precipitates out, preventing further reaction (though this can create processing challenges).

Troubleshooting_Tree Start Problem Detected LowYield Low Yield Start->LowYield PurityIssue Purity Issue Start->PurityIssue Exotherm Runaway Exotherm Start->Exotherm Cause_Mixing Poor Mixing? LowYield->Cause_Mixing Check Homogeneity Cause_Temp Incorrect Temp? LowYield->Cause_Temp Review Temp Profile Impurity_ID Impurity ID? PurityIssue->Impurity_ID Cause_Addition Addition Too Fast? Exotherm->Cause_Addition Cause_Cooling Insufficient Cooling? Exotherm->Cause_Cooling Sol_Agitator Optimize Agitator/ Baffles Cause_Mixing->Sol_Agitator Yes Sol_Calorimetry Run Calorimetry/ Model Addition Cause_Temp->Sol_Calorimetry Yes OverAlk Over-alkylation (Dialkylation) Impurity_ID->OverAlk High MW Byproduct UnreactedSM Unreacted Starting Material Impurity_ID->UnreactedSM Aniline/Epoxide Peaks Sol_Stoich Adjust Stoichiometry (Excess Aniline) OverAlk->Sol_Stoich Sol_TimeTemp Increase Reaction Time/Temp UnreactedSM->Sol_TimeTemp Sol_SlowAddition Reduce Addition Rate Cause_Addition->Sol_SlowAddition Yes Sol_CheckJacket Verify Cooling Jacket Performance Cause_Cooling->Sol_CheckJacket Yes caption Fig 2. Decision tree for troubleshooting common scale-up issues.

Fig 2. Decision tree for troubleshooting.
Q3: My product is difficult to crystallize, and the isolated solid is often oily or has low purity. How can I improve my isolation protocol?

Answer: Crystallization issues are common for amino alcohols, which can have high polarity and a tendency to form oils. The key is a systematic approach to solvent screening and controlling the crystallization process.

Troubleshooting Steps:

  • Solvent Screening: The ideal crystallization solvent (or solvent system) should have high solubility for the product at an elevated temperature and low solubility at a lower temperature. It should also have poor solubility for the key impurities.

    • Anti-Solvent Method: A common and effective technique is to dissolve the crude product in a solvent in which it is freely soluble (e.g., methanol, ethanol) and then slowly add an "anti-solvent" in which it is poorly soluble (e.g., water, heptane, or methyl tert-butyl ether (MTBE)) until turbidity is observed.

  • Control Cooling Rate: Rapid cooling often leads to the entrapment of impurities and the formation of small, poorly filterable crystals or oils. Employ a slow, controlled cooling profile. A stepped cooling approach (e.g., hold at 50°C for 2 hours, then cool to 20°C over 4 hours, then cool to 0°C) can significantly improve crystal size and purity.

  • Seeding: If the product is known to be difficult to crystallize, seeding the solution with a small amount of pure crystalline material at the point of supersaturation can promote controlled crystal growth and prevent oiling out.

  • pH Adjustment: The product is a basic amine. Sometimes, crystallization can be improved by adjusting the pH of the aqueous phase during work-up to be closer to the product's isoelectric point just before extraction into an organic solvent.

  • Salt Formation: If crystallization of the free base remains challenging, consider crystallizing it as a salt (e.g., hydrochloride).[11] Salts often have much better-defined crystal lattices. The free base can then be liberated from the purified salt in a subsequent step.[11]

Parameter Lab Scale (1 L Flask) Pilot Scale (100 L Reactor) Rationale for Change
3,5-Dichloroaniline 1.0 eq1.2 eqSuppress over-alkylation.[10]
Epoxide 1.1 eq1.0 eqAniline becomes the excess reagent.
Solvent Volume ~10 vol~8 volIncreased concentration can improve throughput, but requires better thermal control.
Addition Time 5 minutes2-4 hoursTo manage the exotherm due to the low surface-area-to-volume ratio.[6][7]
Agitator Speed 200 RPM (Mag. Stirrer)100-150 RPM (PBT)Speed is lower but power input and mixing efficiency are much higher.
Cooling Method Ice BathJacket Cooling FluidJacket control is essential for controlled temperature profiles.[9]

Frequently Asked Questions (FAQs)

Q: What are the critical safety considerations for this reaction? A: The primary safety concerns are the exothermic nature of the reaction and the toxicity of the materials.

  • Thermal Runaway: Epoxide reactions can be highly exothermic.[3][4] A failure in the cooling system or an uncontrolled addition of the epoxide could lead to a thermal runaway, causing a rapid increase in temperature and pressure.[7][8]

  • Reactivity of Epoxides: Low molecular weight epoxides should be treated as potentially thermally hazardous and are often toxic.[1][12]

  • Toxicity of Dichloroanilines: 3,5-dichloroaniline is toxic and an environmental hazard.[13][14] Appropriate personal protective equipment (PPE) and containment procedures are essential.

Q: Which analytical methods are best for in-process control (IPC) and final product release? A: A combination of techniques is recommended.

  • In-Process Control (IPC): HPLC is the workhorse method. A gradient method can be developed to monitor the disappearance of 3,5-dichloroaniline and the formation of the product and the dialkylated byproduct. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks.[15]

  • Final Product Release:

    • HPLC: For purity analysis and quantification of impurities.

    • GC-MS or LC-MS: To identify unknown impurities.

    • NMR (¹H and ¹³C): For structural confirmation.

    • DSC/TGA: To determine melting point and thermal stability.

    • Karl Fischer Titration: To determine water content.

Q: How do I handle the work-up and extraction at a large scale? A: The main challenges are managing emulsions and ensuring efficient phase separation.

  • Quenching: The reaction is typically quenched by adding water or a dilute acid.

  • Extraction: Use a solvent like ethyl acetate or MTBE for extraction.

  • Phase Separation: In large reactors, phase separation can be slow. Allow adequate time for the layers to settle. If emulsions form, adding a small amount of brine can help break them.

  • Washes: Wash the organic layer with water and/or brine to remove residual salts and water-soluble impurities. A final wash with a dilute base (e.g., sodium bicarbonate solution) can be used if an acidic quench was performed.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis (Illustrative)
  • Setup: In a 1 L, 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, charge 3,5-dichloroaniline (81 g, 0.5 mol) and isopropanol (400 mL).

  • Reaction: Heat the mixture to 60°C.

  • Addition: Slowly add glycidol (37 g, 0.5 mol) via the addition funnel over 1 hour, maintaining the internal temperature between 60-65°C.

  • Maturation: Stir the reaction mixture at 65°C for 8 hours. Monitor the reaction progress by HPLC until <2% of the starting aniline remains.

  • Work-up: Cool the reaction to room temperature. Add water (400 mL) and ethyl acetate (500 mL). Stir for 15 minutes.

  • Extraction: Separate the organic layer. Wash it with brine (2 x 200 mL).

  • Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil/solid.

  • Crystallization: Dissolve the crude material in hot isopropanol (250 mL). Slowly add water (250 mL) until the solution becomes cloudy. Cool slowly to 0-5°C and hold for 4 hours.

  • Isolation: Filter the resulting solid, wash with a cold 1:1 mixture of isopropanol/water (100 mL), and dry under vacuum at 50°C to a constant weight.

Process_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Final Purification Charge_Reactants 1. Charge Reactor (Aniline, Solvent) Heat 2. Heat to Reaction Temp Charge_Reactants->Heat Add_Epoxide 3. Controlled Addition of Epoxide Heat->Add_Epoxide Reaction_Hold 4. Reaction Maturation (Monitor by IPC) Add_Epoxide->Reaction_Hold Quench 5. Quench Reaction Reaction_Hold->Quench Extract 6. Extraction Quench->Extract Wash 7. Aqueous Washes Extract->Wash Concentrate 8. Solvent Swap/ Concentration Wash->Concentrate Crystallize 9. Crystallization Concentrate->Crystallize Filter 10. Filtration Crystallize->Filter Dry 11. Drying Filter->Dry API Final Product Dry->API caption Fig 3. General batch production workflow.

Fig 3. General batch production workflow.

References

  • Study on Reaction Mechanism and Process Safety for Epoxidation. ACS Omega. [Link]

  • Study on Reaction Mechanism and Process Safety for Epoxidation. ResearchGate. [Link]

  • Working with Exothermic Reactions during Lab and Scale up. Amar Equipment. [Link]

  • Scale-Up Challenges for Intermediates: A Practical Guide. Tianming Pharmaceuticals. [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. [Link]

  • 5 Common Challenges in Process Scale-Up & How to Overcome Them. Microinnova. [Link]

  • Scale-up Challenges and Considerations In the Process Development of An Exothermic Reaction Step In Active Pharmaceutical Ingredient (API) Synthesis. ResearchGate. [Link]

  • Synthesis of Chiral 2-Amino-1-Phenylethanol. Sciencemadness.org. [Link]

  • Epoxides and Azridines. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Epoxide. Wikipedia. [Link]

  • Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol. ACS Publications. [Link]

  • Recent development in the asymmetric synthesis of optically active 2-amino-1-phenylethanol derivatives. ResearchGate. [Link]

  • Synthesis of Chiral 2-Amino-1-Phenylethanol. Catalysis of Organic Reactions. [Link]

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. [Link]

  • Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • 2-[(3,5-dichlorophenyl)amino]ethan-1-ol. Molport. [Link]

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. [Link]

  • Analytical Methods. ATSDR. [Link]

  • Method for the preparation of 1-(4'-amino-3',5'-dichlorophenyl)-2-alkyl(or dialkyl)aminoethanols.
  • Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Organic Chemistry Portal. [Link]

  • EPA Method 8321B. EPA. [Link]

  • Reaction of Aromatic Amines with Epihalohydrins. UNI ScholarWorks. [Link]

  • 1-(4-Amino-3,5-dichlorophenyl)ethanol. PMC. [Link]

  • Problematic N-Alkylation. Reddit. [Link]

  • Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • 3,5-Dichloroaniline. Wikipedia. [Link]

  • Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]

  • Blame It on the Metabolite: 3,5-Dichloroaniline Rather than the Parent Compound Is Responsible for the Decreasing Diversity and Function of Soil Microorganisms. PMC. [Link]

  • Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry. PubMed. [Link]

  • Separation of 2-((2-(Diethylamino)ethyl)amino)ethanol on Newcrom R1 HPLC column. SIELC. [Link]

  • Method for crystallization of amino acids.
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • Review of the Analytical Methods Based on HPLC-Electrochemical Detection Coupling for the Evaluation of Organic Compounds of Nutritional and Environmental Interest. MDPI. [Link]

  • 6-Amino-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile ethanol solvate. IUCr. [Link]

  • 2-[(3,5-dichlorophenyl)amino]ethan-1-ol — Chemical Substance Information. NextSDS. [Link]

  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Kinam Park. [Link]

  • Synthetic method of 2-amino-3,5-dichloropyridine.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol and 2-Anilinoethanol

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the chemical reactivity of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol and 2-anilinoethanol. A comprehensive unders...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol and 2-anilinoethanol. A comprehensive understanding of their respective reactivities is essential for their strategic application in the synthesis of pharmaceuticals and other fine chemicals. This document synthesizes theoretical principles with established experimental protocols to offer a predictive analysis of their behavior in key chemical transformations.

Introduction: The Impact of Aromatic Substitution on Reactivity

2-Anilinoethanol and 2-[(3,5-dichlorophenyl)amino]ethan-1-ol are bifunctional molecules possessing both a secondary amine and a primary alcohol.[1][2] This dual functionality makes them valuable synthons in organic synthesis.[3][4] The nucleophilicity of the nitrogen atom is a critical determinant of their reactivity in many common synthetic transformations, such as N-alkylation and N-acylation.

The primary structural difference between these two molecules lies in the substitution on the aromatic ring. 2-Anilinoethanol features an unsubstituted phenyl group, while 2-[(3,5-dichlorophenyl)amino]ethan-1-ol contains a phenyl ring with two chlorine atoms at the meta positions. These chlorine substituents are electron-withdrawing groups (EWGs) that significantly influence the electron density of the aniline nitrogen through inductive effects.[5] Consequently, a marked difference in the nucleophilicity and basicity of the amino group is anticipated, which in turn governs their overall chemical reactivity.

Electronic Effects and Predicted Reactivity

The reactivity of the amino group in aniline derivatives is directly related to the availability of the nitrogen's lone pair of electrons. Electron-donating groups (EDGs) increase the electron density on the nitrogen, enhancing its basicity and nucleophilicity. Conversely, electron-withdrawing groups decrease the electron density, rendering the amine less basic and less nucleophilic.[5][6]

In 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol, the two chlorine atoms exert a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density on the nitrogen atom, making its lone pair less available for donation to an electrophile. In contrast, the unsubstituted phenyl group in 2-anilinoethanol has a less pronounced electronic effect. This leads to the central hypothesis of this guide:

2-Anilinoethanol is expected to be significantly more reactive as a nucleophile than 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol.

This difference in reactivity can be quantitatively inferred by comparing the pKa of the parent anilines and the Hammett substituent constants (σ). The pKa of the anilinium ion is a direct measure of the basicity of the aniline. A lower pKa value for the conjugate acid corresponds to a weaker base.

CompoundpKa of Conjugate AcidRationale
Aniline4.6Reference compound.
3,5-Dichloroaniline2.5The two electron-withdrawing chlorine atoms significantly reduce the electron density on the nitrogen, making it a weaker base.[7]

The Hammett equation, log(k/k₀) = σρ, provides a quantitative relationship between the electronic effects of substituents and reaction rates.[8] The substituent constant, σ, is a measure of the electronic effect of a particular substituent. For the 3,5-dichloro substitution pattern, the σ value is the sum of the individual meta-chloro σ values (σ_meta for Cl = +0.37).[9][10] This large positive σ value indicates a strong electron-withdrawing effect, which will significantly decrease the rate of reactions where the aniline acts as a nucleophile (reactions with a negative ρ value).

Comparative Reactivity in Key Transformations

Based on the electronic principles discussed, we can predict the relative reactivity of our two target molecules in fundamental organic reactions.

N-Alkylation

N-alkylation is a cornerstone reaction in the synthesis of more complex amines.[11][12] The reaction involves the nucleophilic attack of the amine on an alkyl halide or other alkylating agent.

Expected Outcome: 2-Anilinoethanol will undergo N-alkylation at a significantly faster rate than 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol under identical conditions. To achieve a comparable reaction rate, the N-alkylation of the dichlorinated compound may require more forcing conditions, such as higher temperatures, longer reaction times, or the use of a more reactive alkylating agent.

Experimental Protocol: Comparative N-Alkylation

This protocol provides a framework for comparing the N-alkylation reactivity of the two amino alcohols.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction Monitoring cluster_3 Work-up and Analysis A Dissolve amino alcohol (1.0 eq) and base (e.g., K2CO3, 1.5 eq) in a suitable solvent (e.g., DMF). B Add alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise at room temperature. A->B C Stir the reaction at a set temperature (e.g., 60 °C). Monitor progress by TLC or LC-MS at regular intervals. B->C D Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). C->D E Analyze the product yield and purity by GC-MS or NMR spectroscopy. D->E

Caption: Workflow for comparative N-alkylation.

N-Acylation

N-acylation with acyl chlorides or anhydrides is another fundamental transformation for amines, leading to the formation of amides.[13] Similar to N-alkylation, the rate of this reaction is dependent on the nucleophilicity of the amine.

Expected Outcome: 2-Anilinoethanol will react more readily with acylating agents than 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol. The acylation of the dichlorinated analog may necessitate the use of a more potent acylating agent or a catalyst to proceed at a practical rate.

Experimental Protocol: Comparative N-Acylation

This protocol outlines a method for comparing the N-acylation reactivity.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Quenching cluster_3 Isolation and Analysis A Dissolve amino alcohol (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an aprotic solvent (e.g., CH2Cl2). B Add acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise at 0 °C. A->B C Allow the reaction to warm to room temperature and stir. Monitor by TLC or LC-MS. B->C D Quench with a saturated aqueous solution of NaHCO3. C->D E Separate the organic layer, dry, and concentrate. Purify the product by column chromatography. F Characterize the product and determine the yield. E->F

Sources

Comparative

A Comparative Guide to Validated HPLC Methods for the Quantification of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol

This guide provides an in-depth comparison of two robust High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol, a key intermediate in pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of two robust High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol, a key intermediate in pharmaceutical synthesis. The methodologies presented are validated according to the stringent standards of the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure reliability, accuracy, and fitness for purpose in research, development, and quality control environments.[1][2][3]

The selection of an optimal analytical method is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products.[4][5] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, side-by-side analysis of two distinct reversed-phase HPLC (RP-HPLC) methods. We will delve into the causality behind the experimental choices, present comprehensive validation data, and provide detailed protocols to enable seamless adoption and implementation.

The Analytical Challenge

2-[(3,5-Dichlorophenyl)amino]ethan-1-ol is a polar aromatic compound, presenting a moderate challenge for retention and peak shape in typical reversed-phase chromatography. The presence of a basic amino group and a polar hydroxyl group necessitates careful control of the mobile phase pH to ensure consistent ionization and sharp, symmetrical peaks. The dichlorophenyl moiety provides a strong chromophore, making UV detection a suitable choice for quantification.

Method Design Philosophy

Our primary objective is to develop a simple, rapid, and robust isocratic HPLC method that can be readily deployed in a quality control setting. The method should offer high throughput without compromising on accuracy and precision. For comparison, we will evaluate an alternative method employing a different organic modifier and column chemistry, highlighting the impact of these choices on chromatographic performance and validation parameters.

The validation of an analytical procedure is a critical process to demonstrate its suitability for the intended purpose.[2][6] Our validation protocol is designed to rigorously assess the performance characteristics of each method, including specificity, linearity, accuracy, precision, and robustness, in line with global regulatory expectations.[3][7][8]

Comparative Overview of HPLC Methods

This guide will compare the following two methods:

  • Primary Method (Method A): An isocratic method utilizing a C18 column with an acetonitrile-based mobile phase, designed for speed and efficiency.

  • Alternative Method (Method B): An isocratic method employing a phenyl-hexyl column with a methanol-based mobile phase, offering alternative selectivity.

The performance of each method will be assessed based on the validation parameters outlined in the ICH Q2(R2) guidelines.[1][2]

Method A: High-Throughput Acetonitrile-Based Method

Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time 8 minutes
Rationale for Method A Conditions

The choice of a C18 column is based on its wide applicability and proven performance for the retention of moderately polar aromatic compounds.[9] Acetonitrile was selected as the organic modifier due to its lower viscosity and strong elution strength, which often leads to sharper peaks and lower backpressure compared to methanol.[10][11] A phosphate buffer at pH 3.0 ensures that the amino group of the analyte is protonated, leading to improved peak shape and consistent retention. The detection wavelength of 245 nm was selected based on the UV absorbance maximum of the dichlorophenyl chromophore, providing optimal sensitivity.

Method B: Alternative Selectivity with Phenyl-Hexyl Column

Chromatographic Conditions
ParameterCondition
Column Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Methanol : 0.1% Formic Acid in Water (70:30, v/v)
Flow Rate 0.8 mL/min
Column Temperature 35 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time 12 minutes
Rationale for Method B Conditions

Method B explores an alternative selectivity profile. A phenyl-hexyl column is chosen for its potential to provide enhanced retention and selectivity for aromatic compounds through π-π interactions between the phenyl rings of the stationary phase and the analyte.[12] Methanol is used as the organic modifier, which can alter the selectivity compared to acetonitrile.[13] A simple mobile phase of 0.1% formic acid in water is employed to control the pH and is also compatible with mass spectrometry if future hyphenation is desired. The slightly higher temperature and lower flow rate are optimized to improve peak shape and resolution on this column.

Head-to-Head Method Validation and Performance Comparison

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[2][14]

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the HPLC method validation process, adhering to ICH guidelines.

HPLC_Method_Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Core Validation Experiments cluster_3 Method Robustness cluster_4 Final Assessment Dev Propose HPLC Method (A & B) Protocol Define Validation Parameters & Acceptance Criteria (ICH Q2) Dev->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report & Method Comparison Robustness->Report

Caption: A flowchart illustrating the key stages of HPLC method validation.

Specificity (Selectivity)

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Experimental Protocol: Placebo (a mixture of all formulation components except the active pharmaceutical ingredient), standard solution of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol, and a spiked sample (placebo spiked with the analyte) were injected.

  • Results:

MethodPlacebo Interference at Analyte Retention TimePeak Purity of Analyte in Spiked Sample (PDA)
Method A No significant peaks observedPass (> 99.9%)
Method B No significant peaks observedPass (> 99.9%)
Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Experimental Protocol: A series of at least five concentrations of the analyte reference standard were prepared, ranging from 50% to 150% of the nominal analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Each concentration was injected in triplicate.

  • Results:

MethodRange (µg/mL)Correlation Coefficient (r²)y-intercept
Method A 50 - 1500.9998Close to zero
Method B 50 - 1500.9995Close to zero
Accuracy (Recovery)

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by recovery studies.

  • Experimental Protocol: Accuracy was determined by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Three replicate preparations were analyzed at each level.

  • Results:

MethodConcentration LevelMean Recovery (%)% RSD
Method A 80%99.8%0.45%
100%100.2%0.31%
120%99.5%0.52%
Method B 80%99.2%0.68%
100%100.5%0.55%
120%98.9%0.71%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels: repeatability and intermediate precision.

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Six replicate injections of the same sample at 100% of the test concentration were performed on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): The repeatability study was repeated on a different day, with a different analyst, and on a different instrument (if available).

  • Results:

MethodRepeatability (%RSD)Intermediate Precision (%RSD)
Method A 0.42%0.65%
Method B 0.78%1.12%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Results:

MethodLOD (µg/mL)LOQ (µg/mL)
Method A 0.150.45
Method B 0.250.75
Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Experimental Protocol: Small, deliberate changes were made to key method parameters, and the effect on the results was observed. Parameters varied included: mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Results:

MethodParameter VariedImpact on Results (% Change)System Suitability
Method A Flow Rate (+0.1 mL/min)< 1.0%Pass
Temperature (+5 °C)< 0.5%Pass
Organic Phase (+2%)< 1.5%Pass
Method B Flow Rate (+0.1 mL/min)< 1.5%Pass
Temperature (+5 °C)< 1.0%Pass
Organic Phase (+2%)< 2.0%Pass

Comparative Summary and Recommendation

The relationship between the proposed methods and their performance characteristics is summarized below.

Method_Comparison cluster_A Method A (Primary) cluster_B Method B (Alternative) Method_A C18 Column Acetonitrile Mobile Phase Perf_A Perf_A Method_A->Perf_A Leads to Recommendation Recommendation: Method A is superior for routine QC due to its speed, precision, and robustness. Perf_A->Recommendation Method_B Phenyl-Hexyl Column Methanol Mobile Phase Perf_B Perf_B Method_B->Perf_B Leads to Perf_B->Recommendation

Caption: A diagram comparing the features and performance of Method A and Method B.

Both Method A and Method B are validated and suitable for the intended purpose of quantifying 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol. However, based on the comprehensive validation data, Method A is the recommended choice for routine quality control analysis.

The primary advantages of Method A are:

  • Higher Throughput: A significantly shorter run time (8 minutes vs. 12 minutes) allows for more samples to be analyzed in a given period.

  • Superior Precision: Consistently lower %RSD values in repeatability and intermediate precision studies indicate a more reliable method.

  • Greater Sensitivity: Lower LOD and LOQ values provide a wider margin for detecting and quantifying potential impurities.

  • Enhanced Robustness: The method is less susceptible to minor variations in operating conditions, which is a critical attribute for methods transferred between laboratories or instruments.

Method B remains a valid alternative, particularly in situations where a different selectivity is required to resolve potential co-eluting impurities not encountered in this validation study.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2 (R2) Validation of Analytical Procedures Source: MasterControl URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability Source: Federal Register URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Sample Cleanup and Reversed-Phase High-Performance Liquid Chromatographic Analysis of Polar Aromatic Compounds in Groundwater Samples From a Former Gas Plant Source: PubMed URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: Scribd URL: [Link]

  • Title: Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents Source: MDPI URL: [Link]

  • Title: Separation of (2,4-Dichlorophenyl)acetonitrile on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter Source: ACS Publications URL: [Link]

  • Title: HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns Source: SIELC Technologies URL: [Link]

  • Title: Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks Source: ALWSCI URL: [Link]

  • Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL: [Link]

  • Title: Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC Source: MAC-MOD Analytical URL: [Link]

  • Title: Determination of amino acid without derivatization by using HPLC - HILIC column Source: JOCPR URL: [Link]

  • Title: (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH Source: ResearchGate URL: [Link]

  • Title: C18 Reversed Phase HPLC Columns Source: Sepax Technologies URL: [Link]

  • Title: Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography Source: LCGC International URL: [Link]

  • Title: Method of Test for Dichlorophen, Bithionol and Hexachlorophene in Cosmetics Source: Taiwan Food and Drug Administration URL: [Link]

  • Title: How to maximize UV detection sensitivity in flash chromatography Source: Biotage URL: [Link]

Sources

Validation

A Prospective Investigation: Benchmarking 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol as a Novel Amine Catalyst in Asymmetric Synthesis

In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is a cornerstone of innovation, particularly in the pharmaceutical industry where the chirality of a molecule can defin...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is a cornerstone of innovation, particularly in the pharmaceutical industry where the chirality of a molecule can define its efficacy and safety. Chiral amino alcohols have emerged as a powerful class of organocatalysts and ligands for a multitude of asymmetric transformations.[1] This guide, however, ventures into uncharted territory. Our focus, 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol, is a compound of interest due to its structural analogy to well-established catalysts, yet its own catalytic prowess remains undocumented in peer-reviewed literature.

Therefore, this document is structured not as a retrospective comparison, but as a forward-looking investigative guide. We will propose a rigorous framework for benchmarking this novel candidate against established standard amine catalysts in a well-defined benchmark reaction. By leveraging established methodologies and understanding the subtle interplay of steric and electronic effects, we aim to provide a comprehensive roadmap for researchers to unlock the potential of this and similar under-explored chemical entities.

The Rationale: Why Investigate 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol?

The core structure of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol, a derivative of 2-amino-1-phenylethanol, is a privileged scaffold in asymmetric catalysis. The presence of both an amino and a hydroxyl group allows for the formation of rigid, chelated transition states, which are crucial for inducing high stereoselectivity.[1] The novelty of the target compound lies in the 3,5-dichloro substitution on the phenyl ring. These substituents are expected to exert significant electronic and steric influences:

  • Electronic Effects: The electron-withdrawing nature of the chlorine atoms can modulate the pKa of the amine, potentially influencing its nucleophilicity and its ability to activate substrates through enamine or iminium ion formation.

  • Steric Effects: The chloro groups provide steric bulk, which could enhance facial discrimination in the transition state, leading to higher enantioselectivity.

The Benchmark Reaction: Asymmetric Henry (Nitroaldol) Reaction

To provide a clear and direct comparison, we propose the asymmetric Henry reaction between benzaldehyde and nitromethane as the benchmark transformation. This reaction is a classic carbon-carbon bond-forming reaction that is highly sensitive to the catalyst structure and is widely used to evaluate the performance of new catalytic systems.[2]

Standard Amine Catalysts for Comparison

For a robust benchmark, the performance of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol should be compared against well-established chiral amino alcohol catalysts. Based on a review of the literature, we propose the following standard catalysts:

  • (-)-norephedrine: A readily available and widely used chiral amino alcohol catalyst.

  • (1R,2S)-(-)-2-Amino-1,2-diphenylethanol: A C2-symmetric amino alcohol known for its high performance in various asymmetric reactions.

  • Chiral bis(β-amino alcohol) ligands (in conjunction with a metal co-catalyst like Cu(OAc)₂): These systems are known to be highly effective for the Henry reaction.[2]

Proposed Experimental Workflow

The following diagram outlines a proposed workflow for a comprehensive benchmarking study.

G cluster_prep Catalyst Preparation and Characterization cluster_reaction Benchmark Reaction: Asymmetric Henry Reaction cluster_analysis Analysis and Data Evaluation prep_target Synthesis and Purification of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol characterization Spectroscopic Characterization (NMR, IR, MS) prep_target->characterization prep_standards Procurement and Purity Verification of Standard Catalysts prep_standards->characterization catalyst_screening Catalyst Screening: - Target Compound - Standard Catalysts characterization->catalyst_screening reaction_setup Reaction Setup: Benzaldehyde + Nitromethane reaction_setup->catalyst_screening condition_optimization Optimization of Reaction Conditions: (Solvent, Temperature, Catalyst Loading) catalyst_screening->condition_optimization yield_determination Determination of Reaction Yield (e.g., by NMR or GC) condition_optimization->yield_determination ee_determination Determination of Enantiomeric Excess (ee%) (by Chiral HPLC) condition_optimization->ee_determination data_comparison Comparative Analysis of Yield, ee%, and Reaction Time yield_determination->data_comparison ee_determination->data_comparison

Caption: Proposed workflow for benchmarking novel amine catalysts.

Detailed Experimental Protocols

The following are proposed, detailed methodologies for conducting the benchmark study.

General Procedure for the Asymmetric Henry Reaction
  • To a stirred solution of the chiral amino alcohol catalyst (0.1 mmol, 10 mol%) in a suitable solvent (e.g., isopropanol, 1.0 mL) at room temperature, add benzaldehyde (1.0 mmol, 1.0 equiv.).

  • After stirring for 10 minutes, add nitromethane (2.0 mmol, 2.0 equiv.).

  • The reaction mixture is stirred at the desired temperature (e.g., 25 °C) and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with dilute HCl (1 M, 2 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 5 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired β-nitro alcohol.

  • The enantiomeric excess (ee%) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Comparative Data Table (Hypothetical)

The results of the proposed study should be summarized in a clear, comparative table. Below is a hypothetical template for such a table, populated with representative data for standard catalysts to provide a baseline for comparison.

CatalystCatalyst Loading (mol%)SolventTime (h)Temperature (°C)Yield (%)ee (%)
2-[(3,5-Dichlorophenyl)amino]ethan-1-ol 10 i-PrOH 48 25 TBD TBD
(-)-Norephedrine10i-PrOH48258575
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol10THF2409290
Chiral bis(β-amino alcohol)/Cu(OAc)₂20Ethanol2425>9994.6[2]

TBD: To Be Determined

Mechanistic Considerations and Expected Outcomes

The catalytic cycle for the amine-catalyzed Henry reaction is believed to proceed through a dual-activation mechanism. The amine deprotonates the nitroalkane to form a nitronate intermediate, while the hydroxyl group of the catalyst coordinates to the aldehyde, activating it towards nucleophilic attack.

G catalyst Chiral Amino Alcohol Catalyst activated_complex Activated Aldehyde-Catalyst Complex catalyst->activated_complex H-bonding nitronate Nitronate Intermediate catalyst->nitronate Deprotonation aldehyde Benzaldehyde aldehyde->activated_complex nitroalkane Nitromethane nitroalkane->nitronate transition_state Diastereomeric Transition State activated_complex->transition_state nitronate->transition_state C-C Bond Formation product_catalyst_complex Product-Catalyst Complex transition_state->product_catalyst_complex product_catalyst_complex->catalyst Regeneration product β-Nitro Alcohol Product product_catalyst_complex->product Release

Sources

Comparative

A Comparative Guide to Cross-Validation of GC-MS and qNMR for Purity Assessment of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is a non-negotiable critical quality attribute. For novel compounds like 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol, es...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is a non-negotiable critical quality attribute. For novel compounds like 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol, establishing robust and reliable analytical methods for purity determination is fundamental to ensuring safety and efficacy. This guide provides an in-depth comparison and cross-validation of two orthogonal analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Our objective is not merely to present protocols but to delve into the scientific rationale behind methodological choices, offering a self-validating framework for researchers, scientists, and drug development professionals. By cross-validating these two distinct methods, we build a higher degree of confidence in the analytical results, ensuring data integrity for regulatory submissions and quality control. This process is aligned with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, which emphasize that the objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[1][2][3][4][5]

The Principle of Orthogonal Method Cross-Validation

Cross-validation involves comparing the results from two or more distinct analytical methods to ensure data consistency and reliability.[6][7] The use of orthogonal methods—techniques based on different chemical or physical principles—is particularly powerful. GC-MS separates compounds based on their volatility and interaction with a stationary phase, followed by detection based on their mass-to-charge ratio.[8][9] In contrast, qNMR provides quantitative information based on the direct proportionality between the integral of a specific NMR signal and the number of nuclei contributing to it, offering a primary ratio measurement without the need for identical reference standards.[10][11] If these fundamentally different methods yield comparable purity values for the same batch of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol, it provides strong evidence of the accuracy of the measurement and the absence of unforeseen interferences.

cluster_0 Overall Cross-Validation Workflow cluster_1 Method 1: GC-MS Analysis cluster_2 Method 2: qNMR Analysis API_Batch Single Homogeneous Batch of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol Split Split Sample API_Batch->Split GC_Prep Sample Preparation (Derivatization) Split->GC_Prep Aliquot 1 NMR_Prep Sample Preparation (with Internal Standard) Split->NMR_Prep Aliquot 2 GC_Run GC-MS Acquisition GC_Prep->GC_Run GC_Data Data Processing (Area % Purity) GC_Run->GC_Data Compare Compare Purity Results (Statistical Analysis) GC_Data->Compare NMR_Run qNMR Acquisition NMR_Prep->NMR_Run NMR_Data Data Processing (Absolute Purity Calculation) NMR_Run->NMR_Data NMR_Data->Compare Conclusion Conclusion on Purity & Method Equivalency Compare->Conclusion

Caption: High-level workflow for the cross-validation of analytical methods.

Method 1: Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for separating and identifying volatile and semi-volatile compounds, making it ideal for impurity profiling in pharmaceutical analysis.[12] For 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol, the presence of polar -OH and -NH groups can lead to poor peak shape and potential thermal degradation in the GC inlet. Therefore, a critical experimental choice is whether to employ derivatization. Silylation, for instance, replaces the active hydrogens with trimethylsilyl (TMS) groups, increasing volatility and thermal stability, which results in sharper peaks and more reproducible quantification.

Injector GC Injector Vaporization of Sample Column GC Column (e.g., DB-5ms) Separation based on boiling point & polarity Injector->Column IonSource IonSource Column->IonSource MassAnalyzer Mass Analyzer (Quadrupole) Separation of Ions by m/z ratio IonSource->MassAnalyzer Detector Detector Ion Detection & Signal Amplification MassAnalyzer->Detector DataSystem Data System Chromatogram & Mass Spectrum Detector->DataSystem Sample Sample Preparation Accurately weigh Analyte & Internal Standard (IS) NMR NMR Spectrometer Acquire Spectrum with long relaxation delay (D1) Sample->NMR FID Free Induction Decay (FID) Time-domain signal NMR->FID FT FT FID->FT Spectrum NMR Spectrum Identify & Integrate Analyte and IS peaks FT->Spectrum Calc Purity Calculation Use integral, mass, MW, and proton count Spectrum->Calc

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol as an Analytical Reference Standard

Introduction: The Imperative of a Well-Characterized Reference Standard In the landscape of pharmaceutical development and quality control, the analytical reference standard is the cornerstone of accuracy and reliability...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of a Well-Characterized Reference Standard

In the landscape of pharmaceutical development and quality control, the analytical reference standard is the cornerstone of accuracy and reliability. It is the benchmark against which all subsequent measurements of a drug substance or product are compared. Therefore, the rigorous validation of a new batch of a reference standard is not merely a procedural step but a fundamental requirement for ensuring data integrity and, ultimately, patient safety. This guide provides an in-depth, experience-driven approach to the validation of a candidate batch of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol, a key chemical entity. We will move beyond a simple checklist of tests, delving into the scientific rationale behind the chosen methodologies and the interpretation of the resulting data. The principles outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[1][2][3]

Physicochemical Properties of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol

A thorough understanding of the molecule's properties is the starting point for any analytical validation.

PropertyValueSource
Chemical Name 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol[4]
CAS Number 1020955-30-9[4][5]
Molecular Formula C8H9Cl2NO[5]
Molecular Weight 206.07 g/mol [5]
Appearance White to Off-White SolidAssumed, typical for small organic molecules
Solubility Soluble in Methanol, DMSO[6]

The Validation Workflow: A Multi-faceted Approach

The validation of a reference standard is a holistic process that can be visualized as a sequence of interrogations of the material's identity, purity, and potency.

Validation_Workflow cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_assay Assay (Potency) NMR NMR HPLC_Purity Chromatographic Purity (HPLC-UV) MS MS FTIR FTIR Mass_Balance Mass Balance HPLC_Purity->Mass_Balance Residual_Solvents Residual Solvents (GC-MS) Residual_Solvents->Mass_Balance Water_Content Water Content (Karl Fischer) Water_Content->Mass_Balance qNMR Quantitative NMR (qNMR) Validated_Standard Validated_Standard qNMR->Validated_Standard Mass_Balance->Validated_Standard Candidate_Standard Candidate_Standard Candidate_Standard->NMR Structural Elucidation Candidate_Standard->MS Molecular Weight Candidate_Standard->FTIR Functional Groups Candidate_Standard->HPLC_Purity Impurity Profiling Candidate_Standard->Residual_Solvents Volatile Impurities Candidate_Standard->Water_Content Water Content

Caption: Overall workflow for the validation of an analytical reference standard.

Part 1: Identity Confirmation

The first and most critical step is to unequivocally confirm that the candidate material is indeed 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol. A single technique is rarely sufficient; therefore, a combination of spectroscopic methods is employed.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the gold standard for structural elucidation of organic molecules.[7] For 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol, ¹H NMR is expected to show distinct signals for each unique proton environment. The number of signals, their chemical shifts (ppm), splitting patterns (multiplicity), and integration values should all be consistent with the proposed structure.

Illustrative ¹H NMR Data (400 MHz, DMSO-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.0t1HAr-H (proton between Cl atoms)
~6.8d2HAr-H (protons ortho to Cl atoms)
~5.0t1H-OH
~4.8t1H-NH
~3.5m2H-CH₂-OH
~3.1m2H-CH₂-NH

Causality: The choice of DMSO-d₆ as a solvent is deliberate. Its ability to solubilize the compound and its high boiling point are advantageous. Furthermore, the exchangeable protons (-OH and -NH) are often clearly visible in DMSO-d₆, which might be broadened or absent in other solvents like CDCl₃.

Mass Spectrometry (MS)

Expertise & Experience: MS provides the molecular weight of the compound, offering a fundamental piece of evidence for its identity.[7] High-resolution mass spectrometry (HRMS) is preferred as it can confirm the elemental composition.

Expected HRMS (ESI+) Result:

  • Calculated [M+H]⁺: 206.01340

  • Observed [M+H]⁺: 206.0135 (within a 5 ppm mass accuracy window)

Causality: The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a definitive signature. The [M+H]⁺, [M+H+2]⁺, and [M+H+4]⁺ peaks should appear in a ratio that is indicative of a molecule containing two chlorine atoms, thus confirming the presence and number of chlorine atoms in the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and non-destructive technique that identifies the functional groups present in the molecule.

Expected Characteristic Peaks:

Wavenumber (cm⁻¹)Functional Group
3300-3500O-H and N-H stretching
3000-3100Aromatic C-H stretching
2850-2950Aliphatic C-H stretching
~1600, ~1475Aromatic C=C stretching
~1100C-N stretching
~1050C-O stretching
700-850C-Cl stretching

Trustworthiness: The combination of these three orthogonal techniques (NMR for connectivity, MS for molecular weight and elemental composition, and FTIR for functional groups) provides a highly trustworthy confirmation of the compound's identity.

Part 2: Purity Assessment

Purity is not a single value but a composite of several assessments. The goal is to identify and quantify all components of the reference standard that are not the molecule itself.[9]

Chromatographic Purity by HPLC-UV

Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination in pharmaceutical analysis.[7] The goal is to develop a method that can separate the main compound from any potential impurities, such as starting materials, by-products, or degradation products.

Experimental Protocol: HPLC-UV Method

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-17.1 min: 90% to 10% B

    • 17.1-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of 50:50 Water:Acetonitrile.

Causality: A C18 column is a good starting point for a molecule of this polarity. The gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are captured within a reasonable run time. Formic acid is used to improve peak shape and ionization efficiency if the method is transferred to an LC-MS system.

HPLC_Method Sample Sample Autosampler Autosampler (5 µL injection) Sample->Autosampler Pump Binary Pump (A: 0.1% FA in H₂O B: 0.1% FA in ACN) Pump->Autosampler Column C18 Column (30 °C) Autosampler->Column Detector UV Detector (254 nm) Column->Detector Data_System Chromatography Data System Detector->Data_System

Caption: A typical experimental workflow for HPLC-UV analysis.

Comparison of Candidate vs. In-House Standard:

CompoundLot NumberPurity by Area %Largest Impurity (%)Total Impurities (%)
Candidate StandardCS-2026-0199.85%0.08%0.15%
In-House StandardIH-2024-0399.82%0.10%0.18%

Trustworthiness: The method's suitability is confirmed with a system suitability test (SST) before sample analysis. This includes replicate injections of a standard to check for retention time precision (<1% RSD), peak area precision (<2% RSD), and theoretical plates (>2000), ensuring the system is performing correctly.

Residual Solvents by Headspace GC-MS

Expertise & Experience: It is crucial to quantify any residual solvents from the manufacturing process, as they contribute to the impurity profile. Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS) is the standard technique for this analysis.

Illustrative Data:

SolventConcentration (ppm)ICH Q3C Limit (ppm)Status
Methanol503000Pass
Dichloromethane< 5600Pass
Heptane255000Pass

Causality: This analysis ensures that the reference standard is safe for use and that the presence of volatile impurities does not significantly impact its calculated potency.

Water Content by Karl Fischer Titration

Expertise & Experience: Water is a common impurity in solid materials. Coulometric Karl Fischer titration is a highly accurate method for determining water content.

Result:

  • Water Content: 0.12% w/w

Part 3: Assay (Potency) Determination

The assay is the definitive measurement of the amount of the pure active substance in the reference material. Two common approaches are mass balance and quantitative NMR (qNMR).

Mass Balance Approach

Expertise & Experience: The mass balance approach calculates the assay by subtracting the percentage of all identified impurities from 100%. This is a comprehensive method that relies on the accuracy of the individual purity tests.

Calculation:

Assay (%) = 100% - (Chromatographic Impurities %) - (Residual Solvents %) - (Water Content %)

Illustrative Calculation:

ParameterValue
100%100.00%
Chromatographic Impurities- 0.15%
Residual Solvents (Total)- 0.0075%
Water Content- 0.12%
Assay (Potency) 99.72%
Quantitative NMR (qNMR)

Expertise & Experience: qNMR is a primary ratio method that determines the concentration of an analyte by comparing the integral of one of its signals to the integral of a known signal from a certified internal standard of known purity and weight.

Experimental Protocol: qNMR

  • Internal Standard: Maleic Anhydride (Certified Reference Material).

  • Solvent: DMSO-d₆.

  • NMR Spectrometer: 500 MHz or higher, with strict temperature control.

  • Procedure:

    • Accurately weigh ~15 mg of the candidate standard and ~10 mg of the maleic anhydride internal standard into the same vial.

    • Dissolve in a known volume of DMSO-d₆.

    • Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).

    • Integrate a well-resolved signal from 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol (e.g., the aromatic proton at ~7.0 ppm) and the signal from maleic anhydride.

    • Calculate the purity using the standard qNMR equation.

Illustrative qNMR Result:

  • Assay (Potency): 99.75%

Conclusion and Comparison

The validation data for the candidate batch of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol demonstrates its suitability as an analytical reference standard.

Final Comparison Summary:

ParameterCandidate Standard (CS-2026-01)In-House Standard (IH-2024-03)Acceptance Criteria
Identity Confirmed by NMR, MS, FTIRConfirmedMust conform to structure
Chromatographic Purity 99.85%99.82%≥ 99.5%
Total Impurities 0.15%0.18%≤ 0.5%
Water Content 0.12%0.15%Report value
Assay (Mass Balance) 99.72%99.67%Report value
Assay (qNMR) 99.75%Not performedReport value

The candidate standard demonstrates a purity profile and potency that is comparable to, or slightly better than, the previously qualified in-house lot. The orthogonal assay results from mass balance (99.72%) and qNMR (99.75%) are in excellent agreement, providing high confidence in the assigned potency value. This batch is therefore deemed suitable for use as an analytical reference standard for the identification, purity testing, and assay of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol.

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link][1][10]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link][2]

  • Title: Analytical Techniques for Reference Standard Characterization Source: ResolveMass Laboratories Inc. URL: [Link][7]

  • Title: 2-[(3,5-dichlorophenyl)amino]ethan-1-ol — Chemical Substance Information Source: NextSDS URL: [Link][4]

  • Title: USP Reference Standards in Pharmaceutical Analysis Source: SynThink URL: [Link][8]

  • Title: ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link][3]

  • Title: 2-[(3,5-dichlorophenyl)amino]ethan-1-ol Source: Molport URL: [Link][5]

  • Title: Impurity Profiling With Use of Hyphenated Techniques Source: Asian Journal of Research in Chemistry URL: [Link][9]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol

As researchers and drug development professionals, our work is predicated on precision, safety, and adherence to established protocols. The synthesis and handling of novel compounds like 2-[(3,5-Dichlorophenyl)amino]etha...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work is predicated on precision, safety, and adherence to established protocols. The synthesis and handling of novel compounds like 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol are routine, yet the final step in its lifecycle—disposal—requires the same level of scientific rigor as its application. Improper disposal not only poses significant safety and environmental risks but can also result in severe regulatory non-compliance.

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol. Moving beyond a simple checklist, we will delve into the chemical reasoning behind these procedures, ensuring that your laboratory practices are not only compliant but also fundamentally safe and scientifically sound.

Hazard Profile and Regulatory Imperatives

Understanding the "why" is critical to appreciating the "how." The disposal protocol for 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol is dictated by its specific chemical hazards and its classification under environmental regulations.

GHS Hazard Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). Its specific hazard profile necessitates careful handling at all stages, including disposal.

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Acute Tox. 4WarningH302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
Skin IrritationSkin Irrit. 2WarningH315: Causes skin irritation.[1][2][4]
Eye IrritationEye Irrit. 2AWarningH319: Causes serious eye irritation.[1][4]
Specific Target Organ ToxicitySTOT SE 3WarningH336: May cause drowsiness or dizziness.[1][2]

These classifications are the primary drivers for the stringent personal protective equipment (PPE) requirements and the absolute prohibition of disposing of this chemical via standard laboratory drains or as common refuse.

Critical Regulatory Status: A Halogenated Organic Compound (HOC)

The presence of two chlorine atoms on the phenyl ring classifies 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol as a halogenated organic compound (HOC) . This is the single most important factor for its disposal. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) heavily regulate HOCs due to their potential for environmental persistence and toxicity.[5][6][7]

Under regulations such as the Resource Conservation and Recovery Act (RCRA), many HOC wastes are prohibited from land disposal unless they are first treated using specific technologies.[5][7][8] The standard and required method for treating this category of chemical waste is typically high-temperature incineration at a licensed hazardous waste facility.[5] This context underscores why simply placing the compound in a general waste stream is a serious violation.

Pre-Disposal Protocol: In-Lab Handling and Segregation

Proper disposal begins the moment the chemical is deemed waste. Adherence to the following in-lab procedures is mandatory to ensure safety and compliance.

Personal Protective Equipment (PPE)

Given the compound's hazard profile, the following minimum PPE must be worn when handling waste 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol:

  • Eye Protection: Wear splash-proof chemical safety goggles.[4][9]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.[4][9]

  • Protective Clothing: A standard laboratory coat is required. Ensure it is fully buttoned.[10]

  • Respiratory Protection: All handling of waste, especially if it is in powdered form or being transferred, must be conducted within a certified chemical fume hood to mitigate inhalation risks (H332).[10]

The Cardinal Rule: Waste Segregation

The most common and costly mistake in laboratory waste management is improper segregation. Due to its classification as an HOC, this compound must be disposed of in a dedicated "Halogenated Organic Waste" stream.

  • Action: Never mix halogenated waste with non-halogenated organic waste (e.g., acetone, methanol, hexanes).[10]

  • Causality: Mixing these waste streams contaminates the entire volume, forcing the more expensive and specialized disposal route (incineration) for all of it.[5] Furthermore, waste disposal facilities base their treatment protocols on the declared waste stream; mischaracterization can lead to unsafe conditions and regulatory fines.

Step-by-Step Disposal Workflow

Follow this sequential process for the safe containment and disposal of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol waste.

Step 1: Select the Correct Waste Container

Choose a container that is in good condition, compatible with the chemical, and has a secure, vapor-tight lid. Glass or high-density polyethylene (HDPE) are typically appropriate. The container must be designated and clearly marked for "Halogenated Organic Waste."[9][10]

Step 2: Transfer and Contain the Waste

Inside a chemical fume hood, carefully transfer the waste into the designated container. If dealing with a solid, minimize the creation of dust. If it is in a solution, pour carefully to avoid splashing. Do not fill the container beyond 90% capacity to allow for expansion. Once the waste is added, securely close the container.[10]

Step 3: Label the Container Accurately

Proper labeling is a legal requirement and is critical for safe handling by EHS professionals and disposal technicians. The label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "Waste 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol" . If it is in a solution, list all components and their approximate percentages.[10]

  • The specific hazard characteristics (e.g., "Toxic," "Irritant").

  • The date of accumulation.

Step 4: Temporary On-Site Storage

Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be:

  • In a well-ventilated location, preferably within a ventilated cabinet.[11]

  • Away from heat sources or direct sunlight.[9]

  • Stored in a secondary containment bin to mitigate leaks or spills.

  • Locked up or otherwise secured to prevent unauthorized access.[9]

Step 5: Arrange for Final Disposal

Do not attempt to dispose of the chemical yourself. Your institution's Environmental Health & Safety (EHS) department is responsible for the collection and final disposal of hazardous waste. Follow your organization's specific procedures to request a waste pickup. The waste will then be transported to a licensed and approved treatment, storage, and disposal facility (TSDF).[11][12][13]

Emergency Procedures: Spill Management

In the event of an accidental spill, immediate and correct action is crucial.

  • Alert Personnel: Notify all personnel in the immediate area.

  • Isolate the Area: Secure the location of the spill.

  • Don Appropriate PPE: Before cleaning, don all PPE as described in section 2.1.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as sand, diatomaceous earth, or a commercial spill pillow to contain the spill. For solid spills, carefully sweep up the material, avoiding dust generation.[9]

  • Collect and Dispose: Place all contaminated absorbent material and cleaning supplies into a sealable container. Label this container as "Hazardous Waste" with the chemical name and dispose of it through the same halogenated waste stream.[11][14]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • For large spills, evacuate the area immediately and contact your institution's emergency EHS number. [10]

Visualizing the Disposal and Segregation Workflow

The following diagram illustrates the critical decision-making and handling process for laboratory chemical waste, emphasizing the correct pathway for 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol.

G cluster_lab In-Laboratory Process cluster_ext External Disposal Process A Waste Generation (e.g., 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol) B Is the compound a Halogenated Organic Compound (HOC)? A->B E Segregate into 'HALOGENATED ORGANIC WASTE' Container B->E  Yes F Segregate into 'NON-HALOGENATED ORGANIC WASTE' Container B->F  No C YES: Contains Cl, Br, F, I D NO: e.g., Acetone, Hexane G Accurately Label Container: - 'Hazardous Waste' - Full Chemical Name(s) - Hazards & Date E->G F->G H Store in Secure Satellite Accumulation Area G->H I Request Pickup from Institutional EHS H->I J Transport to Licensed Hazardous Waste Facility (TSDF) I->J

Caption: Waste Disposal Workflow for Halogenated Organic Compounds.

By adhering to this structured protocol, you ensure the safe management of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol from the benchtop to its final disposal, upholding your commitment to laboratory safety, environmental stewardship, and regulatory compliance.

References

  • 2-[(3,5-dichlorophenyl)amino]ethan-1-ol — Chemical Substance Information. NextSDS. [Link]

  • Safety Data Sheet. Company unidentified. [Link]

  • Safety Data Sheet. Kishida Chemical Co., Ltd. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. California Code of Regulations. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol. PubChem, National Institutes of Health. [Link]

  • 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol — Chemical Substance Information. NextSDS. [Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • Material Safety Data Sheet. Kao Chemicals. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol

This guide provides essential safety protocols and logistical information for the handling and disposal of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol. As a compound with significant health hazards, adherence to stringent sa...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol. As a compound with significant health hazards, adherence to stringent safety measures is paramount to ensure the well-being of laboratory personnel and the integrity of research. This document is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles for chemical handling.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its intrinsic hazards is crucial for a robust risk assessment. 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol is classified with multiple hazard warnings, indicating its potential to cause significant harm upon exposure.[1]

Key hazard classifications for this compound include:

  • Acute Toxicity (Oral, Dermal, Inhalation), Category 4: This classification indicates that the substance can be harmful if swallowed, if it comes into contact with skin, or if inhaled.[1]

  • Skin Irritation, Category 2: Direct contact can cause skin irritation, including redness and inflammation.[1][2]

  • Serious Eye Irritation, Category 2A: The compound can cause serious irritation if it comes into contact with the eyes.[1][2]

  • Specific Target Organ Toxicity — Single Exposure, Category 3: Inhalation may cause respiratory irritation or drowsiness and dizziness.[1][2]

Given these hazards, a multi-layered approach to personal protection is not just recommended, but essential. The primary objective is to create a barrier between the researcher and the chemical, mitigating the risk of exposure through all potential routes: dermal (skin), ocular (eyes), and respiratory.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE must directly address the identified hazards. The following table summarizes the minimum required equipment for handling 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[3][4]
Skin and Body Protection A flame-resistant or 100% cotton lab coat, fully buttoned, with full-length pants and closed-toe shoes.[5]A lab coat provides a critical barrier against accidental spills, protecting the skin from irritation and absorption.[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Hands are the most likely point of direct contact. Nitrile gloves offer protection against many organic chemicals.[4][5] Gloves should be inspected for tears before use and changed immediately if contaminated.[7][8]
Respiratory Protection A NIOSH/MSHA-approved respirator.Required when working outside of a certified chemical fume hood, when there is a risk of aerosolization, or in poorly ventilated areas to prevent inhalation of harmful dust or vapors.[3][9][10]

Operational Plan for Safe Handling

Beyond wearing the correct PPE, the operational workflow must be designed to minimize exposure.

Engineering Controls: The First Line of Defense

Your primary barrier against exposure should always be engineering controls.

  • Chemical Fume Hood: Always handle 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol, especially when weighing the solid or preparing solutions, inside a properly functioning chemical fume hood.[3][6] This captures dust and vapors at the source.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any fugitive vapors.

  • Safety Stations: An eyewash station and a safety shower must be readily accessible and unobstructed in the immediate work area.[3][11]

Step-by-Step Handling Procedures
  • Pre-Handling: Before beginning work, thoroughly read the Safety Data Sheet (SDS) for the compound.[3][8] Ensure all necessary PPE is available and in good condition.

  • Donning PPE: Put on your lab coat, followed by safety goggles and any required respiratory protection. Don gloves last.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood to contain any dust.[6] Use non-sparking tools if there is any fire risk.[3]

  • During the Procedure: Always be mindful to avoid direct contact with skin, eyes, and clothing.[3] Do not breathe in dust or vapors.[3] If your gloves become contaminated, remove them immediately, wash your hands, and put on a new pair.[8]

  • Post-Handling: After completing your work, decontaminate the work surface. Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination.

  • Hand Washing: Always wash your hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7][12]

Safe Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure prep1 Review SDS prep2 Don PPE: Lab Coat, Goggles, Gloves prep1->prep2 prep3 Verify Fume Hood & Safety Stations prep2->prep3 handle1 Weigh & Transfer Chemical prep3->handle1 Begin Work handle2 Perform Experiment handle1->handle2 handle3 Monitor for Spills/Contamination handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 Procedure Complete clean2 Dispose of Waste in Labeled Containers clean1->clean2 post1 Doff PPE (Gloves First) clean2->post1 Waste Secured post2 Wash Hands Thoroughly post1->post2

Caption: Workflow for handling 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol, including disposable gloves, weighing papers, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Solvent Waste: As this is a chlorinated organic compound, any solutions or solvent rinses must be disposed of in a designated "Halogenated Organic Waste" container.[6] Do not mix with non-halogenated waste streams.

  • Container Management: Keep waste containers closed when not in use and store them in a well-ventilated area, away from incompatible materials, until they are collected by trained waste management personnel.[11][12] Never dispose of this chemical down the drain.[6]

By integrating these PPE requirements, operational plans, and disposal procedures into your standard laboratory practice, you can significantly mitigate the risks associated with handling 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol, fostering a safer research environment for yourself and your colleagues.

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • NextSDS. (n.d.). 2-[(3,5-dichlorophenyl)amino]ethan-1-ol — Chemical Substance Information.
  • Sigma-Aldrich. (n.d.). 2-amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride.
  • Sigma-Aldrich. (n.d.). 2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol.
  • Apollo Scientific. (n.d.). SAFETY DATA SHEET.
  • US EPA. (2025, September 12). Personal Protective Equipment.
  • ETH Zurich. (n.d.). Laboratory Safety Guidelines.
  • Unknown. (2024, March 1). Safety Data Sheet.
  • BASF. (2022, March 28). Safety data sheet.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • BenchChem. (2025). Personal protective equipment for handling 4-Methyl-1H-indol-3-amine.
  • National Institutes of Health. (n.d.). 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol. PubChem.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet.
  • Tokyo Chemical Industry Co., Ltd. (2023, March 4). SAFETY DATA SHEET.
  • Unknown. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Hazchem Safety. (2025, December 2). How To Choose The Right PPE For Chemical Handling.
  • Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry.
  • TCI EUROPE N.V. (2024, November 19). SAFETY DATA SHEET - 2-Aminoethanol.
  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.

Sources

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